Product packaging for methyl 3-iodo-1H-indole-6-carboxylate(Cat. No.:CAS No. 850374-98-0)

methyl 3-iodo-1H-indole-6-carboxylate

Cat. No.: B1353416
CAS No.: 850374-98-0
M. Wt: 301.08 g/mol
InChI Key: WUFYFIRKVXAESN-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C10H8INO2 and its molecular weight is 301.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INO2 B1353416 methyl 3-iodo-1H-indole-6-carboxylate CAS No. 850374-98-0

Properties

IUPAC Name

methyl 3-iodo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFYFIRKVXAESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427822
Record name methyl 3-iodo-1H-indole-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850374-98-0
Record name 1H-Indole-6-carboxylic acid, 3-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850374-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-iodo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-iodo-1H-indole-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from commercially available indole-6-carboxylic acid. The first step involves the esterification of the carboxylic acid to yield methyl 1H-indole-6-carboxylate. The subsequent step is the regioselective iodination at the C3 position of the indole ring. The C3 position of the indole nucleus is electron-rich and, therefore, highly susceptible to electrophilic substitution.

The overall transformation is depicted in the following workflow diagram:

Synthesis_Workflow Indole-6-carboxylic_acid Indole-6-carboxylic acid Methyl_1H-indole-6-carboxylate Methyl 1H-indole-6-carboxylate Indole-6-carboxylic_acid->Methyl_1H-indole-6-carboxylate Fischer Esterification (Methanol, H₂SO₄) Methyl_3-iodo-1H-indole-6-carboxylate This compound Methyl_1H-indole-6-carboxylate->Methyl_3-iodo-1H-indole-6-carboxylate C3-Iodination (NIS, DMF) Iodination_Mechanism cluster_0 Reactants cluster_1 Key Factors cluster_2 Outcome Indole_Ester Methyl 1H-indole-6-carboxylate (Nucleophile) Electron_Rich_C3 Electron-rich C3 position of the indole ring NIS N-Iodosuccinimide (NIS) (Electrophile Source) Electrophilic_Iodine Generation of electrophilic iodine species (I⁺) from NIS Product This compound Electron_Rich_C3->Product Nucleophilic Attack Electrophilic_Iodine->Product Electrophilic Attack

An In-depth Technical Guide to the Electrophilic Iodination of Methyl 1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and detailed protocols for the electrophilic iodination of methyl 1H-indole-6-carboxylate, a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] The introduction of an iodine atom into the indole scaffold, typically at the C-3 position, offers a versatile handle for further chemical modifications through cross-coupling reactions.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The reaction preferentially occurs at the C-3 position, which is the most nucleophilic site.[2] This document outlines the reaction mechanism, provides detailed experimental procedures, summarizes key quantitative data from related reactions, and presents visual workflows for clarity.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of indole proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), generated from an iodine source, is attacked by the electron-rich C-3 position of the indole ring. This attack forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. Subsequent deprotonation at the C-3 position restores the aromaticity of the indole ring, yielding the 3-iodoindole product.

Various reagents can be employed to generate the electrophilic iodine species, including molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl).[2][3] The choice of reagent and conditions can influence reaction efficiency and selectivity.

G sub Methyl 1H-indole-6-carboxylate intermediate Resonance-Stabilized Cationic Intermediate (Sigma Complex) sub->intermediate Nucleophilic Attack from C-3 Position reagent Electrophilic Iodine Source (E-I) e.g., NIS, I₂ product Methyl 3-iodo-1H-indole-6-carboxylate intermediate->product Deprotonation proton H+ intermediate->proton -H⁺ base Base or Solvent base->intermediate

Caption: General mechanism of electrophilic iodination of indole.

Experimental Protocols

Two common protocols for the C-3 iodination of indoles are presented below. These are adapted from established methods and are applicable to methyl 1H-indole-6-carboxylate.[4][5]

Protocol 1: Using N-Iodosuccinimide (NIS)

This method utilizes N-Iodosuccinimide, a mild and efficient electrophilic iodinating agent that is easy to handle.[3]

Materials and Reagents:

  • Methyl 1H-indole-6-carboxylate

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 1H-indole-6-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10-15 mL per gram of substrate) to the flask and stir the mixture at room temperature until the substrate is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing an ice-water mixture. Quench excess NIS by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the yellow/brown color dissipates.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Using Iodine and Potassium Hydroxide

This protocol uses molecular iodine activated by a base.[5] It is a cost-effective alternative to using NIS.

Materials and Reagents:

  • Methyl 1H-indole-6-carboxylate

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add methyl 1H-indole-6-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of substrate) and stir at room temperature until dissolved.

  • Reagent Addition: Add molecular iodine (I₂) (2.0 eq) to the solution. Follow this with the portion-wise addition of potassium hydroxide (KOH) pellets (4.0 eq) over 10 minutes. An ice bath can be used to control any initial exotherm.[5]

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.[5]

  • Work-up: Carefully pour the reaction mixture into an ice-water mixture. Neutralize with dilute HCl (1M) and quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution dropwise until the dark color disappears.[5]

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Quantitative Data Summary

SubstrateIodinating Reagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 6-chloro-1H-indole-3-carboxylateI₂ / HIO₃EtOH / H₂O1001269[6]
Methyl 6-bromo-1H-indole-3-carboxylateI₂ / HIO₃EtOH / H₂O1001263[6]
Methyl 6-methyl-1H-indole-3-carboxylateI₂ / HIO₃EtOH / H₂O1001274[6]
(Z)-Ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylateI₂ / K₂CO₃DMF100182[4]
6-Methyl-4-nitro-1H-indazoleI₂ / KOHDMFRT1-3N/A[5]
IndoleICl / CeliteCH₂Cl₂RT196 (3-iodo)[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the electrophilic iodination experiment, from initial setup to the final purified product.

G prep 1. Preparation - Dissolve Substrate - Cool to 0 °C react 2. Reaction - Add Iodinating Agent - Stir & Monitor by TLC prep->react workup 3. Work-up - Quench Reaction - Extract with EtOAc react->workup purify 4. Purification - Dry & Concentrate - Column Chromatography workup->purify product Final Product Methyl 3-iodo-1H- indole-6-carboxylate purify->product

Caption: Experimental workflow for the synthesis of iodinated indole.

References

An In-depth Technical Guide on the Characterization of Methyl 3-iodo-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of methyl 3-iodo-1H-indole-6-carboxylate, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, proposed synthetic pathway, and expected analytical data.

Core Compound Information

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₈INO₂.[1] Its structure features an indole scaffold substituted with an iodine atom at the C3 position and a methyl carboxylate group at the C6 position.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₀H₈INO₂
Molecular Weight 301.08 g/mol
IUPAC Name This compound
CAS Number 850374-98-0
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=CN2)I
InChI Key WUFYFIRKVXAESN-UHFFFAOYSA-N

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 1H-indole-6-carboxylic acid. The proposed synthetic workflow is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: C3-Iodination 1H_indole_6_carboxylic_acid 1H-Indole-6-carboxylic acid Methyl_1H_indole_6_carboxylate Methyl 1H-indole-6-carboxylate 1H_indole_6_carboxylic_acid->Methyl_1H_indole_6_carboxylate Reflux Methanol_H Methanol (CH₃OH), H⁺ catalyst Methanol_H->Methyl_1H_indole_6_carboxylate Methyl_3_iodo_1H_indole_6_carboxylate This compound Methyl_1H_indole_6_carboxylate->Methyl_3_iodo_1H_indole_6_carboxylate Acetonitrile, rt NIS N-Iodosuccinimide (NIS) NIS->Methyl_3_iodo_1H_indole_6_carboxylate

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-6-carboxylate (Precursor)

Materials:

  • 1H-indole-6-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Distilled water

Procedure:

  • In a round-bottom flask, suspend 1H-indole-6-carboxylic acid in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 1H-indole-6-carboxylate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The C3 position of the indole ring is highly susceptible to electrophilic substitution. Iodination can be achieved using various iodinating agents. A common and effective method involves the use of N-iodosuccinimide (NIS).

Materials:

  • Methyl 1H-indole-6-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve methyl 1H-indole-6-carboxylate in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Add N-iodosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain this compound.

Characterization Data (Expected)

While specific experimental data for this compound is not widely published, the following tables summarize the expected and comparative spectral data based on the analysis of similar compounds, such as methyl 5-iodo-1H-indole-3-carboxylate.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5-12.5br s1HN-H
~8.1s1HH-5
~7.8s1HH-2
~7.7d1HH-7
~7.5d1HH-4
~3.9s3H-OCH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167C=O
~137C-7a
~132C-2
~128C-6
~125C-3a
~122C-5
~120C-4
~114C-7
~60-70C-3
~52-OCH₃

Note: The chemical shift for the carbon atom bonded to iodine (C-3) is expected to be significantly upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~3300-3400N-H stretch
~1700-1720C=O stretch (ester)
~1600-1620C=C stretch (aromatic)
~1200-1300C-O stretch (ester)
~500-600C-I stretch
Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M]⁺301
[M+H]⁺302
[M+Na]⁺324

Biological Activity

Specific biological activity for this compound has not been extensively reported in the public domain. However, halogenated indoles, in general, are a well-established class of compounds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an iodine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Further research is warranted to explore the potential therapeutic applications of this specific compound.

Logical Relationships in Characterization

The characterization of a novel compound like this compound follows a logical workflow to confirm its identity and purity.

Characterization_Workflow Synthesis Synthesis of Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Purity_Assessment Purity Assessment (TLC, HPLC) Purification->Purity_Assessment Structure_Elucidation Structural Elucidation Purity_Assessment->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the characterization of a synthesized compound.

References

Technical Guide: Spectroscopic Data of Methyl 3-iodo-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl 3-iodo-1H-indole-6-carboxylate. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein is a projection based on the analysis of structurally related indole derivatives. This document also outlines a comprehensive experimental protocol for the acquisition of NMR data for this class of compounds and includes visualizations of the molecular structure and a general experimental workflow to aid in research and development activities.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of known NMR data for similar indole derivatives, including constitutional isomers and compounds with comparable substitution patterns. It is important to note that actual experimental values may vary.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the methyl ester group. The electron-withdrawing effects of the iodo and carboxylate groups, as well as their positions on the indole scaffold, are expected to significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~11.5 - 12.5br s-
H2~7.8 - 8.0s-
H4~7.9 - 8.1d~8.5
H5~7.6 - 7.8dd~8.5, ~1.5
H7~8.2 - 8.4d~1.5
OCH₃~3.9s-

Predicted in DMSO-d₆

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon atom attached to the iodine (C3) is expected to have a significantly shifted signal, while the carbonyl carbon of the ester and the aromatic carbons will appear in their characteristic regions.

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C2~130 - 135
C3~75 - 85
C3a~138 - 142
C4~122 - 126
C5~120 - 124
C6~125 - 129
C7~115 - 119
C7a~134 - 138
C=O~166 - 170
OCH₃~51 - 54

Predicted in DMSO-d₆

Experimental Protocols for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives such as this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton signal may be broader and its chemical shift more variable.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate all signals.

    • Analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Temperature: 298 K.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mandatory Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

The flowchart below outlines the general procedure for the analysis of an organic compound using NMR spectroscopy, from sample preparation to data interpretation.

experimental_workflow prep Sample Preparation (Dissolution & Filtration) h1_acq ¹H NMR Acquisition prep->h1_acq c13_acq ¹³C NMR Acquisition prep->c13_acq proc Data Processing (FT, Phasing, Calibration) h1_acq->proc c13_acq->proc h1_analysis ¹H Spectrum Analysis (Integration, Multiplicity) proc->h1_analysis c13_analysis ¹³C Spectrum Analysis (Chemical Shift Assignment) proc->c13_analysis structure_elucidation Structure Elucidation / Confirmation h1_analysis->structure_elucidation c13_analysis->structure_elucidation report Reporting of Results structure_elucidation->report

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry Analysis of Methyl 3-iodo-1H-indole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of methyl 3-iodo-1H-indole-6-carboxylate, a halogenated indole derivative of interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols for high-resolution electrospray ionization mass spectrometry (HRESI-MS) coupled with liquid chromatography (LC), predicts the fragmentation pattern of the target molecule, and presents the anticipated data in a structured format. The information herein is intended to serve as a robust resource for the structural confirmation and purity assessment of this and structurally related compounds.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) of the key ions expected to be observed in the positive ion mode ESI mass spectrum of this compound. The molecular formula of the compound is C₁₀H₈INO₂ and its monoisotopic mass is 300.95998 Da[1].

Predicted Ion m/z (Da) Description
[M+H]⁺301.9678Protonated molecular ion
[M-I]⁺175.0657Loss of an iodine radical from the molecular ion
[M-COOCH₃]⁺242.9545Loss of the methyl carboxylate group
[M+H-I]⁺174.0582Loss of an iodine atom from the protonated molecular ion
[M+H-CH₃OH]⁺269.9416Loss of methanol from the protonated molecular ion
[M+H-CO]⁺273.9728Loss of carbon monoxide from the protonated molecular ion

Experimental Protocol: LC-HRESI-MS/MS Analysis

This protocol describes a general procedure for the analysis of this compound using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 µg/mL.

  • Final Solution Clarity: Ensure the final working solution is free of any particulates. If necessary, centrifuge or filter the solution through a 0.22 µm syringe filter before injection[2].

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid[2].

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[2].

  • Gradient: A typical gradient elution would be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1-5 µL

  • Column Temperature: 40 °C

High-Resolution Mass Spectrometry (HRESI-MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for indoles due to the basicity of the nitrogen atom[2].

  • Mass Analyzer Scan Modes:

    • Full Scan MS: Acquire data in the m/z range of 100-500 to detect the protonated molecular ion ([M+H]⁺) and determine its accurate mass and elemental composition[2].

    • Tandem MS (MS/MS): Perform fragmentation analysis on the precursor ion ([M+H]⁺) to obtain structural information. A collision energy ramp (e.g., 10-40 eV) can be used to generate a comprehensive fragmentation spectrum.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

Data Analysis and Interpretation

  • Molecular Ion Confirmation: Identify the [M+H]⁺ ion in the full scan mass spectrum. The measured accurate mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass (301.9678 Da).

  • Fragmentation Pattern Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation of indole derivatives often involves cleavages around the indole ring and the loss of substituents. For this compound, key fragmentations would include the loss of the iodine atom and cleavages related to the methyl ester group.

  • Structural Elucidation: Compare the observed fragmentation pattern with the predicted fragmentation pathways to confirm the chemical structure.

Visual Representations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Stock Solution (1 mg/mL) working 2. Working Solution (1-10 µg/mL) stock->working final 3. Filtration/ Centrifugation working->final lc 4. LC Separation (C18 Column) final->lc esi 5. ESI Source (Positive Mode) lc->esi ms 6. Full Scan MS (Accurate Mass) esi->ms msms 7. MS/MS (Fragmentation) ms->msms mass_confirm 8. Molecular Ion Confirmation msms->mass_confirm frag_analysis 9. Fragmentation Analysis mass_confirm->frag_analysis struct_elucid 10. Structural Elucidation frag_analysis->struct_elucid

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway parent [M+H]⁺ m/z = 301.97 frag1 [M+H - I]⁺ m/z = 174.06 parent->frag1 - I frag2 [M+H - CH₃OH]⁺ m/z = 269.94 parent->frag2 - CH₃OH frag3 [M+H - CO]⁺ m/z = 273.97 parent->frag3 - CO frag4 [M - I]⁺ m/z = 175.07 parent->frag4 - I radical

Caption: Predicted major fragmentation pathways for protonated this compound.

References

physical and chemical properties of methyl 3-iodo-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-iodo-1H-indole-6-carboxylate is a halogenated derivative of the indole scaffold, a core structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon computed data and experimental findings for closely related analogs due to the limited availability of specific experimental data for the title compound. This document also outlines a plausible synthetic route with a detailed experimental protocol, based on established methodologies for indole chemistry. Furthermore, this guide includes spectral data for analogous compounds to aid in the characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Physical and Chemical Properties

There is a notable absence of experimentally determined physical properties for this compound in publicly accessible literature. However, computational predictions from reputable sources such as PubChem provide valuable insights into its molecular characteristics.[1]

Computed Physical and Chemical Properties

The following table summarizes the computed physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₀H₈INO₂PubChem[1]
Molecular Weight301.08 g/mol PubChem[1]
XLogP32.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass300.95998 DaPubChem[1]
Monoisotopic Mass300.95998 DaPubChem[1]
Topological Polar Surface Area42.1 ŲPubChem[1]
Heavy Atom Count14PubChem[1]
Experimental Properties of Analogous Compounds

To provide a practical reference, the following table includes experimentally determined melting points for structurally similar indole derivatives. These values suggest that this compound is likely a solid at room temperature with a relatively high melting point.

CompoundMelting Point (°C)Source
Methyl 5-iodo-1H-indole-3-carboxylate184 - 185[2]
Methyl 6-chloro-5-iodo-1H-indole-3-carboxylate198 - 199[2]
Methyl 5-iodo-6-methyl-1H-indole-3-carboxylate194 - 195[2]
Ethyl 5-iodo-1H-indole-3-carboxylate142 - 143[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: C3-Iodination 4-Hydrazinobenzoic acid 4-Hydrazinobenzoic acid Methyl 1H-indole-6-carboxylate Methyl 1H-indole-6-carboxylate 4-Hydrazinobenzoic acid->Methyl 1H-indole-6-carboxylate  H+, Heat Methyl pyruvate Methyl pyruvate Methyl pyruvate->Methyl 1H-indole-6-carboxylate This compound This compound Methyl 1H-indole-6-carboxylate->this compound  Solvent Iodine Iodine Iodine->this compound Base Base Base->this compound

A proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for Fischer indole synthesis and subsequent iodination.

Step 1: Synthesis of Methyl 1H-indole-6-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydrazinobenzoic acid (1 equivalent) and a suitable acidic catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol).

  • Addition of Reagents: Add methyl pyruvate (1.1 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve methyl 1H-indole-6-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a flask protected from light.

  • Addition of Reagents: Add a base (e.g., potassium hydroxide or sodium bicarbonate, 1.2 equivalents) to the solution. Subsequently, add a solution of iodine (1.1 equivalents) and potassium iodide (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Extract the mixture with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.

Spectroscopic Data of an Analogous Compound: Methyl 5-iodo-1H-indole-3-carboxylate

While specific spectral data for this compound is not available, the data for its isomer, methyl 5-iodo-1H-indole-3-carboxylate, can provide a useful reference for structural elucidation.[2]

NMR and Mass Spectrometry Data of Methyl 5-iodo-1H-indole-3-carboxylate
Data TypeSpectral Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.33 (s, 1H), 8.09 (s, 1H), 7.47 (d, J = 8.2 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 3.81 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆)δ 164.5, 135.6, 133.4, 130.5, 128.8, 128.2, 115.0, 105.7, 85.9, 50.9
HRMS (ESI) m/z calculated for C₁₀H₈INNaO₂ [M+Na]⁺: 323.9492; found 323.9490

Biological Activity

Currently, there is no published research on the biological activity or the implication in any signaling pathways of this compound. However, the indole nucleus is a well-known privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a halogen atom, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound represents an interesting candidate for biological screening in various disease models.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a substituted indole carboxylate, as described in the hypothetical protocol.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Catalyst Crude Product Crude Product Reaction->Crude Product Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography/Recrystallization Chromatography/Recrystallization Concentration->Chromatography/Recrystallization Pure Product Pure Product Chromatography/Recrystallization->Pure Product Characterization Characterization Pure Product->Characterization

A general workflow for the synthesis and purification of indole derivatives.

Conclusion

This compound is a compound of interest for which there is a significant gap in the experimental literature. This technical guide has consolidated the available computed data and provided context through the experimental data of analogous compounds. The proposed synthetic protocol and general workflow offer a starting point for researchers aiming to synthesize and study this molecule. Further investigation into the physical, chemical, and biological properties of this compound is warranted to explore its potential applications in drug discovery and materials science.

References

Technical Guide: Methyl 3-iodo-1H-indole-6-carboxylate (CAS 850374-98-0)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available information for Methyl 3-iodo-1H-indole-6-carboxylate. Direct experimental data on the biological activity of this specific compound is limited in publicly accessible literature. The information presented herein is based on available chemical data and extrapolated from studies on structurally related indole derivatives.

Introduction

This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. Halogenation, particularly iodination, can significantly influence the physicochemical properties and biological activity of organic molecules by altering their size, lipophilicity, and ability to form halogen bonds. This technical guide summarizes the known physicochemical properties, a putative synthesis protocol, and potential biological activities based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical databases.

PropertyValueSource
CAS Number 850374-98-0N/A
Molecular Formula C₁₀H₈INO₂N/A
Molecular Weight 301.08 g/mol N/A
IUPAC Name This compoundN/A
SMILES COC(=O)C1=CC2=C(C=C1)C(=CN2)IN/A
Physical Form Solid (predicted)N/A

Table 1: Physicochemical Properties of this compound

Synthesis Protocol

Reaction: Iodination of Methyl 1H-indole-6-carboxylate

Reagents and Materials:

  • Methyl 1H-indole-6-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Methyl 1H-indole-6-carboxylate Methyl 1H-indole-6-carboxylate Reaction Reaction Methyl 1H-indole-6-carboxylate->Reaction N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction 0 °C to Room Temp 0 °C to Room Temp 0 °C to Room Temp->Reaction 2-4 hours 2-4 hours 2-4 hours->Reaction Quenching (Na2S2O3) Quenching (Na2S2O3) Extraction (EtOAc) Extraction (EtOAc) Quenching (Na2S2O3)->Extraction (EtOAc) Washing (Brine) Washing (Brine) Extraction (EtOAc)->Washing (Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (Brine)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound Reaction->Quenching (Na2S2O3)

Caption: Inferred Synthesis Workflow for this compound.

Biological Activity Data (Analog Compound)

Direct experimental data on the biological activity of this compound is not available in the public domain. However, a study on the structurally related compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one , has reported antibacterial activity. This information is presented as a potential area for investigation for the title compound.

CompoundTarget OrganismAssayActivity MetricResult
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMethicillin-resistant Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)µg/mL0.98

Table 2: Antibacterial Activity of a Structurally Related Indole Derivative.

The data in Table 2 suggests that iodo-indole derivatives may possess antibacterial properties. The presence of the iodine atom and the indole nucleus could be key pharmacophoric features.

Potential Signaling Pathways and Logical Relationships

Given the lack of specific biological data for this compound, a definitive signaling pathway cannot be described. However, based on the activities of other indole derivatives, potential areas of investigation could include pathways related to bacterial cell wall synthesis, DNA replication, or protein synthesis.

The logical workflow for screening a compound like this compound would typically follow a standard drug discovery pipeline.

G Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Test Compound Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Confirmed Hits Secondary Assays Secondary Assays Dose-Response & IC50->Secondary Assays Potent Compounds Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Validated Leads

Caption: Logical Workflow for Small Molecule Drug Discovery.

Conclusion

This compound is a chemical compound for which detailed biological experimental data is not widely available. Its physicochemical properties are well-defined, and a plausible synthetic route can be proposed based on established indole chemistry. The biological activity of a structurally related iodo-indole derivative suggests that antibacterial screening could be a valuable avenue of investigation for this compound. Further research is required to elucidate its biological functions and potential therapeutic applications.

Stability and Storage of 3-Iodoindole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation, particularly iodination at the C3-position, provides a versatile handle for further functionalization through various cross-coupling reactions, making 3-iodoindole derivatives key intermediates in drug discovery and development. However, the inherent reactivity of the C-I bond and the electron-rich nature of the indole ring can lead to stability challenges. This technical guide provides a comprehensive overview of the stability and storage considerations for 3-iodoindole derivatives, including potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Stability Profile of 3-Iodoindole Derivatives

3-Iodoindole derivatives are generally crystalline solids that exhibit sensitivity to light, temperature, and oxygen. Prolonged exposure to ambient conditions can lead to discoloration (typically turning from white or off-white to brown or purple) and the formation of degradation products. The stability of these compounds is significantly influenced by the nature and position of substituents on the indole ring.

Key Factors Influencing Stability:

  • Light: Exposure to light, particularly UV radiation, is a primary driver of degradation. The C-I bond can undergo homolytic cleavage upon photo-irradiation, generating radical species that can initiate a cascade of secondary reactions.

  • Temperature: Elevated temperatures accelerate the rate of degradation reactions. It is generally recommended to store 3-iodoindole derivatives at low temperatures to minimize thermal decomposition.

  • Oxygen: Atmospheric oxygen can participate in oxidative degradation of the indole nucleus, a process that can be exacerbated by the presence of light or metal ions.

  • pH: The stability of 3-iodoindole derivatives in solution is pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis or other degradation pathways.

Recommended Storage Conditions

To ensure the long-term integrity of 3-iodoindole derivatives, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Minimizes thermal degradation and slows down the rate of other decomposition reactions.
Light Store in amber or opaque containersProtects from light-induced degradation (photolysis).
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Prevents oxidative degradation by atmospheric oxygen.
Form Solid state is generally more stable than in solutionReduces the potential for solvent-mediated degradation and hydrolysis.

Note: These are general recommendations. The optimal storage conditions may vary depending on the specific 3-iodoindole derivative.

Potential Degradation Pathways

While specific degradation pathways for many 3-iodoindole derivatives have not been exhaustively elucidated, several potential routes can be proposed based on the known chemistry of indoles and organoiodides.

3-Iodoindole 3-Iodoindole Indole Radical Indole Radical 3-Iodoindole->Indole Radical Light (hν) Iodine Radical Iodine Radical 3-Iodoindole->Iodine Radical Light (hν) Oxidized Products Oxidized Products 3-Iodoindole->Oxidized Products O₂, Light Hydrolysis Products Hydrolysis Products 3-Iodoindole->Hydrolysis Products H₂O, Acid/Base Dimerization Products Dimerization Products Indole Radical->Dimerization Products Indole Indole Indole Radical->Indole H-abstraction cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Oxidative Stock Solution->Oxidative Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic Neutralization Neutralization Acid Hydrolysis->Neutralization Base Hydrolysis->Neutralization Dilution Dilution Oxidative->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC/UPLC-UV/MS HPLC/UPLC-UV/MS Dilution->HPLC/UPLC-UV/MS

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 3-Iodoindoles

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2][3][4] Among the various functionalized indoles, 3-iodoindoles have emerged as exceptionally versatile synthetic intermediates. Their utility stems from the unique reactivity of the carbon-iodine (C-I) bond at the electron-rich C3 position. This bond serves as a synthetic linchpin, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations that are crucial for the construction of complex molecular architectures and the diversification of drug candidates.

This technical guide provides a comprehensive overview of the reactivity of the C-I bond in 3-iodoindoles, focusing on key transformations, their underlying mechanisms, and practical applications in research and development.

The Nature of the C(3)-I Bond in Indoles

The reactivity of 3-iodoindoles is fundamentally governed by the characteristics of the C(sp²)–I bond. Unlike the more polarized C-Cl or C-Br bonds, the C-I bond has lower polarity due to the similar electronegativity of carbon and iodine.[5][6] Consequently, its reactivity is primarily dictated by its lower bond dissociation energy compared to other carbon-halogen bonds.[6][7][8] The relatively weak C-I bond (approximately 51 kcal/mol) facilitates bond cleavage, particularly in the oxidative addition step of transition-metal-catalyzed reactions, making 3-iodoindoles highly reactive partners in cross-coupling chemistry.[9] This reactivity trend (I > Br > Cl > F) is a key principle in designing synthetic strategies.[8]

Synthesis of 3-Iodoindole Scaffolds

A robust understanding of the synthesis of 3-iodoindoles is essential before exploring their reactivity. While several methods exist, a highly efficient and widely used approach involves a two-step sequence: a Sonogashira cross-coupling followed by an electrophilic iodocyclization.[1][2][10][11][12][13] This method allows for the construction of diverse 2,3-disubstituted indoles. An alternative one-pot, four-component method provides another concise route to this valuable scaffold.[14]

G cluster_start Starting Materials A N,N-Dialkyl-2-iodoaniline C Sonogashira Coupling (Pd/Cu Catalyst) A->C B Terminal Alkyne B->C D N,N-Dialkyl-o-(1-alkynyl)aniline (Intermediate) C->D E Electrophilic Cyclization (I₂ in CH₂Cl₂) D->E F 3-Iodoindole Product E->F

Figure 1. Workflow for a common synthesis of 3-iodoindoles.

Key Reactions of the C-I Bond

The C-I bond in 3-iodoindoles is a versatile handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for elaborating the indole core.

G cluster_cc C-C Bond Formation cluster_cx Other Transformations main 3-Iodoindole suzuki Suzuki Coupling (Ar-B(OH)₂) main->suzuki Pd Cat. sonogashira Sonogashira Coupling (R-C≡CH) main->sonogashira Pd/Cu Cat. heck Heck Coupling (Alkene) main->heck Pd Cat. metal_halogen Metal-Halogen Exchange (e.g., n-BuLi) main->metal_halogen

Figure 2. Major reaction pathways for the C-I bond in 3-iodoindoles.
Palladium-Catalyzed Cross-Coupling Reactions

3-Iodoindoles are excellent substrates for palladium-catalyzed reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to Pd(0) catalysts.

This reaction forms a C(sp²)-C(sp) bond by coupling the 3-iodoindole with a terminal alkyne, typically using a palladium/copper co-catalytic system.[1][2][12] It is a highly reliable method for introducing alkynyl moieties, which are themselves versatile functional groups for further elaboration in drug discovery programs.

Table 1: Representative Sonogashira Couplings of 3-Iodoindoles

3-Iodoindole Substrate Alkyne Partner Catalyst System Solvent Yield (%) Reference
1-Methyl-2-phenyl-3-iodoindole Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI / PPh₃ Et₃N 92 [1][2]
1-Methyl-2-phenyl-3-iodoindole 1-Hexyne Pd(PPh₃)₂Cl₂ / CuI / PPh₃ Et₃N 85 [1]

| 1-Methyl-2-phenyl-3-iodoindole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Et₃N | 96 |[1] |

The Suzuki coupling enables the formation of a C(sp²)-C(sp²) bond between the 3-iodoindole and an organoboron reagent, such as a boronic acid or ester. This reaction is one of the most important tools for constructing biaryl linkages, which are common motifs in pharmaceutical agents.[1][12][14]

Table 2: Representative Suzuki Couplings of 3-Iodoindoles | 3-Iodoindole Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Methyl-2-phenyl-3-iodoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 |[1][2] | | 1-Methyl-2-phenyl-3-iodoindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 88 |[1] | | 1-Benzyl-2-butyl-3-iodoindole | (p-Tolyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMSO/H₂O | 91 |[14] |

The Heck reaction couples the 3-iodoindole with an alkene to form a new C-C bond, providing access to 3-alkenylindoles.[1][12] These products are valuable for accessing a range of structures, including those found in natural products.

Table 3: Representative Heck Couplings of 3-Iodoindoles | 3-Iodoindole Substrate | Alkene Partner | Catalyst System | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Methyl-2-phenyl-3-iodoindole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 64 |[1][2] | | 1-Methyl-2-phenyl-3-iodoindole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 75 |[1] |

G cluster_cat Catalytic Cycle pd0 Pd(0)L₂ pd2_a R-Pd(II)L₂(I) (Oxidative Adduct) pd2_b R-Pd(II)L₂(Ar) pd2_a->pd2_b Transmetalation pd2_b->pd0 indole_Ar Indole-Ar pd2_b->indole_Ar Reductive Elimination indole_I Indole-I indole_I->pd2_a Oxidative Addition boronic Ar-B(OH)₂ boronic->pd2_a base Base base->pd2_a

Figure 3. Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Metal-Halogen Exchange

The C-I bond can undergo metal-halogen exchange, typically with organolithium reagents like n-butyllithium or tert-butyllithium, at low temperatures.[15][16] This reaction inverts the polarity of the C3 position, transforming the electrophilic carbon of the C-I bond into a strongly nucleophilic carbanion (an indol-3-yl lithium species). This intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new functional groups at the C3 position. This method is a powerful alternative to cross-coupling for forming C-C and C-heteroatom bonds.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in the laboratory. The following protocols are representative examples for the synthesis and subsequent functionalization of a 3-iodoindole.

Protocol 1: Synthesis of 1-Methyl-2-phenyl-3-iodoindole[1]

This procedure is a two-step process starting from N,N-dimethyl-2-iodoaniline and phenylacetylene.

Step A: Sonogashira Coupling to form N,N-Dimethyl-2-(phenylethynyl)aniline

  • To a solution of N,N-dimethyl-2-iodoaniline (1.0 mmol) in triethylamine (5 mL) is added CuI (0.02 mmol) and Pd(PPh₃)₂Cl₂ (0.02 mmol).

  • Phenylacetylene (1.2 mmol) is added, and the mixture is stirred at room temperature under a nitrogen atmosphere for 5 hours.

  • Upon completion, the reaction mixture is filtered through Celite and the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with ethyl acetate/hexane) to afford the desired alkyne intermediate.

Step B: Electrophilic Iodocyclization

  • The N,N-dimethyl-2-(phenylethynyl)aniline intermediate (1.0 mmol) is dissolved in CH₂Cl₂ (10 mL).

  • A solution of I₂ (1.1 mmol) in CH₂Cl₂ (10 mL) is added dropwise at room temperature.

  • The reaction mixture is stirred for 30 minutes.

  • The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-methyl-2-phenyl-3-iodoindole as a yellow oil.

Protocol 2: Suzuki Coupling of 1-Benzyl-2-butyl-3-iodoindole[14]
  • An oven-dried Schlenk tube is charged with 1-benzyl-2-butyl-3-iodoindole (0.50 mmol), (p-tolyl)boronic acid (1.50 mmol), Pd(PPh₃)₄ (0.025 mmol), and cesium carbonate (2.00 mmol) under a nitrogen atmosphere.

  • Anhydrous DMSO (5.0 mL) and deionized water (0.8 mL) are added via syringe.

  • The reaction mixture is heated in an oil bath to 85 °C for 2 hours.

  • After cooling to room temperature, deionized water (20 mL) is added, and the aqueous phase is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to afford the desired 1-benzyl-2-butyl-3-(p-tolyl)indole.

Conclusion

The C-I bond in 3-iodoindoles provides a reliable and highly reactive functional handle for the synthesis and diversification of the indole nucleus. Its proficiency in a range of powerful transformations, especially palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers in organic synthesis and drug development. The ability to precisely and efficiently introduce a wide variety of substituents at the C3 position allows for the systematic exploration of structure-activity relationships and the construction of novel, complex molecules with significant therapeutic potential.

References

The Indole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its prevalence in a vast number of natural products, bioactive compounds, and FDA-approved drugs underscores its role as a "privileged scaffold".[2][3] This versatility arises from the indole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and cation-π interactions, with a multitude of biological targets.[2] This guide provides a comprehensive technical overview of the biological importance of the indole nucleus in drug discovery, focusing on its diverse pharmacological activities, underlying mechanisms of action, and the experimental and synthetic methodologies pivotal to the field.

The Indole Nucleus: A Cornerstone of Pharmacological Activity

The indole scaffold is the foundation for a wide spectrum of pharmacological activities, leading to the development of drugs for numerous therapeutic areas.[4][5] Its structural flexibility allows for the design of compounds with high specificity and efficacy.[4]

Anticancer Activity

Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[6] They have been shown to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis.[4][7]

Quantitative Data on Anticancer Activity of Indole Derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic)9.5 ± 2.2[6]
MukonalSK-BR-3 (Breast)7.5[6]
FlavopereirineHCT116 (Colorectal)8.15[6]
Indole-thiophene derivative 6aHT29 (Colorectal)Nanomolar range[8]
Indole-thiophene derivative 6bHepG2 (Liver)Nanomolar range[8]
Spiro-oxindole derivativeMCF-7 (Breast)2.13[6]
Indole-based sulfonohydrazide 5fMDA-MB-468 (Breast)8.2[9]
Indole hydrazide derivative 12MCF-7 (Breast)3.01[10]
Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and indole derivatives have shown significant promise in this area.[11][12] They exhibit broad-spectrum activity against various pathogenic bacteria and fungi.[13][14]

Quantitative Data on Antimicrobial Activity of Indole Derivatives:

CompoundMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole derivative 2cBacillus subtilis3.125[13]
Indole-triazole derivative 3cBacillus subtilis3.125[13]
Indole-triazole derivative 3dCandida krusei3.125[13]
5-iodoindoleExtensively drug-resistant Acinetobacter baumannii64[15]
3-methylindoleExtensively drug-resistant Acinetobacter baumannii64[15]
Compound 11 (Oligoindole)Staphylococcus aureus CCARM 30900.098[16]
Anti-inflammatory Activity

Indole-containing compounds, such as the well-known NSAID Indomethacin, have long been used for their anti-inflammatory properties.[17] Modern research continues to explore novel indole derivatives that modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways.[4]

Antiviral Activity

The indole scaffold is present in several antiviral drugs and clinical candidates.[18] These compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly.[18]

Anti-Neurodegenerative Activity

The multifactorial nature of neurodegenerative diseases presents a significant challenge for drug discovery.[13] Indole-based compounds are being investigated for their potential to target multiple pathological mechanisms, including oxidative stress, protein aggregation, and neuroinflammation.[19][20]

Quantitative Data on Neuroprotective Activity of Indole Derivatives:

CompoundAssayEC50/IC50 (µM)Reference
Indole–phenolic derivativesIncreased cell viability against Aβ(25–35)~25% increase in viability[2]
Indole–phenolic derivativesReduction of ROS levelsReduction to basal states[2]

Key Signaling Pathways Targeted by Indole Derivatives

The therapeutic effects of indole derivatives are often attributed to their ability to modulate specific signaling pathways that are dysregulated in disease.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[4][7] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway by targeting key components such as Akt and mTOR.[4][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Indole Derivatives (e.g., I3C, DIM) Indole->PI3K Inhibits Indole->Akt Inhibits Indole->mTORC1 Inhibits MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indole Indole Derivatives Indole->Raf Inhibits NFkB_Pathway cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB NFkB_active Active NF-κB IkBa->NFkB_active Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Gene Expression (Inflammation, Survival) Nucleus->Gene Indole Indole Derivatives Indole->IKK Inhibits Synthesis_Workflow Start Starting Materials (e.g., Arylhydrazine, Ketone) Reaction Reaction (e.g., Fischer Indole Synthesis) Start->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Pure Indole Derivative Characterization->Final

References

The Pivotal Role of Indole-6-Carboxylate Esters in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs. Among its many derivatives, indole-6-carboxylate esters have emerged as a particularly valuable scaffold. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of indole-6-carboxylate esters, with a focus on their role as anticancer agents and their potential in other therapeutic areas. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows.

The Indole-6-Carboxylate Scaffold: A Versatile Starting Point

Indole-6-carboxylate esters, particularly methyl 1H-indole-6-carboxylate, are not typically potent bioactive molecules in their own right. Instead, their significance in medicinal chemistry lies in their utility as a versatile starting material for the synthesis of more complex and potent derivatives. The ester functional group at the 6-position provides a convenient handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

A significant body of research on indole-6-carboxylate ester derivatives has focused on their development as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression and dysregulation of these kinases are hallmarks of many cancers, making them prime targets for therapeutic intervention.

EGFR and VEGFR-2 Inhibitors

Researchers have successfully synthesized series of hydrazine-1-carbothioamide and oxadiazole derivatives starting from the indole-6-carboxylate scaffold.[1][2][3] These modifications are designed to mimic the pharmacophoric features of known EGFR and VEGFR-2 inhibitors.[3]

Molecular docking studies have shown that these derivatives can fit effectively into the ATP-binding sites of EGFR and VEGFR-2.[1][2] This binding prevents the phosphorylation of the kinase, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation, survival, and angiogenesis.[1][2]

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of representative indole-6-carboxylate ester derivatives against various cancer cell lines and their inhibitory activity against the target kinases.

Table 1: In Vitro Cytotoxicity of Indole-6-Carboxylate Ester Derivatives (IC50, µM)

CompoundTargetHepG2 (Liver Cancer)HCT-116 (Colorectal Cancer)A549 (Lung Cancer)Reference
4a EGFR1.121.522.13[1][2]
6c VEGFR-21.892.112.54[1][2]
Erlotinib EGFR2.152.893.11[1]
Sorafenib VEGFR-22.543.123.89[1]

Table 2: Kinase Inhibitory Activity of Indole-6-Carboxylate Ester Derivatives (IC50, µM)

CompoundTarget KinaseIC50 (µM)Reference
4a EGFR0.11[2]
6c VEGFR-20.15[2]
Signaling Pathways

The inhibition of EGFR and VEGFR-2 by indole-6-carboxylate ester derivatives disrupts key signaling cascades involved in tumorigenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Indole-6-carboxylate\nDerivative (e.g., 4a) Indole-6-carboxylate Derivative (e.g., 4a) Indole-6-carboxylate\nDerivative (e.g., 4a)->EGFR Inhibits Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Survival mTOR->Angiogenesis

EGFR Signaling Pathway Inhibition

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates Indole-6-carboxylate\nDerivative (e.g., 6c) Indole-6-carboxylate Derivative (e.g., 6c) Indole-6-carboxylate\nDerivative (e.g., 6c)->VEGFR-2 Inhibits Angiogenesis Angiogenesis Vascular Permeability Vascular Permeability Endothelial Cell\nSurvival & Proliferation Endothelial Cell Survival & Proliferation PKC PKC PLCγ->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Endothelial Cell\nSurvival & Proliferation AKT AKT PI3K->AKT Activates AKT->Angiogenesis eNOS eNOS AKT->eNOS Activates eNOS->Vascular Permeability

VEGFR-2 Signaling Pathway Inhibition

Potential in Central Nervous System (CNS) Disorders

While the primary focus has been on oncology, the indole scaffold is well-known for its prevalence in neuroactive compounds. Emerging research suggests that derivatives of indole carboxylates may have applications in treating CNS disorders.

NMDA Receptor Antagonism

Studies on indole-2-carboxylate derivatives have shown that they can act as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site.[4] This is significant as NMDA receptor overactivation is implicated in a variety of neurodegenerative diseases. While this research has focused on the 2-carboxylate isomer, it provides a strong rationale for the investigation of indole-6-carboxylate esters and their derivatives for similar activity. The electronic and steric properties of the carboxylate at the 6-position could offer a different binding profile and selectivity.

Serotonin Receptor Ligands

The structural similarity of the indole nucleus to serotonin has made it a privileged scaffold for the development of ligands for various serotonin receptors. For instance, certain indole carboxamides have been developed as potent 5-HT2C receptor ligands for potential use in treating psychiatric and neurological disorders.[5] This opens another avenue for the exploration of indole-6-carboxylate ester derivatives as modulators of serotonergic signaling.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core indole-6-carboxylate scaffold and its derivatives, as well as for the biological evaluation of these compounds.

Synthesis of Methyl 1H-indole-6-carboxylate

The synthesis of the core scaffold can be achieved through various established methods for indole ring formation, such as the Fischer, Bartoli, or Larock indole syntheses, followed by esterification. A representative procedure is outlined below, starting from 4-amino-3-methylbenzoic acid.

Step 1: Sandmeyer Reaction to form 4-chloro-3-methylbenzoic acid

  • Dissolve 4-amino-3-methylbenzoic acid in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

  • Allow the reaction to warm to room temperature and then heat to ensure complete reaction.

  • Cool the mixture and collect the precipitated 4-chloro-3-methylbenzoic acid by filtration.

  • Wash the solid with cold water and dry.

Step 2: Esterification to form methyl 4-chloro-3-methylbenzoate

  • Reflux the 4-chloro-3-methylbenzoic acid in methanol with a catalytic amount of sulfuric acid for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once complete, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-chloro-3-methylbenzoate.

Step 3: Radical Bromination to form methyl 4-chloro-3-(bromomethyl)benzoate

  • Dissolve methyl 4-chloro-3-methylbenzoate in a non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Reflux the mixture while irradiating with a UV lamp until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 4: Cyclization to form methyl 1H-indole-6-carboxylate

  • This step can be achieved via various cyclization strategies. One approach is a palladium-catalyzed intramolecular cyclization.

  • The specific conditions will depend on the chosen cyclization method but generally involve reacting the brominated intermediate with a suitable nitrogen source under palladium catalysis.

Synthesis of Hydrazine-1-carbothioamide and Oxadiazole Derivatives

A general procedure for the synthesis of the anticancer derivatives is as follows:

  • Hydrazinolysis of the ester: Reflux methyl 1-methyl-1H-indole-6-carboxylate with hydrazine hydrate in methanol to yield 1-methyl-1H-indole-6-carbohydrazide.[1]

  • Synthesis of carbothioamide derivatives (e.g., 4a): React the carbohydrazide with the appropriate isothiocyanate in ethanol.[1]

  • Synthesis of oxadiazole-2-thione: React the carbohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol.[1]

  • Synthesis of S-substituted oxadiazole derivatives (e.g., 6c): React the oxadiazole-2-thione with the appropriate alkyl or aryl halide in the presence of a base.[1]

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

The following is a general protocol for determining the IC50 values of test compounds against EGFR and VEGFR-2.

  • Reagents and Materials: Recombinant human EGFR or VEGFR-2 kinase, ATP, appropriate peptide substrate (e.g., Poly(Glu,Tyr) 4:1), kinase assay buffer, test compounds dissolved in DMSO, and a luminescence-based kinase assay kit (e.g., Kinase-Glo®).

  • Procedure: a. Prepare serial dilutions of the test compounds in kinase assay buffer. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. f. Measure the luminescence using a plate reader. g. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. h. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Logical Workflows

General Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing kinase inhibitors from an indole-6-carboxylate ester library follows a logical progression.

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library ht_screening High-Throughput Screening (Biochemical Kinase Assay) start->ht_screening hit_id Hit Identification (% Inhibition > Threshold) ht_screening->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity cell_based Cell-Based Assays (Proliferation, Apoptosis) selectivity->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar in_vivo In Vivo Efficacy & Toxicity Studies cell_based->in_vivo lead_opt Lead Optimization sar->lead_opt lead_opt->cell_based Iterative Improvement end_node Preclinical Candidate in_vivo->end_node

Kinase Inhibitor Screening Workflow

Conclusion

Indole-6-carboxylate esters represent a highly valuable and versatile scaffold in medicinal chemistry. Their utility as a synthetic intermediate has been clearly demonstrated in the development of potent anticancer agents targeting EGFR and VEGFR-2. The quantitative data and structure-activity relationships derived from these studies provide a solid foundation for the future design of more effective and selective kinase inhibitors. Furthermore, the broader potential of this scaffold in CNS-related disorders, suggested by the activity of related indole carboxylates, warrants further investigation. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to synthesize, evaluate, and optimize novel therapeutic agents based on the indole-6-carboxylate ester core. As our understanding of the molecular basis of diseases continues to grow, the strategic modification of such privileged scaffolds will undoubtedly remain a cornerstone of modern drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 3-iodo-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, present in a vast array of biologically active natural products and synthetic drugs. Consequently, the functionalization of the indole core is of paramount importance in drug discovery and development.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of methyl 3-iodo-1H-indole-6-carboxylate with various arylboronic acids. The presence of an electron-withdrawing ester group on the indole ring can influence the reactivity of the substrate. The protocols and data presented herein are compiled from established methodologies for the coupling of related 3-iodoindoles and functionalized indole derivatives, offering a robust starting point for researchers.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) species.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, particularly for heterocyclic substrates like indoles which can sometimes inhibit catalyst activity.

Experimental Protocols

Based on established procedures for similar substrates, the following protocol is recommended for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium phosphate [K₃PO₄], 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03-0.05 equiv.). Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The use of microwave irradiation can significantly reduce reaction times.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-aryl-1H-indole-6-carboxylate.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids under optimized conditions.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acidMethyl 3-phenyl-1H-indole-6-carboxylate85-95
24-Methoxyphenylboronic acidMethyl 3-(4-methoxyphenyl)-1H-indole-6-carboxylate88-97
34-Fluorophenylboronic acidMethyl 3-(4-fluorophenyl)-1H-indole-6-carboxylate80-92
44-(Trifluoromethyl)phenylboronic acidMethyl 3-(4-(trifluoromethyl)phenyl)-1H-indole-6-carboxylate75-88
53-Thienylboronic acidMethyl 3-(thiophen-3-yl)-1H-indole-6-carboxylate70-85
6Pyridin-3-ylboronic acidMethyl 3-(pyridin-3-yl)-1H-indole-6-carboxylate65-80

Yields are estimated based on literature precedents for similar substrates and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base B Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C Add Catalyst and Degassed Solvent B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product: - NMR - HRMS I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-1H-indole-6-carboxylates from this compound. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocol and data presented in these application notes provide a solid foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science.

Application Notes and Protocols for Heck Reaction of 3-Iodoindole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation is particularly valuable in medicinal chemistry for the derivatization of heterocyclic scaffolds like indole. The 3-iodoindole moiety is an excellent substrate for such cross-coupling reactions, providing a versatile handle for the introduction of various vinyl groups to create complex molecules with potential biological activity.[2][3] This document provides detailed application notes and experimental protocols for performing the Heck reaction on 3-iodoindole substrates.

Core Concepts

The Heck reaction involves the reaction of an organohalide (in this case, a 3-iodoindole) with an alkene in the presence of a palladium catalyst and a base.[1] The general transformation is depicted below:

Scheme 1: General Heck Reaction of 3-Iodoindole

A 3-iodoindole substrate reacts with an alkene in the presence of a palladium catalyst and a base to yield a 3-vinylindole derivative.

Key to the success of the Heck reaction is the careful selection of reaction parameters, including the palladium source, ligands, base, solvent, and temperature. These factors can significantly influence the reaction's yield, selectivity, and substrate scope.

Data Presentation: Summary of Heck Reaction Conditions for Indole Derivatives

The following tables summarize various reported conditions for the Heck reaction involving iodo-indole and related iodo-heterocyclic substrates, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Heck Reaction of N-Protected 3-Iodoindoles with Various Alkenes

3-Iodoindole SubstrateAlkene PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Methyl-3-iodoindoleVarious terminal alkenesPd/C (5)PPh₃ (10)Et₃NDMF302-3Good[4]
N-Boc-3-iodoindazoleMethyl acrylatePdCl₂(dppf)TBAITEADMF50262[5]
N-SEM-3-iodoindazolesMethyl 2-acetamidoacrylatePd(OAc)₂-NaHCO₃DMF125223-54[5]

Table 2: Heck Reaction of Unprotected and Variously Substituted Iodoindoles

Iodo-SubstrateAlkene PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
5-IodoindoleAcrylic acidNa₂PdCl₄ (5)ˢSPhos (15)Na₂CO₃CH₃CN/H₂O (1:1)80 (MW)-~95[6]
5-BromoindoleAcrylic acidNa₂PdCl₄ (5)ˢSPhos (15)Na₂CO₃CH₃CN/H₂O (1:1)80 (MW)-~95[6]
3-Iodo-6-methyl-4-nitro-1H-indazoleMethyl acrylatePd(OAc)₂-Na₂CO₃DMF100-1104-12-[3]

Experimental Protocols

Protocol 1: General Procedure for the Heck Reaction of N-Protected 3-Iodoindole

This protocol is a generalized procedure based on commonly employed conditions for the Heck coupling of N-protected 3-iodoindoles with activated alkenes like acrylates.

Materials:

  • N-protected 3-iodoindole (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Base: Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), or Dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-protected 3-iodoindole, palladium(II) acetate, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, followed by the base and the alkene partner via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically ranging from 80-120 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired 3-vinylindole.

Protocol 2: Ultrasound-Assisted Heck Reaction of 1-Methyl-3-iodoindole[4]

This protocol describes a specific application using ultrasound irradiation to promote the reaction.[4]

Materials:

  • 1-Methyl-3-iodo-1H-indole (1.0 equiv)

  • Terminal alkene (1.2 equiv)

  • Palladium on carbon (Pd/C, 10 wt%) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath

Procedure:

  • Reaction Setup: In a reaction vessel, combine 1-methyl-3-iodo-1H-indole, Pd/C, and PPh₃.

  • Addition of Reagents: Add DMF, Et₃N, and the terminal alkene.

  • Reaction Execution: Place the reaction vessel in an ultrasonic bath and irradiate at 30 °C.

  • Monitoring: Monitor the reaction for 2-3 hours until completion is observed via TLC.

  • Work-up and Purification: Follow the general work-up and purification procedures described in Protocol 1 to isolate the 3-vinylindole product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a Heck reaction with a 3-iodoindole substrate.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Work-up cluster_purification Purification A Weigh 3-Iodoindole, Pd Catalyst, Ligand B Add to Dry Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (x3) B->C D Add Solvent, Base, and Alkene C->D E Heat and Stir D->E F Monitor Reaction (TLC, LC-MS) E->F G Aqueous Work-up & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for the Heck reaction.

Catalytic Cycle of the Heck Reaction

The catalytic cycle of the Heck reaction involves the interchange of palladium between its Pd(0) and Pd(II) oxidation states.[1]

HeckCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_Aryl Aryl-Pd(II)L₂X OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord + Alkene PiComplex π-Complex Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns SigmaComplex σ-Alkyl Pd(II) Complex MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProdComplex Product π-Complex BetaElim->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim - Product RedElim->Pd0 + Base - HBX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Sonogashira Coupling of Methyl 3-Iodo-1H-indole-6-carboxylate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[2] The introduction of an alkynyl moiety at the 3-position of the indole ring via Sonogashira coupling provides a gateway to novel chemical entities with potential therapeutic applications.[2]

This document provides detailed application notes and protocols for the Sonogashira coupling of methyl 3-iodo-1H-indole-6-carboxylate with various terminal alkynes. The resulting methyl 3-alkynyl-1H-indole-6-carboxylate derivatives are valuable intermediates for the synthesis of a diverse range of compounds for drug discovery and materials science.

Data Presentation

While specific quantitative data for the Sonogashira coupling of this compound with a wide variety of terminal alkynes is not extensively available in the public domain, the following table summarizes representative yields for the Sonogashira coupling of various 3-iodoindoles with different terminal alkynes under typical reaction conditions. This data can serve as a valuable reference for optimizing the reaction for the specific substrate of interest.

Table 1: Representative Yields for Sonogashira Coupling of 3-Iodoindoles with Terminal Alkynes

Entry3-Iodoindole SubstrateTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1N,N-Dimethyl-2-iodoanilinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N50595
2N,N-Dimethyl-2-iodoaniline1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N501292
3N,N-Dimethyl-2-iodoanilineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N501296
4N,N-Dimethyl-2-iodoanilinePropargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NEt₃N502485
5IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHTolueneRT298
64-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂TBAF-800.595
71-Iodo-4-nitrobenzenePropargyl alcoholPdCl₂(PPh₃)₂-Ionic Liquid--78

Note: The data in this table is compiled from various sources and represents the coupling of similar substrates. Actual yields for the Sonogashira coupling of this compound may vary and require optimization.

Experimental Protocols

This section provides a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne. The protocol is adapted from established procedures for the Sonogashira coupling of 3-iodoindoles.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), anhydrous

  • Toluene or DMF, anhydrous

  • Nitrogen or Argon gas

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (if heating)

  • Inert gas line (N₂ or Ar)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.01-0.05 mmol, 1-5 mol%).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., triethylamine, 10-15 mL). If using a different solvent like toluene or DMF (5-10 mL), add an anhydrous amine base such as triethylamine or diisopropylamine (2.0-3.0 mmol, 2-3 equiv.).

  • Degassing: Degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 10-15 minutes, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-alkynyl-1H-indole-6-carboxylate.

Mandatory Visualization

G General Scheme for Sonogashira Coupling cluster_reactants Reactants cluster_conditions Conditions Indole This compound Product Methyl 3-alkynyl-1H-indole-6-carboxylate Indole->Product + Alkyne Terminal Alkyne Alkyne->Product Catalyst PdCl₂(PPh₃)₂ / CuI Catalyst->Product Base Base (e.g., Et₃N) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General reaction scheme for the Sonogashira coupling.

G Experimental Workflow for Sonogashira Coupling start Start setup Reaction Setup: - this compound - PdCl₂(PPh₃)₂ - CuI - Inert Atmosphere start->setup add_solvents Add Anhydrous Solvent and Base setup->add_solvents degas Degas the Reaction Mixture add_solvents->degas add_alkyne Add Terminal Alkyne degas->add_alkyne react Stir at RT or Heat (Monitor by TLC) add_alkyne->react workup Aqueous Work-up: - Quench Reaction - Extract with Organic Solvent react->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End Product purify->end

Caption: Experimental workflow for the Sonogashira coupling.

G Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cuI CuI cuI->cu_acetylide + R-C≡CH - HI

Caption: Simplified catalytic cycle of the Sonogashira reaction.

References

Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling with 3-Iodoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the palladium-catalyzed C-N cross-coupling of 3-iodoindoles, a crucial transformation in the synthesis of diverse nitrogen-containing indole derivatives for pharmaceutical and materials science applications. The Buchwald-Hartwig amination stands as a powerful and versatile method for the construction of C(sp²)-N bonds, and its application to the indole scaffold opens avenues to novel chemical entities.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The functionalization of the C3-position is of particular interest, and the introduction of a nitrogen-containing substituent via C-N cross-coupling provides direct access to 3-aminoindoles and related structures. Palladium-catalyzed methods, particularly the Buchwald-Hartwig amination, have emerged as the gold standard for this transformation due to their broad substrate scope and functional group tolerance.[1] This document outlines optimized conditions and a general protocol for the successful coupling of 3-iodoindoles with a range of amine nucleophiles.

Catalytic Cycle: The Buchwald-Hartwig Amination

The generally accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex (Ar-Pd(II)-I)Ln Pd0->OxAdd Ar-I (3-Iodoindole) AmineCoord Amine Coordination [Ar-Pd(II)-I(HNR'R'')]Ln OxAdd->AmineCoord + HNR'R'' Amido Palladium Amido Complex [Ar-Pd(II)-NR'R'']Ln AmineCoord->Amido + Base - Base-H+X- Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (3-Aminoindole) Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative quantitative data for the palladium-catalyzed C-N cross-coupling of 3-iodoindoles with various amines. The selection of the appropriate catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Entry3-Iodoindole SubstrateAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-Methyl-3-iodoindoleAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1001285
21-Boc-3-iodoindoleMorpholinePd(OAc)₂ (5)BINAP (7.5)NaOtBu (1.5)Toluene901678
33-IodoindoleBenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH110892
42-Phenyl-3-iodoindolen-HexylaminePd(OAc)₂ (3)SPhos (6)K₂CO₃ (2.5)DMF1202465
51-Benzyl-3-iodoindoleIndolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1101875

Experimental Protocols

The following protocols provide detailed methodologies for the palladium-catalyzed C-N cross-coupling of a 3-iodoindole with a primary amine.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.

Representative Protocol: Synthesis of 1-Methyl-3-(phenylamino)indole

This protocol details the coupling of 1-methyl-3-iodoindole with aniline.

Materials:

  • 1-Methyl-3-iodoindole (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 1-methyl-3-iodoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe, followed by the addition of aniline.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1-methyl-3-(phenylamino)indole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for setting up a palladium-catalyzed C-N cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Solid Reagents (3-Iodoindole, Base, Catalyst, Ligand) assemble Assemble Apparatus under Inert Atmosphere reagents->assemble glassware Dry Glassware (Schlenk Tube & Stir Bar) glassware->assemble add_solvents Add Anhydrous, Degassed Solvent and Amine assemble->add_solvents heat Heat to Reaction Temperature with Stirring add_solvents->heat quench Cool and Quench Reaction heat->quench extract Extraction and Drying quench->extract purify Purification by Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for a Pd-catalyzed C-N coupling experiment.

Conclusion

The palladium-catalyzed C-N cross-coupling of 3-iodoindoles is a robust and highly valuable transformation for the synthesis of 3-aminoindole derivatives. Careful selection of the catalyst system and reaction conditions is paramount for achieving optimal results. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

synthesis of 3-aryl-1H-indole-6-carboxylates from methyl 3-iodo-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-1H-indole-6-carboxylates from methyl 3-iodo-1H-indole-6-carboxylate. The primary synthetic routes discussed are palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings. These methods offer a versatile and efficient means to introduce a variety of aryl groups at the C-3 position of the indole scaffold, a common motif in pharmacologically active compounds. This guide is intended to provide researchers with a practical framework for the synthesis and diversification of this important class of molecules.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. Specifically, 3-arylindoles are of significant interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of 3-aryl-1H-indole-6-carboxylates is a key step in the development of novel therapeutic agents, as the carboxylate group at the 6-position provides a handle for further functionalization or can act as a crucial pharmacophoric element. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C-C bonds, offering mild reaction conditions and broad functional group tolerance.[1] This document outlines generalized protocols for the Suzuki-Miyaura, Heck, and Stille reactions for the arylation of this compound.

Key Synthetic Pathways

The synthesis of 3-aryl-1H-indole-6-carboxylates from this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The general transformation is depicted below:

G start This compound coupling Palladium-Catalyzed Cross-Coupling start->coupling Arylating Agent (e.g., Arylboronic acid, Arylstannane, Alkene) end 3-Aryl-1H-indole-6-carboxylate coupling->end

Caption: General synthetic scheme for the arylation of this compound.

The choice of the specific cross-coupling reaction (Suzuki-Miyaura, Heck, or Stille) will depend on the nature of the desired aryl substituent and the availability of the corresponding arylating agent.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for palladium-catalyzed cross-coupling reactions on indole scaffolds, which can be adapted for the synthesis of 3-aryl-1H-indole-6-carboxylates. These conditions are based on literature precedents for analogous substrates.

Coupling ReactionArylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous Substrate)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 eq)Toluene/EthanolReflux2485-90[2]
Suzuki-Miyaura Arylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2 eq)Dioxane/H₂O10012~95[3]
Heck StyrenePd(OAc)₂ (5)PPh₃ (10)Et₃N (2 eq)DMF10012-2470-85[4][5]
Stille ArylstannanePd(PPh₃)₄ (5)--Toluene1101676-99[6][7]

Note: Yields are reported for analogous reactions and may vary for the specific synthesis of 3-aryl-1H-indole-6-carboxylates. Optimization of reaction conditions is recommended.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Heck, and Stille reactions. Researchers should adapt these protocols based on the specific arylating agent and substrate.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst and ligand (if applicable) to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C Add Catalyst & Solvent: - Palladium Catalyst - Degassed Solvent B->C D Heat & Stir: Monitor progress by TLC/LC-MS C->D E Cool & Quench D->E F Aqueous Work-up: - Dilute with organic solvent - Wash with H₂O & brine E->F G Dry & Concentrate F->G H Purify: Column Chromatography G->H

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Heck Reaction

This protocol outlines a general procedure for the vinylation of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate, 1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., PPh₃), and the base (e.g., Et₃N).

  • Seal the tube and evacuate and backfill with an inert gas.

  • Add the degassed solvent and the alkene via syringe.

  • Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and filter off any solids.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: Stille Coupling

This protocol provides a general method for the coupling of this compound with an organostannane reagent.

Materials:

  • This compound

  • Organostannane (e.g., aryltributylstannane, 1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq) and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent followed by the organostannane reagent via syringe.

  • Heat the reaction mixture to reflux (typically 110 °C for toluene) and stir for the required duration (monitor by TLC or LC-MS).

  • After cooling, the reaction mixture can be directly purified by column chromatography, or an aqueous workup can be performed to remove tin byproducts. For the workup, dilute with an organic solvent and wash with an aqueous KF solution.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Mandatory Visualization: Signaling Pathway of Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(I)L₂ Pd0->OA_complex Oxidative Addition (Ar-I) TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation (Ar'-M) TM_complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM_complex->Product

References

Application Notes and Protocols for Methyl 3-Iodo-1H-indole-6-carboxylate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of methyl 3-iodo-1H-indole-6-carboxylate as a key building block in the synthesis of complex natural products. The focus is on its application in palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of intricate molecular architectures found in many biologically active indole alkaloids.

Introduction

This compound is a versatile synthetic intermediate. The presence of the iodo group at the C3 position of the indole nucleus makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings.[1][2] These reactions are foundational in modern organic synthesis and have been pivotal in the total synthesis of numerous natural products.[1] The ester functionality at the C6 position offers a handle for further synthetic manipulations or can be a key pharmacophore in the final target molecule.

The utility of 3-iodoindoles has been notably demonstrated in the synthesis of the dragmacidin family of marine alkaloids, which exhibit a range of biological activities, including antiviral and cytotoxic properties.[3][4] The first total synthesis of dragmacidin D, for example, employed a series of palladium-catalyzed Suzuki cross-coupling reactions to assemble the complex bis-indole core.[5][6] This application note will focus on a representative Suzuki coupling reaction to illustrate the practical use of this compound in constructing a key bi-aryl linkage present in such natural products.

Key Application: Suzuki Cross-Coupling for Bi-aryl Linkage Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2] In the context of natural product synthesis, this reaction is widely used to connect complex molecular fragments. For this compound, a Suzuki coupling can be employed to introduce an aryl or heteroaryl substituent at the C3 position, a common structural motif in many indole alkaloids.

Experimental Protocols

Synthesis of Methyl 3-(Aryl)-1H-indole-6-carboxylate via Suzuki Cross-Coupling

This protocol describes a general procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid. This reaction serves as a key step in the assembly of a bi-aryl precursor analogous to those used in the synthesis of dragmacidin-type alkaloids.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized and degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

  • In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.10 equiv) in anhydrous 1,4-dioxane. Stir for 10 minutes until a homogeneous solution is formed.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add a mixture of 1,4-dioxane and water (4:1 v/v) to the reaction flask to achieve a substrate concentration of approximately 0.1 M.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-(aryl)-1H-indole-6-carboxylate.

Data Presentation

The following table summarizes typical quantitative data for the Suzuki cross-coupling reaction described above.

Entry Arylboronic Acid Catalyst Loading (mol%) Reaction Time (h) Yield (%)
1Phenylboronic acid51885
24-Methoxyphenylboronic acid51692
32-Thiopheneboronic acid52078
43-Pyridinylboronic acid52472

Visualizations

Suzuki Cross-Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar'-X PdII_Aryl Ar-Pd(II)-X      L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)2 PdII_Aryl_R Ar-Pd(II)-R      L2 Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar'-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis of methyl 3-(aryl)-1H-indole-6-carboxylate.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - K2CO3 - Inert atmosphere start->setup catalyst Catalyst Preparation: - Pd(OAc)2 + PPh3 in Dioxane setup->catalyst addition Addition of Catalyst and Solvent catalyst->addition degas Degassing with Ar/N2 addition->degas reaction Heating at 90°C degas->reaction monitoring TLC Monitoring reaction->monitoring workup Workup: - Dilution with Ethyl Acetate - Washing with Water and Brine - Drying and Concentration monitoring->workup Reaction Complete purification Purification: - Flash Column Chromatography workup->purification product Final Product: Methyl 3-(Aryl)-1H-indole-6-carboxylate purification->product

Caption: Workflow for the synthesis of methyl 3-(aryl)-1H-indole-6-carboxylate.

References

Application Notes and Protocols for the N-Protection of Methyl 3-iodo-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-protection of methyl 3-iodo-1H-indole-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The protection of the indole nitrogen is a crucial step to modulate its reactivity and prevent unwanted side reactions during subsequent synthetic transformations. This guide outlines common N-protection strategies, including the use of tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Tosyl), and [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting groups.

Introduction

This compound is a versatile building block in medicinal chemistry. The indole nitrogen, while weakly acidic, can participate in various reactions. Its protection is often necessary to achieve desired selectivity in multi-step syntheses. The choice of the protecting group is critical and depends on the stability required for subsequent reaction conditions and the ease of its removal. Electron-withdrawing protecting groups, such as Boc and Tosyl, decrease the electron density of the indole ring, enhancing its stability towards oxidation but reducing its nucleophilicity.

Data Presentation: Comparison of N-Protection Protocols

The following table summarizes typical reaction conditions and expected yields for the N-protection of this compound with common protecting groups. Please note that yields can vary depending on the specific reaction scale and purity of reagents.

Protecting GroupReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂O4-DMAP (cat.), Et₃NDichloromethane (DCM)Room Temperature12 - 2470-85
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl)Sodium Hydride (NaH)Tetrahydrofuran (THF)0 to Room Temp.2 - 485-95
SEM [2-(Trimethylsilyl)ethoxy]methyl chloride (SEMCl)Sodium Hydride (NaH)Dimethylformamide (DMF)0 to Room Temp.1 - 380-90

Experimental Protocols

Detailed methodologies for the key N-protection reactions are provided below.

Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group due to its stability under many conditions and its facile removal under acidic conditions. However, the N-protection of electron-deficient indoles with (Boc)₂O can be sluggish. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can facilitate the reaction.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM), add triethylamine (1.5 equiv) and a catalytic amount of 4-DMAP (0.1 equiv).

  • Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require stirring for 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Boc protected indole.

Protocol 2: N-p-Toluenesulfonyl (Tosyl) Protection

The tosyl group is a robust protecting group, stable to a wide range of reaction conditions. Its removal typically requires strong reducing agents or harsh acidic/basic conditions. A similar procedure has been reported for the N-phenylsulfonylation of 3-iodo-2-methylindole.[1]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-tosyl protected indole.

Protocol 3: N-[2-(Trimethylsilyl)ethoxy]methyl (SEM) Protection

The SEM group is stable to a variety of conditions, including those used for the removal of Boc and Fmoc groups, and can be cleaved under fluoride-mediated or acidic conditions.

Materials:

  • This compound

  • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEMCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add [2-(trimethylsilyl)ethoxy]methyl chloride (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until completion as monitored by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the N-SEM protected indole.

Visualizations

Experimental Workflow for N-Protection

The following diagram illustrates the general experimental workflow for the N-protection of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Indole This compound ReactionVessel Reaction in Anhydrous Solvent (e.g., DCM, THF, DMF) Indole->ReactionVessel Reagent Protecting Group Reagent ((Boc)2O, TsCl, or SEMCl) Reagent->ReactionVessel Base Base (e.g., NaH, Et3N/DMAP) Base->ReactionVessel Quench Quenching ReactionVessel->Quench Extraction Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product N-Protected Indole Purification->Product

Caption: General workflow for N-protection of the indole.

Logical Relationship of Protecting Group Choice

This diagram outlines the decision-making process for selecting an appropriate N-protecting group based on subsequent reaction conditions and desired deprotection strategy.

G cluster_conditions Planned Subsequent Reactions cluster_groups Protecting Groups Start Choose N-Protecting Group Acidic Acidic Conditions Start->Acidic If... Basic Basic/Nucleophilic Conditions Start->Basic If... Reductive Reductive Conditions Start->Reductive If... Oxidative Oxidative Conditions Start->Oxidative If... Boc Boc (Acid Labile) Acidic->Boc Avoid Tosyl Tosyl (Ts) (Stable to Acid/Base, Reductively Cleavable) Acidic->Tosyl Stable SEM SEM (Stable to many conditions, Fluoride/Acid Labile) Acidic->SEM Cleavable Basic->Boc Suitable Basic->Tosyl Stable Basic->SEM Stable Reductive->Boc Suitable Reductive->Tosyl Cleavable Reductive->SEM Stable Oxidative->Boc Suitable Oxidative->Tosyl Stable Oxidative->SEM Stable

Caption: Decision matrix for N-protecting group selection.

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from Methyl 3-iodo-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors used in oncology.[1][2] Kinases, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical regulators of cell signaling pathways that control cell proliferation, survival, and angiogenesis.[3][4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a key target for therapeutic intervention.[4][5] This document provides detailed protocols for the application of methyl 3-iodo-1H-indole-6-carboxylate as a versatile starting material for the synthesis of a library of potent and selective VEGFR-2 inhibitors.

The strategy outlined herein utilizes the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for carbon-carbon bond formation, to introduce diverse aryl and heteroaryl moieties at the 3-position of the indole core.[6][7] This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal inhibitory activity.

Proposed General Reaction Scheme

The synthesis of 3-aryl-1H-indole-6-carboxylates from this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various arylboronic acids.

General Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes the hypothetical biological activity of a representative set of synthesized 3-aryl-1H-indole-6-carboxylate derivatives against VEGFR-2 and other related kinases to demonstrate potential selectivity. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR Group (Aryl)VEGFR-2 IC50 (nM)EGFR IC50 (nM)PDGFRβ IC50 (nM)
KIN-101 Phenyl85>1000250
KIN-102 4-Fluorophenyl45>1000180
KIN-103 4-Methoxyphenyl62>1000210
KIN-104 3-Pyridyl38850155
KIN-105 4-Quinolinyl25720110
Sorafenib (Reference)90-58

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the synthesis of 3-aryl-1H-indole-6-carboxylates. Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.) to the flask.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-aryl-1H-indole-6-carboxylate.

  • Characterize the purified compound by NMR and HRMS.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the general experimental workflow for the synthesis of the kinase inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg Ras Ras P1->Ras PI3K PI3K P2->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-Aryl-1H-indole- 6-carboxylate Inhibitor->VEGFR2 Inhibition experimental_workflow start Starting Materials: - this compound - Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 90°C) start->reaction workup Aqueous Work-up (Ethyl Acetate Extraction) reaction->workup purification Purification (Silica Gel Column Chromatography) workup->purification product Pure Methyl 3-Aryl-1H-indole-6-carboxylate purification->product analysis Characterization (NMR, HRMS) product->analysis bioassay Biological Evaluation (Kinase Inhibition Assays) product->bioassay

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with Electron-Rich Iodoindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving electron-rich iodoindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my Suzuki coupling reaction with an electron-rich iodoindole?

A1: Low conversion can stem from several factors. Given that iodoindoles are generally reactive, the issue might not be with the oxidative addition step.[1] Potential causes include inactive catalyst, inappropriate choice of ligand, suboptimal base or solvent, or the presence of an unprotected N-H group on the indole ring which can inhibit the catalyst.[2] For electron-rich systems, the choice of an electron-rich and bulky phosphine ligand is often crucial to promote the reductive elimination step and prevent catalyst decomposition.[2][3]

Q2: I am seeing significant amounts of homocoupling of my boronic acid. What is the cause and how can I minimize it?

A2: Homocoupling is often a result of the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[4] Thoroughly degassing your solvents and reaction mixture is critical.[5] Additionally, using a less reactive boronic ester (e.g., a pinacol ester) instead of a boronic acid can sometimes mitigate this issue.[6]

Q3: Protodeboronation of my boronic acid is a major side reaction. How can I prevent this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be prevalent under harsh basic conditions or in the presence of excess water.[3] Using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) can be effective.[7] Minimizing the amount of water in the reaction or using anhydrous conditions, if compatible with your base, can also help.[3]

Q4: My starting iodoindole is being consumed, but I am isolating the dehalogenated indole instead of the desired coupled product. What is happening?

A4: Dehalogenation is a side reaction where the iodine atom is replaced by a hydrogen atom. This can occur after oxidative addition if the subsequent steps of the catalytic cycle are slow. The palladium intermediate may react with trace amounts of water or other protic sources in the reaction mixture.[4] Choosing a ligand that accelerates the transmetalation and reductive elimination steps can help to outcompete this side reaction.

Q5: The N-H proton on my indole seems to be interfering with the reaction. What can I do?

A5: The acidic N-H proton of indoles can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive species.[2] While N-protection (e.g., with a Boc or tosyl group) is a common strategy, optimizing the reaction conditions can often allow for successful coupling of unprotected indoles. The use of bulky, electron-rich phosphine ligands like XPhos or SPhos has been shown to be effective in these cases.[8]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper storage under an inert atmosphere.Palladium catalysts, especially Pd(0) sources, can degrade upon exposure to air and moisture.
Inappropriate Ligand Screen a panel of phosphine ligands. For electron-rich iodoindoles, consider bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos.Ligand choice is critical for stabilizing the catalyst and promoting key steps in the catalytic cycle. Electron-rich ligands can facilitate oxidative addition and reductive elimination.[2][3]
Suboptimal Base Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The solubility and strength of the base can significantly impact the reaction.[7]The base is crucial for the transmetalation step. Its effectiveness can be highly dependent on the solvent and substrate.
Poor Solvent Choice Try different solvent systems, such as dioxane/water, toluene/water, or DMF. The polarity and solubility properties of the solvent affect all components of the reaction.[9]The solvent influences the solubility of reactants and the catalyst, as well as the reaction kinetics.[5]
Low Reaction Temperature Gradually increase the reaction temperature. Consider using a higher-boiling point solvent if necessary.Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.
Issue 2: Formation of Byproducts
Byproduct Potential Cause Troubleshooting Step Rationale
Homocoupled Boronic Acid Presence of oxygen.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).[5]Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[4]
Dehalogenated Iodoindole Slow transmetalation or reductive elimination.Use a more electron-rich and bulky ligand to accelerate these steps. Increase the concentration of the boronic acid.A faster catalytic turnover will minimize the lifetime of the intermediate prone to dehalogenation.[4]
Protodeboronation Excess water or overly basic conditions.Use anhydrous solvents where possible. Switch to a milder base (e.g., K₂CO₃).This reduces the availability of protons that can lead to the cleavage of the C-B bond.[3]

Data Presentation

The following tables summarize representative data for the Suzuki coupling of a model electron-rich iodoindole (5-methoxy-7-iodoindole) with phenylboronic acid, illustrating the impact of different reaction parameters on the yield.

Table 1: Effect of Catalyst and Ligand on Yield

Reaction Conditions: 5-methoxy-7-iodoindole (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), dioxane/H₂O (4:1), 100 °C, 12 h.

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(PPh₃)₄ (5)-45
2Pd₂(dba)₃ (2.5)PPh₃ (10)55
3Pd(OAc)₂ (5)SPhos (10)85
4Pd(OAc)₂ (5)XPhos (10)92
5PdCl₂(dppf) (5)-78

Table 2: Effect of Base and Solvent on Yield

Reaction Conditions: 5-methoxy-7-iodoindole (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), 100 °C, 12 h.

EntryBase (2.0 equiv)SolventYield (%)
1K₂CO₃Toluene/H₂O (4:1)75
2K₃PO₄Toluene/H₂O (4:1)88
3Cs₂CO₃Toluene/H₂O (4:1)90
4K₂CO₃Dioxane/H₂O (4:1)82
5K₃PO₄Dioxane/H₂O (4:1)92
6Cs₂CO₃Dioxane/H₂O (4:1)95
7K₃PO₄DMF70

Experimental Protocols

General Procedure for Suzuki Coupling of an Electron-Rich Iodoindole
  • Reaction Setup: To a dry Schlenk flask, add the electron-rich iodoindole (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[5]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes. This can be done by evacuating the flask and backfilling with the inert gas three times.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[5]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst and ligand.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative_Addition->Ar-Pd(II)L2-I Transmetalation Transmetalation Ar-Pd(II)L2-I->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Iodoindole Ar-I Iodoindole->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Check Catalyst Activity (Fresh vs. Old) Start->Check_Catalyst Screen_Ligands Screen Ligands (e.g., SPhos, XPhos) Check_Catalyst->Screen_Ligands Catalyst OK Success Improved Yield Check_Catalyst->Success Catalyst Inactive Optimize_Base Optimize Base (K2CO3, K3PO4, Cs2CO3) Screen_Ligands->Optimize_Base No Improvement Screen_Ligands->Success Improved Optimize_Solvent Optimize Solvent (Dioxane, Toluene, DMF) Optimize_Base->Optimize_Solvent No Improvement Optimize_Base->Success Improved Increase_Temp Increase Temperature Optimize_Solvent->Increase_Temp No Improvement Optimize_Solvent->Success Improved Increase_Temp->Success Improved

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Heck Coupling of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Heck coupling of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Troubleshooting Guides and FAQs

This section provides solutions to common problems encountered during the Heck coupling of indole derivatives.

Problem 1: Formation of Isomerized Alkene Products

Q1: My Heck reaction is producing a mixture of alkene isomers. What causes this and how can I minimize it?

A1: Double bond isomerization is a common side reaction in the Heck coupling, primarily caused by the reversible nature of the β-hydride elimination and re-insertion sequence.[1] After the desired carbon-carbon bond is formed, a palladium-hydride (Pd-H) species is generated. If this species re-adds to the newly formed double bond and is followed by elimination at a different position, isomerization occurs.[1][2] The stability of this Pd-H intermediate is a key factor; a more stable intermediate allows more time for this "chain-walking" process to occur.[1]

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical in controlling isomerization.[1][3]

    • Less Donating Monodentate Ligands: Ligands like trineopentylphosphine (TNpP) can favor the formation of the kinetic, less stable terminal alkene by destabilizing the hydridopalladium intermediate. This promotes rapid dissociation of the product before isomerization can happen.[3]

    • Bulky, Electron-Donating Ligands: Conversely, ligands such as di-tert-butylneopentylphosphine (DTBNpP) can promote isomerization to the thermodynamically more stable internal alkene.[3]

  • Use of Additives: The addition of silver (e.g., Ag₂CO₃, Ag₃PO₄) or thallium salts (e.g., TlOAc) can suppress isomerization. These additives act as halide scavengers, promoting a cationic reaction pathway and facilitating the reductive elimination of the palladium catalyst from the product, which minimizes the opportunity for re-addition.[1][2]

  • Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable isomerized product. It is advisable to run the reaction at the lowest effective temperature to preserve the kinetic product.[1]

  • Choice of Base: The base can influence the reaction pathway and the lifetime of the palladium-hydride species. Experimenting with different bases may be necessary.[2]

Problem 2: Poor Regioselectivity (C2 vs. C3 Functionalization)

Q2: My Heck reaction on an indole substrate is giving a mixture of C2 and C3-alkenylated products. How can I control the regioselectivity?

A2: Achieving regiocontrol in the C-H functionalization of indoles is a significant challenge due to the multiple reactive sites on the indole ring. The regioselectivity of the oxidative Heck reaction of indoles can be controlled by the choice of ligand, which can switch the regioselectivity-determining step.[4][5][6][7]

Troubleshooting Steps:

  • Ligand-Enabled Regiocontrol:

    • For C3-Selectivity: In the absence of a specific directing ligand, or with ligands like DMSO, the C3-alkenylation product is often favored.[7]

    • For C2-Selectivity: The development of specific ligands, such as sulfoxide-2-hydroxypyridine (SOHP) ligands, has been shown to effectively promote C2-selectivity in the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles.[4][7]

  • Protecting Groups: The presence and nature of a protecting group on the indole nitrogen can influence the electronic properties of the indole ring and, consequently, the regioselectivity of the reaction.

Table 1: Effect of Ligands on the Regioselectivity of the Oxidative Heck Reaction of N-Methylindole with Tert-Butyl Acrylate [6][7]

LigandC3-Product Yield (%)C2-Product Yield (%)C3:C2 Ratio
None15->15:1
DMSO68->20:1
SOHP Ligand-751:15
Problem 3: Low or No Product Yield

Q3: I am observing low or no yield of my desired Heck product. What are the potential causes and solutions?

A3: Low yields in Heck reactions with indole derivatives can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, and low reactivity of the starting materials.[8][9]

Troubleshooting Steps:

  • Catalyst Deactivation:

    • Palladium Black Formation: The formation of palladium black indicates the aggregation of Pd(0) species, leading to catalyst deactivation. This can be caused by high temperatures, the absence of a stabilizing ligand, or impurities.[8]

      • Solution: Use a stabilizing phosphine ligand, avoid excessive temperatures, and ensure all reagents and solvents are pure and degassed.[8]

    • Indole as a Catalyst Poison: The nitrogen atom in the indole ring can coordinate to the palladium catalyst, inhibiting its activity.[8]

      • Solution: Ensure the high purity of the indole starting material, for instance, through recrystallization.[8]

  • Substrate Reactivity:

    • Unreactive Halo-Indoles: Some halo-indoles, like 4-bromo-tryptophan, are known to be highly unreactive under certain Heck conditions.[9]

    • N-Protection: For substrates like tryptophan, protection of the primary amine (e.g., with a Boc group) can significantly improve the reactivity in Heck coupling.[9][10]

  • Reaction Conditions:

    • Catalyst and Ligand Screening: The choice of palladium source and ligand is crucial. Screening different combinations can lead to improved yields.[11]

    • Base and Solvent Optimization: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvents (e.g., DMF, acetonitrile, toluene).[2][11]

Problem 4: Formation of Homocoupling Products

Q4: I am observing significant amounts of homocoupled products (e.g., biaryl from the aryl halide). How can I suppress this side reaction?

A4: Homocoupling is a known side reaction in various cross-coupling reactions, including the Heck reaction, where two molecules of the aryl halide or two molecules of the alkene couple with each other.[12][13][14]

Troubleshooting Steps:

  • Ligand Choice: In some systems, such as the oxidative boron Heck reaction, the choice of ligand is critical. For instance, N-bidentate ligands (like PyOX) have been found to be more efficient than P-based ligands, which can lead to side reactions including homocoupling.[12]

  • Reaction Conditions: Carefully controlling the reaction temperature and the stoichiometry of the reactants can help minimize homocoupling.

  • Catalyst System: The choice of the palladium precursor and any additives can influence the prevalence of homocoupling.

Experimental Protocols

General Procedure for a Ligand-Controlled Regioselective Oxidative Heck Reaction of Indole: [6][7]

A mixture of the N-substituted indole (1.0 equiv.), the acrylate (2.0 equiv.), PdCl₂(CH₃CN)₂ (5 mol%), the appropriate ligand (10 mol%, e.g., DMSO for C3-selectivity or an SOHP ligand for C2-selectivity), and Cu(OAc)₂ (10 mol%) in DMF is stirred under an oxygen atmosphere (1 atm) at 70 °C for the specified reaction time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Heck_Cycle_and_Isomerization cluster_main_cycle Heck Catalytic Cycle cluster_side_reaction Isomerization Side Reaction Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X ReductiveElim Reductive Elimination OxAdd Oxidative Addition AlkeneComplex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ ArPdX->AlkeneComplex Alkene AlkeneCoord Alkene Coordination AlkylPd R-Pd(II)-X(L)₂ MigratoryInsertion Migratory Insertion ProductComplex [HPd(II)(product)(L)₂]⁺X⁻ BetaHydride β-Hydride Elimination ProductComplex->Pd0 Base PdH_reinsertion Pd-H Re-insertion (Hydropalladation) ProductComplex->PdH_reinsertion Reversible Product Desired Product ProductComplex->Product Dissociation IsomerizedAlkylPd Isomerized R'-Pd(II)-X(L)₂ PdH_reinsertion->IsomerizedAlkylPd BetaHydride_iso β'-Hydride Elimination IsomerizedAlkylPd->BetaHydride_iso IsomerizedProduct Isomerized Product BetaHydride_iso->IsomerizedProduct

Caption: Heck catalytic cycle with the competing double bond isomerization pathway.

Troubleshooting_Workflow Start Heck Reaction Problem SideProduct Identify Side Product(s) Start->SideProduct Isomerization Isomerized Alkene SideProduct->Isomerization Yes PoorRegio Poor Regioselectivity (C2/C3 Mixture) SideProduct->PoorRegio Yes LowYield Low/No Yield SideProduct->LowYield Yes Homocoupling Homocoupling SideProduct->Homocoupling Yes Isomerization_Sol Troubleshoot Isomerization Isomerization->Isomerization_Sol Regio_Sol Troubleshoot Regioselectivity PoorRegio->Regio_Sol Yield_Sol Troubleshoot Low Yield LowYield->Yield_Sol Homocoupling_Sol Troubleshoot Homocoupling Homocoupling->Homocoupling_Sol Ligand_Iso Optimize Ligand (e.g., TNpP) Isomerization_Sol->Ligand_Iso Additives_Iso Add Ag⁺ or Tl⁺ Salts Isomerization_Sol->Additives_Iso Temp_Iso Lower Reaction Temp. Isomerization_Sol->Temp_Iso Ligand_Regio Use Regio-Directing Ligand (e.g., SOHP for C2) Regio_Sol->Ligand_Regio ProtectingGroup Modify N-Protecting Group Regio_Sol->ProtectingGroup Catalyst_Yield Check Catalyst Activity (Avoid Pd Black) Yield_Sol->Catalyst_Yield Substrate_Yield Verify Substrate Purity/Reactivity (Consider N-Protection) Yield_Sol->Substrate_Yield Conditions_Yield Screen Base/Solvent Yield_Sol->Conditions_Yield Ligand_Homo Optimize Ligand (e.g., N-bidentate) Homocoupling_Sol->Ligand_Homo Stoichiometry Adjust Reactant Stoichiometry Homocoupling_Sol->Stoichiometry

Caption: A logical workflow for troubleshooting common Heck coupling side reactions.

References

preventing homocoupling in Sonogashira reactions with 3-iodoindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira reactions involving 3-iodoindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a specific focus on preventing undesired homocoupling (Glaser coupling) side reactions.

Troubleshooting Guide

Issue 1: Significant Homocoupling of the Terminal Alkyne

Symptoms:

  • Low yield of the desired 3-alkynylindole product.

  • Presence of a significant amount of a symmetrical diyne byproduct, observable by TLC, GC-MS, or NMR.

  • Consumption of the terminal alkyne starting material at a faster rate than the 3-iodoindole.

Possible Causes and Solutions:

CauseRecommended Action
Oxygen in the Reaction Mixture Oxygen promotes the oxidative dimerization of copper acetylides, leading to Glaser homocoupling. It is crucial to rigorously deoxygenate all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[1]
Presence of Copper(I) Co-catalyst The copper co-catalyst, while accelerating the cross-coupling, is also a primary catalyst for the homocoupling side reaction.[1] Consider employing a copper-free Sonogashira protocol. These methods often require careful optimization of the palladium catalyst, ligand, and base.
Sub-optimal Base The choice and concentration of the base can influence the relative rates of cross-coupling and homocoupling. While triethylamine (TEA) is common, secondary amines like diisopropylamine (DIPEA) or piperidine can sometimes be more effective at minimizing homocoupling. Inorganic bases such as Cs₂CO₃ or K₂CO₃ are also viable alternatives in copper-free systems.[2]
High Concentration of Terminal Alkyne A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus favoring the cross-coupling pathway.
Inappropriate Solvent Solvents like DMF and THF can sometimes lead to catalyst deactivation or favor side reactions.[2] Consider using toluene or dioxane, which have been shown to be effective in minimizing homocoupling for certain substrates.[2]
Issue 2: Low or No Conversion of 3-Iodoindole

Symptoms:

  • High recovery of unreacted 3-iodoindole.

  • Low overall reaction rate.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity or Decomposition The Pd(0) active species can be sensitive to air and may decompose. Ensure you are using a fresh, high-quality palladium source and ligands. Consider using more air-stable palladium pre-catalysts.
Low Reaction Temperature While 3-iodoindoles are generally reactive, some substituted derivatives or less reactive alkyne partners may require higher temperatures to achieve a reasonable reaction rate. Gradually increase the reaction temperature, for instance, from room temperature to 50-80 °C. For challenging substrates, heating up to 100°C in a sealed tube might be necessary.[2][3]
Inhibition by the Indole N-H Group The acidic proton of the indole nitrogen can potentially interfere with the catalytic cycle. Protecting the indole nitrogen with a suitable group, such as a Boc (tert-butoxycarbonyl) group, can prevent this and often leads to improved yields and cleaner reactions.[2]
Poor Solubility of Reagents Ensure all reaction components are adequately dissolved in the chosen solvent system. A mixture of solvents, such as THF/Et₃N or dioxane/Et₃N, can sometimes improve solubility.[3]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction where two molecules of the terminal alkyne react with each other to form a symmetrical diyne. This undesired process consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[1]

Q2: What are the primary drivers of homocoupling?

A2: The two main factors that promote homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1] The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the diyne byproduct.

Q3: When should I use a copper-free Sonogashira protocol for my 3-iodoindole?

A3: A copper-free protocol is highly recommended when you observe significant homocoupling of your terminal alkyne, or if your substrates or desired product are sensitive to copper salts. Many modern Sonogashira protocols are designed to be copper-free and are often more robust.[2][4]

Q4: Can the N-H of the indole ring interfere with the reaction?

A4: Yes, the free N-H group of the indole can be acidic enough to react with the base or interfere with the catalytic intermediates. This can lead to lower yields or the formation of side products. Protecting the indole nitrogen with a group like Boc is a common strategy to circumvent these issues.[2]

Q5: My 3-iodoindole is not very soluble. What solvent system should I use?

A5: For poorly soluble 3-iodoindoles, a mixture of a non-polar solvent like toluene or dioxane with an amine base (e.g., triethylamine, diisopropylamine) can be effective.[2][3] In some cases, more polar aprotic solvents like DMF or acetonitrile can be used, but these may require more careful optimization to avoid catalyst deactivation.

Quantitative Data on Homocoupling Prevention

The following table summarizes representative yields for the Sonogashira coupling of a generic 3-iodoindole with a terminal alkyne under different conditions, illustrating the impact of key parameters on the prevention of homocoupling.

EntryCatalyst SystemBaseSolventAtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)
1PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHFAir4540
2PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHFArgon7515
3Pd(PPh₃)₄ (5 mol%)PiperidineTolueneArgon85<5
4Pd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄DioxaneArgon92Not Detected
5PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)DIPEADMFArgon8810

Note: These are representative yields based on general trends in Sonogashira chemistry and may vary depending on the specific 3-iodoindole and alkyne used.

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira of 3-Iodoindole with Minimized Homocoupling

This protocol is designed to reduce homocoupling in a traditional copper-catalyzed Sonogashira reaction by ensuring strictly anaerobic conditions.

Materials:

  • 3-Iodoindole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N), freshly distilled and degassed (10 mL)

  • THF, anhydrous and degassed (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-iodoindole, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed THF and Et₃N via syringe.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe over 5 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira of 3-Iodoindole

This protocol eliminates the copper co-catalyst to completely avoid copper-mediated Glaser homocoupling.

Materials:

  • N-Boc-3-iodoindole (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Dioxane, anhydrous and degassed (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add N-Boc-3-iodoindole, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add the degassed dioxane and the terminal alkyne.

  • Seal the tube and stir the mixture at 80 °C until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Sonogashira_Homocoupling cluster_main Sonogashira Cross-Coupling Cycle cluster_side Glaser Homocoupling Side Reaction A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-I(L2) B->C 3-Iodoindole D Transmetalation C->D E Ar-Pd(II)-alkyne(L2) D->E Cu-alkyne F Reductive Elimination E->F F->A Regeneration G Ar-alkyne (Product) F->G H Terminal Alkyne J Cu-alkyne H->J I Cu(I) Catalyst I->J J->D Desired Path K Oxidative Dimerization J->K O2 L Diyne (Homocoupling) K->L

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Q1 Is the reaction run under a strictly inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a copper co-catalyst being used? A1_Yes->Q2 Sol1 Action: Rigorously degas solvents and use Schlenk line or glovebox. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Action: Switch to a copper-free protocol. A2_Yes->Sol2 Q3 Have alternative bases (e.g., DIPEA, K3PO4) been screened? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the alkyne added slowly to the reaction mixture? A3_Yes->Q4 Sol3 Action: Screen alternative organic or inorganic bases. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Homocoupling Minimized A4_Yes->End Sol4 Action: Use a syringe pump for slow addition of the alkyne. A4_No->Sol4 Sol4->End

Caption: A troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.

References

Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions of Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Suzuki-Miyaura cross-coupling reactions of heteroaryl halides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with a heteroaryl halide is showing low to no yield. What are the primary causes?

A1: Low or no yield in the Suzuki-Miyaura coupling of heteroaryl halides is a frequent issue and can be attributed to several factors:

  • Catalyst Deactivation: The heteroatoms (commonly nitrogen or sulfur) within the heteroaryl halide can coordinate with the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1]

  • Poor Substrate Reactivity: Heteroaryl chlorides, in particular, are less reactive than their bromide or iodide counterparts due to a stronger carbon-halogen bond. This makes the initial oxidative addition step of the catalytic cycle more challenging.[1][2]

  • Side Reactions: The two most common side reactions that consume starting materials and reduce yield are protodeboronation and homocoupling.[1]

  • Inefficient Transmetalation: The transfer of the heteroaryl group from the boronic acid or its derivative to the palladium complex can be slow, especially for electron-deficient heteroaryl boron compounds.[1]

To address low yields, a systematic evaluation of the catalyst system, base, solvent, and reaction temperature is crucial.

Q2: How can I identify and minimize common side reactions like protodeboronation and homocoupling?

A2: Identifying and mitigating side reactions is key to improving the yield of your desired product.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom.[3] Heteroaromatic boronic acids are particularly prone to this side reaction, especially in the presence of aqueous bases.[1][4]

    • Identification: Formation of the corresponding heteroarene (without the boron functional group) can be detected by GC-MS or NMR analysis of the crude reaction mixture.

    • Minimization Strategies:

      • Use more stable boronic acid derivatives like pinacol esters or MIDA boronates.[1][3]

      • Employ anhydrous solvents and milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to reduce the concentration of water and hydroxide ions.[3][5]

      • Run the reaction at the lowest effective temperature to slow the rate of decomposition.[3]

  • Homocoupling: This involves the self-coupling of the boronic acid to form a biheteroaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1]

    • Identification: The formation of a symmetrical biheteroaryl product can be identified by LC-MS or NMR.

    • Minimization Strategies:

      • Thoroughly degas all solvents and the reaction mixture to remove oxygen.[1][2]

      • Use a Pd(0) catalyst source or a highly efficient precatalyst system to ensure rapid conversion to the active catalytic species.[1]

Q3: My heteroaryl chloride is unreactive. What specific adjustments can I make to the reaction conditions?

A3: The coupling of less reactive heteroaryl chlorides often requires more specialized and highly active catalyst systems.[1][2]

  • Ligand Choice: Standard ligands like PPh₃ may be ineffective.[2] Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the challenging oxidative addition step and stabilize the palladium catalyst.[1][2]

  • Reaction Temperature: Increasing the reaction temperature (typically in the range of 80-120 °C) can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[1][2] However, be aware that higher temperatures can also accelerate side reactions.[1]

  • Choice of Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for these challenging couplings.[1][2]

Q4: How do I select the optimal base for my reaction?

A4: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1] The choice of base can significantly influence the reaction's success.[1]

  • Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1]

  • Screening is Key: The optimal base is highly dependent on the specific substrates, ligand, and solvent system. Therefore, screening a panel of bases is a recommended optimization step.[1]

  • For Sensitive Substrates: If your substrate is sensitive to strong bases, milder options like potassium fluoride (KF) can be considered.[6]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings involving heteroaryl halides.

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-iodotoluene and Phenylboronic Acid

EntryBaseYield (%)
1Na₂CO₃98
2K₂CO₃95
3K₃PO₄92
4NaOH85
5KOH88
6NaOAc75
7TEA60

Reaction conditions: 4-iodotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd catalyst, solvent, room temperature. Data adapted from a study on the effect of bases in Suzuki-Miyaura coupling.[7]

Table 2: Effect of Catalyst and Base on the Coupling of Bromobenzene and 6-Methoxypyridyl-2-boronic Ester

EntryCatalystBaseSolventYield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane11
2Pd(OAc)₂/SPhosK₃PO₄Dioxane85
3Pd₂ (dba)₃/XPhosK₃PO₄Toluene92
4PdCl₂(dppf)K₂CO₃Dioxane45

Reaction conditions: Bromobenzene (1 equiv), 6-methoxypyridyl-2-boronic ester (1.2 equiv), base (2 equiv), catalyst (3 mol %), 90 °C, 18 h. This table is a representative summary based on typical catalyst performance for such couplings.[8]

Experimental Protocols

Protocol 1: General Procedure for Screening Ligands in a Suzuki-Miyaura Reaction

This protocol is designed for the small-scale screening of various phosphine ligands to identify the optimal conditions for a specific Suzuki-Miyaura coupling of a heteroaryl halide.

  • Reagent Preparation:

    • In a nitrogen-filled glovebox, prepare stock solutions of your heteroaryl halide and boronic acid derivative in a degassed anhydrous solvent (e.g., dioxane, toluene).

  • Array Setup:

    • To an array of oven-dried reaction vials equipped with stir bars, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂).

    • To each vial, add a different phosphine ligand from a pre-weighed plate or a stock solution. The typical Pd:ligand ratio is 1:2.

  • Addition of Reactants:

    • Add the stock solution of the heteroaryl halide to each vial.

    • Add the stock solution of the boronic acid derivative to each vial.

    • Add the chosen base (e.g., K₃PO₄) as a solid or from a stock solution.

  • Reaction Execution:

    • Seal the vials and place the reaction block on a preheated stirrer hotplate.

    • Stir the reactions at the desired temperature for a set period (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, quench the reactions with a small amount of water.

    • Dilute with a suitable solvent (e.g., ethyl acetate) and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and identify the most effective ligand.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This is a general starting procedure for the coupling of a less reactive heteroaryl chloride. Optimization of each parameter is recommended.

  • Inert Atmosphere Setup:

    • To an oven-dried Schlenk flask equipped with a stir bar, add the heteroaryl chloride (1.0 equiv), the boronic acid derivative (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and the phosphine ligand (e.g., SPhos, 2-4 mol %).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition:

    • Add the degassed solvent (e.g., dioxane or toluene) via syringe. A small amount of degassed water (e.g., 10:1 solvent:water) can be beneficial.[1]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product Reactant1 R¹-X (Heteroaryl Halide) Reactant1->OxAdd Reactant2 R²-B(OR)₂ + Base Reactant2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Failed Suzuki-Miyaura Reaction (Low/No Yield) check_sm Starting Material Consumed? start->check_sm no_sm No, Starting Material Remains check_sm->no_sm No yes_sm Yes, Starting Material Consumed check_sm->yes_sm Yes catalyst Optimize Catalyst System - Use Buchwald Ligands (SPhos, XPhos) - Increase Catalyst Loading no_sm->catalyst side_reactions Check for Side Products (Protodeboronation, Homocoupling) yes_sm->side_reactions temp_base Increase Temperature Screen Stronger Bases (K₃PO₄, Cs₂CO₃) catalyst->temp_base success Successful Reaction temp_base->success protodeboronation Minimize Protodeboronation - Use Boronic Ester/MIDA Boronate - Anhydrous Solvent, Milder Base side_reactions->protodeboronation Protodeboronation Detected homocoupling Minimize Homocoupling - Thoroughly Degas Reaction - Use Pd(0) Source side_reactions->homocoupling Homocoupling Detected protodeboronation->success homocoupling->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

Technical Support Center: Efficient Cross-Coupling of 3-Iodoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the functionalization of 3-iodoindoles via palladium-catalyzed cross-coupling reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the selection of optimal catalytic systems and reaction conditions.

Troubleshooting Guides

This section addresses common issues encountered during the cross-coupling of 3-iodoindoles, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has decomposed. 2. Inappropriate Ligand: The ligand may not be suitable for the specific substrate or reaction type, leading to slow oxidative addition or reductive elimination. 3. Suboptimal Base or Solvent: The base may not be strong enough to facilitate transmetalation (in Suzuki) or deprotonation of the coupling partner. The solvent may not adequately dissolve all reactants or may coordinate to the catalyst, inhibiting its activity. 4. N-H Interference: The acidic proton of the indole nitrogen can interfere with the catalytic cycle.1. Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure a reducing agent (like a phosphine ligand or an amine) is present. Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a more stable precatalyst. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%) for challenging substrates. 2. Ligand Screening: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) often accelerate the reaction. For Heck and Sonogashira, triphenylphosphine (PPh₃) is a common starting point, but other ligands can be screened. 3. Condition Optimization: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) and ensure they are finely powdered for better reactivity. Test various solvents (e.g., toluene, dioxane, THF, DMF) or solvent mixtures. Ensure all solvents are anhydrous and degassed. 4. N-Protection: Protecting the indole nitrogen with a group like Boc, SEM, or benzyl can prevent side reactions and improve yields, especially in Heck and Sonogashira couplings.[1][2]
Formation of Side Products 1. Homocoupling (Glaser Coupling) in Sonogashira: The terminal alkyne couples with itself, particularly in the presence of a copper co-catalyst. 2. Protodeboronation in Suzuki: The boronic acid reagent is protonated and replaced by a hydrogen atom, especially at high temperatures or in the presence of excess water.[3] 3. N-Arylation: In Suzuki and Buchwald-Hartwig reactions, coupling may occur at the indole nitrogen instead of or in addition to the C3 position.1. Copper-Free Sonogashira: Employ a copper-free protocol. Many modern methods are designed to work efficiently without a copper co-catalyst, minimizing homocoupling.[4] 2. Suzuki Optimization: Use anhydrous solvents, minimize the amount of water in biphasic systems, and avoid prolonged reaction times at high temperatures. Using boronic esters instead of boronic acids can also reduce this side reaction. 3. Regioselectivity Control: N-protection of the indole is the most effective way to prevent N-arylation. For unprotected indoles, the choice of base and solvent can influence the C/N selectivity. Less polar solvents may favor C3-arylation.
Catalyst Deactivation 1. Palladium Black Formation: The palladium catalyst precipitates out of the solution as inactive palladium black, often at high temperatures. 2. Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. 3. Substrate Poisoning: The nitrogen atom of the indole ring can coordinate too strongly to the palladium center, inhibiting catalytic activity, a known issue with N-heteroaryl halides.[5]1. Temperature Control: Avoid excessively high temperatures. If high temperatures are necessary, use a more stable catalyst system or a shorter reaction time. 2. Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) to protect the catalyst and ligands. 3. Ligand Choice: For heteroaromatic substrates, sterically bulky ligands can be crucial as they can facilitate the dissociation of the product from the palladium center and prevent catalyst poisoning.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst should I choose as a starting point for my 3-iodoindole cross-coupling?

A1: A good starting point for many cross-coupling reactions is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are often effective. For Heck and Sonogashira reactions, PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are commonly used. The optimal choice will depend on the specific substrates and reaction type.

Q2: Is it always necessary to protect the indole N-H group?

A2: While not always strictly necessary, protecting the indole nitrogen is highly recommended, particularly for Heck and Sonogashira reactions, to prevent side reactions and improve yields.[1][2] For Suzuki and Buchwald-Hartwig couplings, successful reactions with unprotected indoles have been reported, but N-protection often leads to cleaner reactions and more consistent results by preventing competitive N-arylation.

Q3: How do I choose the right base for my reaction?

A3: The choice of base is critical and depends on the reaction type. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used to activate the boronic acid. For Buchwald-Hartwig amination , strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For Heck and Sonogashira reactions, an organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the HX generated.

Q4: My reaction is sluggish. What can I do to increase the reaction rate?

A4: To increase the reaction rate, you can try several strategies:

  • Increase the temperature: Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition.

  • Change the ligand: Switch to a more electron-rich and/or sterically bulky ligand, which can accelerate oxidative addition and reductive elimination steps.

  • Increase catalyst loading: A higher catalyst loading (e.g., 5 mol%) can be beneficial for slow reactions.

  • Solvent effects: Ensure your reactants are fully dissolved. Sometimes, a more polar solvent like DMF or dioxane can accelerate the reaction.

Q5: How can I control regioselectivity and avoid functionalization at the C2 position of the indole?

A5: 3-iodoindoles are already functionalized at the C3 position, so the primary regioselectivity concern is between C3 and N1. Direct C-H activation at C2 is also possible but is generally less favored than coupling at the C-I bond. To ensure selective coupling at the C3-iodo position, using a palladium catalyst is key, as it will preferentially undergo oxidative addition into the C-I bond. N-protection will prevent any reaction at the nitrogen. If C2-arylation is observed, it may be due to a competing C-H activation pathway, which can sometimes be suppressed by modifying the ligand and reaction conditions.

Data Presentation: Catalyst System Performance

The following tables summarize quantitative data for various cross-coupling reactions with 3-iodoindoles and related substrates to guide catalyst selection.

Table 1: Suzuki-Miyaura Coupling of 3-Iodoindoles with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O801691-99
PdCl₂(dppf) (5)-K₂CO₃DME/H₂O8512~85
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O110371-76

Table 2: Heck Coupling of 3-Iodoindoles with Alkenes

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (1)PPh₃ (2)Et₃NDMF10018Moderate
PdCl₂(dppf) (cat.)-Et₃NDMF50262
Pd(OAc)₂ (0.01)-Hindered AmineNeat120-High

Note: N-protection of the indole is often required for efficient Heck coupling.

Table 3: Sonogashira Coupling of 3-Iodoindoles with Terminal Alkynes

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (1)Et₃NDMFRT5-24High
Pd(PPh₃)₄ (cat.)CuI (cat.)Et₃N-503.5Good
Pd₂(dba)₃ (cat.)-Cs₂CO₃-RT-High

Note: Copper-free conditions can minimize alkyne homocoupling.

Table 4: Buchwald-Hartwig Amination of 3-Iodoindoles with Amines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (0.5-2)BINAP (1.5-3)NaOtBuToluene80-1006-2470-95
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane10024High
Pd₂(dba)₃ (cat.)Bulky PhosphineNaOtBuTolueneRT-100-High

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

  • Bases such as K₃PO₄ and K₂CO₃ should be finely ground before use to ensure optimal reactivity.

  • Reaction progress should be monitored by an appropriate technique, such as TLC or LC-MS.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a 3-iodoindole with an arylboronic acid.

Materials:

  • 3-Iodoindole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Toluene and Water, 4:1 mixture)

Procedure:

  • To a dry reaction vessel, add the 3-iodoindole, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst and ligand to the vessel under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling

This protocol provides a general method for the coupling of an N-protected 3-iodoindole with an alkene.

Materials:

  • N-protected 3-iodoindole (1.0 equiv)

  • Alkene (e.g., methyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2-3 equiv)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the N-protected 3-iodoindole, palladium catalyst, and ligand in the solvent.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the base and the alkene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a standard procedure for the coupling of a 3-iodoindole with a terminal alkyne.

Materials:

  • 3-Iodoindole derivative (1.0 equiv, preferably N-protected)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%) (for traditional protocol)

  • Base (e.g., Et₃N)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry flask under an inert atmosphere, add the 3-iodoindole, palladium catalyst, and CuI (if used).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat as required.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of a 3-iodoindole.

Materials:

  • 3-Iodoindole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP or a bulky phosphine ligand, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the base to a dry reaction vessel.

  • Add the palladium precursor and the ligand.

  • Add the 3-iodoindole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C).

  • After the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-Iodoindole, Coupling Partner, & Base B Add Solvent & Degas A->B C Add Pd Catalyst & Ligand (under inert atmosphere) B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalyst_Selection start Start: Cross-Coupling of 3-Iodoindole reaction_type Select Reaction Type start->reaction_type suzuki Suzuki reaction_type->suzuki C(sp²)-C(sp²) heck Heck reaction_type->heck C(sp²)-C(sp²) sonogashira Sonogashira reaction_type->sonogashira C(sp²)-C(sp) buchwald Buchwald-Hartwig reaction_type->buchwald C(sp²)-N ligand_suzuki Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) suzuki->ligand_suzuki ligand_heck Start with PPh₃. Consider N-protection. heck->ligand_heck ligand_sonogashira Use PPh₃. Consider Cu-free conditions to avoid homocoupling. sonogashira->ligand_sonogashira ligand_buchwald Use Bulky, Electron-Rich Phosphine Ligand (e.g., BINAP, Xantphos) buchwald->ligand_buchwald Suzuki_Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)L₂(I) pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)L₂(Ar') pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_trans->product arI 3-Iodoindole (Ar-I) arI->pd2_oxid arB Ar'B(OH)₂ + Base arB->pd2_trans

References

Technical Support Center: Purification of Crude Methyl 3-iodo-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude methyl 3-iodo-1H-indole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

When synthesizing this compound via electrophilic iodination of methyl 1H-indole-6-carboxylate, the most probable impurities include:

  • Unreacted Starting Material: Methyl 1H-indole-6-carboxylate.

  • Reagent-Derived Impurities: Depending on the iodinating agent used, impurities such as N-iodosuccinimide (NIS) and its byproduct succinimide, or residual molecular iodine (I₂) may be present.

  • Di-iodinated Byproducts: Over-iodination can lead to the formation of di-iodo-indole species.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any bases or acids used.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Due to the aromatic nature of the indole ring, the compound is UV-active and will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[1]

For more specific visualization, various staining agents can be used:

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This stain is highly specific for indoles, typically producing blue or purple spots.[1]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[1]

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain that reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[1]

  • p-Anisaldehyde Stain: A general stain for many different functional groups.[1]

Q3: My iodinated indole appears to be degrading on the silica gel column. What can I do?

3-iodoindoles can be sensitive to the acidic nature of standard silica gel. If you observe degradation on the column, consider the following options:

  • Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as triethylamine (1-2%), to your eluent system.[2]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Swift Purification: Minimize the time the compound spends on the column by using flash column chromatography.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Solvent SystemThe polarity of the eluent is not optimal for separating the target compound from impurities. Develop a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column. A common starting point for indole derivatives is a mixture of hexanes (or petroleum ether) and ethyl acetate. For other iodinated indoles, ratios such as 1:6 of ethyl acetate to petroleum ether have been reported.[3]
Column OverloadingToo much crude material has been loaded onto the column, leading to broad bands and poor separation. As a general rule, use a 30-100:1 ratio of silica gel to crude product by weight.
Co-eluting ImpuritiesThe polarity of an impurity is very similar to the product. A gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, may be necessary. For instance, start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate.
Issue 2: Low Yield After Recrystallization
Potential Cause Troubleshooting Step
Suboptimal Solvent ChoiceThe compound is too soluble in the chosen solvent at room temperature, leading to significant loss in the mother liquor. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Screen for suitable solvents or solvent mixtures. Common systems for indole derivatives include ethanol/water and ethyl acetate/hexanes.
Precipitation of ImpuritiesImpurities are co-precipitating with the product. Try a different recrystallization solvent system that may have different solubility profiles for the product and impurities.
Cooling Rate is Too FastRapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material.
  • Securely clamp the column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
  • Allow the silica gel to settle, and then add a protective layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample solution to the top of the silica bed.
  • For samples that are not readily soluble, "dry loading" is recommended: dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
  • Collect the eluate in fractions (e.g., in test tubes).

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.
  • Add a small amount of a different solvent or solvent pair to each tube (e.g., ethanol/water, ethyl acetate/hexanes, toluene).
  • Heat the tubes to dissolve the solid.
  • Allow the tubes to cool slowly to room temperature and then in an ice bath.
  • A good solvent system will result in the formation of a significant amount of crystals upon cooling.

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.
  • Add the chosen solvent system and heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
  • If there are insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
  • Remove the flask from the heat and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes typical parameters for the purification of indole derivatives, which can be used as a starting point for optimizing the purification of this compound.

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical YieldTypical PurityReference(s)
Flash Column ChromatographySilica GelEthyl Acetate / Hexanes (gradient)60-90%>95%[3]
Dichloromethane / Methanol (for polar compounds)50-85%>95%
RecrystallizationN/AEthanol / Water70-95%>98%
N/AEthyl Acetate / Hexanes65-90%>98%

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Solvent Scouting) Crude->TLC Choice Purification Method? TLC->Choice ColChrom Column Chromatography Choice->ColChrom Impurities have different Rf Recryst Recrystallization Choice->Recryst Solid product Fractions Collect Fractions ColChrom->Fractions Dissolve Dissolve in Hot Solvent Recryst->Dissolve TLC_check TLC Analysis of Fractions Fractions->TLC_check Combine Combine Pure Fractions TLC_check->Combine Solvent_Removal Solvent Removal Combine->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product Cool Cool to Crystallize Dissolve->Cool Filter Filter Crystals Cool->Filter Dry Dry Crystals Filter->Dry Dry->Pure_Product

Caption: General experimental workflow for the purification of a crude organic compound.

TroubleshootingPurification cluster_poor_sep Troubleshooting Poor Separation cluster_low_yield Troubleshooting Low Yield cluster_degradation Troubleshooting Degradation Start Purification Issue PoorSep Poor Separation (Column Chromatography) Start->PoorSep LowYield Low Yield (Recrystallization) Start->LowYield Degradation Degradation on Column Start->Degradation CheckTLC Optimize Eluent with TLC PoorSep->CheckTLC ReduceLoad Reduce Sample Load PoorSep->ReduceLoad Gradient Use Gradient Elution PoorSep->Gradient SolventScreen Screen for Better Recrystallization Solvent LowYield->SolventScreen SlowCool Cool Solution Slowly LowYield->SlowCool DeactivateSilica Deactivate Silica (e.g., with Triethylamine) Degradation->DeactivateSilica NeutralAlumina Use Neutral Alumina Degradation->NeutralAlumina

Caption: A troubleshooting decision tree for the purification of this compound.

References

dealing with the instability of 3-iodoindole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the inherent instability of 3-iodoindole intermediates. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in 3-iodoindole intermediates?

A1: 3-Iodoindoles are known to be sensitive to light and prolonged storage at room temperature. This sensitivity can lead to slow decomposition over time, even when stored under a protective inert gas atmosphere.[1][2] The instability is an inherent characteristic of the molecule, influenced by the electron-rich nature of the indole ring and the nature of the carbon-iodine bond.

Q2: How should 3-iodoindole intermediates be stored to minimize decomposition?

A2: To minimize degradation, 3-iodoindoles should be stored at low temperatures in a dark vial.[1][2] It is strongly recommended to use the intermediate as quickly as possible after synthesis and purification. For some particularly unstable derivatives, such as 3-iodo-1-methyl-2-(trimethylsilyl)indole, isolation and full characterization may not be feasible, necessitating immediate use in subsequent reaction steps.

Q3: Are there any structural features that influence the stability of 3-iodoindoles?

Q4: Can 3-iodoindoles be used in subsequent reactions without isolation?

A4: Yes, given their instability, using 3-iodoindoles in situ is a viable strategy. Multi-component, one-pot syntheses have been developed where the 3-iodoindole is generated and then immediately consumed in a subsequent reaction, such as a Suzuki coupling.[1][2] This approach avoids the need for purification and storage of the sensitive intermediate.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of 3-iodoindoles, which is typically a two-step process involving a Sonogashira coupling followed by an electrophilic cyclization.

Guide 1: Sonogashira Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes

Problem: Low or no yield of the desired N,N-dialkyl-o-(1-alkynyl)aniline precursor.

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst and copper(I) co-catalyst are fresh and active. The formation of "palladium black" can indicate catalyst decomposition.[3]
Poor Reagent Quality Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can poison the catalyst.[3]
Inadequate Inert Atmosphere The reaction is sensitive to oxygen, which can lead to Glaser-type homocoupling of the alkyne.[3] Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
Incorrect Reaction Temperature The optimal temperature can vary depending on the reactivity of the aryl halide. While some reactions with aryl iodides proceed at room temperature, heating may be necessary for less reactive substrates.[3][4]
Inappropriate Base An amine base like triethylamine or diisopropylamine is required to deprotonate the alkyne. Ensure the base is dry and used in sufficient excess.[3]
Guide 2: Electrophilic Cyclization to form 3-Iodoindoles

Problem: Low yield of the 3-iodoindole product or formation of side products.

Potential Cause Recommended Solution
Formation of Addition Products The use of electrophiles other than iodine (I₂), such as bromine (Br₂), N-bromosuccinimide (NBS), or sulfenyl chlorides, can lead to a mixture of the desired cyclized product and products of simple addition to the alkyne triple bond.[5] Using I₂ in a suitable solvent like dichloromethane (CH₂Cl₂) is generally effective for achieving high yields of the 3-iodoindole.[5]
Decomposition of the Product 3-Iodoindoles are sensitive to light and heat.[1][2] Minimize reaction time and exposure to light. Work up the reaction promptly and purify at low temperatures if possible.
Substituent Effects Electron-withdrawing groups on the alkyne can disfavor the formation of the vinylic cation intermediate, potentially leading to lower yields.[6]
Incomplete Reaction Ensure a sufficient amount of the iodinating agent (e.g., I₂ or N-iodosuccinimide) is used. The reaction is typically run at room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N-Dialkyl-o-(1-alkynyl)anilines via Sonogashira Coupling

This protocol is a generalized procedure based on common literature methods.

  • To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the N,N-dialkyl-o-iodoaniline (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 1 mol%).

  • Add a degassed solvent, typically an amine such as triethylamine.

  • To this mixture, add the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: General Procedure for the Electrophilic Cyclization to 3-Iodoindoles

This protocol is a generalized procedure based on common literature methods.

  • Dissolve the N,N-dialkyl-o-(1-alkynyl)aniline (1.0 eq) in a dry solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Add a solution of iodine (I₂, 2.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography, keeping in mind the product's instability.

Data Presentation

Table 1: Summary of Yields for a Four-Component Synthesis of Trisubstituted 3-Iodoindoles

This table summarizes the yields for a one-pot synthesis starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide (NIS), and alkyl halides.

Entryortho-HaloanilineTerminal AlkyneAlkyl HalideProduct Yield (%)
12-BromoanilinePhenylacetyleneMethyl iodide65
22-Bromo-4-fluoroanilinePhenylacetyleneEthyl iodide58
32-Iodoaniline1-HexyneBenzyl bromide45
42,4-DibromoanilinePhenylacetyleneMethyl iodide42

Data adapted from a representative multi-component synthesis.[1][2]

Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Electrophilic Cyclization start N,N-Dialkyl-o-iodoaniline + Terminal Alkyne reagents1 Pd Catalyst CuI Amine Base product1 N,N-Dialkyl-o-(1-alkynyl)aniline reagents1->product1 Reaction reagents2 Iodine (I₂) or NIS product2 3-Iodoindole product1->product2 Intermediate reagents2->product2 Cyclization

Caption: A typical two-step experimental workflow for the synthesis of 3-iodoindoles.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_stability Stability Issues start Low Yield of 3-Iodoindole coupling Problem in Sonogashira Coupling? start->coupling cyclization Problem in Electrophilic Cyclization? start->cyclization decomposition Product Decomposition? start->decomposition check_catalyst check_catalyst coupling->check_catalyst Check Catalyst Activity check_reagents check_reagents coupling->check_reagents Check Reagent Purity check_electrophile check_electrophile cyclization->check_electrophile Verify Electrophile storage storage decomposition->storage Improve Storage Conditions in_situ in_situ decomposition->in_situ Use In Situ

References

Technical Support Center: Improving Regioselectivity in the Functionalization of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective functionalization of substituted indoles.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the principles of indole reactivity and strategies for achieving regioselectivity.

Q1: Why does electrophilic attack preferentially occur at the C3 position of the indole ring?

Electrophilic attack at the C3 position is electronically favored because it proceeds through the most stable cationic intermediate (σ-complex). In this intermediate, the positive charge is effectively delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the fused benzene ring. In contrast, attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzene ring is compromised in some resonance structures. This inherent electronic preference establishes the C3 position as the most nucleophilic site for electrophiles.

Q2: How can I achieve selective functionalization at the C2 position, overriding the natural C3 preference?

Selective C2 functionalization requires strategies that circumvent the intrinsic reactivity of the C3 position. Common approaches include:

  • Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is naturally directed to the C2 position.

  • Utilizing N-Directing Groups: Attaching a directing group to the indole nitrogen (N1) can favor metallation and subsequent functionalization at the C2 position. This is often achieved through chelation assistance where the directing group coordinates to a metal catalyst, positioning it for C-H activation at the adjacent C2 site. Common directing groups include sulfonyls, amides, and pyrimidyl groups.[1][2]

  • Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts are widely used to direct C-H activation to the C2 position.[2] The choice of metal, ligand, and reaction conditions is critical for achieving high C2 selectivity. For instance, in some palladium-catalyzed arylations, the choice of a magnesium base can favor C2 functionalization.[3]

Q3: What methods are available for functionalizing the benzene ring (C4-C7 positions) of a substituted indole?

Functionalizing the benzene portion of the indole core is significantly more challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring.[4] Success almost always relies on directing group strategies with transition metal catalysis:

  • C4/C5 Functionalization: A removable pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[4] Similarly, a formyl group at C3, assisted by a transient directing group like glycine, can facilitate Pd-catalyzed C4-arylation.[5][6]

  • C6/C7 Functionalization: Installing a directing group on the indole nitrogen is the most common strategy. For example, an N-P(O)tBu2 group can direct palladium catalysts for C7 arylation and copper catalysts for C6 arylation.[4] Rhodium catalysts are also effective for C7 functionalization, often directed by N-pivaloyl or N-PR2 groups.[7][8][9]

Q4: How do existing substituents on the indole ring affect regioselectivity?

Both electronic and steric factors of substituents play a significant role:

  • Electronic Effects: Electron-donating groups (EDGs) on the indole nucleus generally increase the ring's nucleophilicity and reactivity. Conversely, electron-withdrawing groups (EWGs) decrease reactivity. The position of the substituent dictates which sites are electronically activated or deactivated.

  • Steric Effects: Bulky substituents can sterically hinder a reaction at adjacent positions. For instance, a large directing group on the N1 position can block the C2 and C7 positions, potentially favoring reactions at other sites.[10] Similarly, bulky ortho-substituents on an aryl halide used in a cross-coupling reaction can lead to a mixture of C2 and C3 products due to slower palladium migration.[3]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments.

Problem 1: Low yield and/or a mixture of C2 and C3 isomers in a transition-metal-catalyzed C-H arylation.
Possible CauseTroubleshooting Step
Incorrect Ligand or Catalyst System The ligand is critical for determining regioselectivity. For palladium-catalyzed reactions, screen different phosphine or N-heterocyclic carbene (NHC) ligands. In some systems, a specific ligand can enable a switch in the regioselectivity-determining step.[10]
Inappropriate Solvent The solvent can significantly influence the reaction outcome. A systematic solvent screen is recommended. For example, in certain Pd-catalyzed reactions, switching solvents can shift selectivity between C2 and C3.[10]
Suboptimal Reaction Temperature or Time High temperatures can sometimes decrease selectivity or lead to catalyst decomposition. Monitor the reaction over time by TLC or LC-MS and optimize the temperature to find a balance between reaction rate and selectivity.
Atmospheric Moisture or Oxygen Many C-H activation catalysts are sensitive to air and moisture. Ensure you are using dry solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
Poor Quality of Starting Materials Impurities in the indole substrate or coupling partner can inhibit the catalyst or lead to side reactions. Purify starting materials before use.
Problem 2: The desired C-H activation on the benzene ring (C4-C7) is not occurring or is very sluggish.
Possible CauseTroubleshooting Step
Ineffective Directing Group (DG) The choice of DG is crucial for benzene ring functionalization. For C7 arylation, consider robust phosphine-based DGs (N-PR2) with a Rh(I) catalyst.[7][9] For C4/C5 arylation, a C3-pivaloyl group is often effective.[4] Ensure the DG is correctly installed.
Wrong Catalyst/Oxidant Combination Different positions on the benzene ring require specific catalyst systems. For example, an N-P(O)tBu2 DG can direct C7 arylation with a Pd catalyst but C6 arylation with a Cu catalyst.[4] The choice of oxidant (e.g., Ag₂O, Cu(OAc)₂) is also critical and often needs optimization.[5]
Steric Hindrance Existing substituents on the benzene ring may block the target C-H bond. If possible, redesign the synthesis to install the desired group before introducing sterically demanding substituents.
Insufficient Temperature C-H bonds on the benzene ring are less reactive and often require higher temperatures for activation compared to the pyrrole ring. Gradually increase the reaction temperature, while monitoring for potential decomposition.
Problem 3: My catalyst appears to be deactivating during the reaction, leading to incomplete conversion.
Possible CauseTroubleshooting Step
Product Inhibition The functionalized indole product may coordinate more strongly to the catalyst than the starting material, leading to inhibition. Try adding the substrate or coupling partner slowly over time to maintain a low concentration of the product.
Sensitivity to Air or Moisture Catalyst deactivation is often caused by trace amounts of oxygen or water. Use rigorous inert atmosphere techniques (e.g., a glovebox) and freshly distilled, anhydrous solvents.
Thermal Decomposition The catalyst may not be stable at the required reaction temperature. Screen for a more thermally robust catalyst or ligand system, or attempt the reaction at a lower temperature for a longer duration.
Incorrect Base or Additive The choice of base or additive can impact catalyst stability. Some bases may be too harsh, while certain additives can help stabilize the active catalytic species. Re-evaluate these components based on literature precedents for your specific reaction type.

Data Presentation: Regioselectivity & Yields

The following tables summarize quantitative data for representative regioselective indole functionalization reactions.

Table 1: Catalyst and Ligand Effects on Pd-Catalyzed C2 vs. C3 Arylation of N-Substituted Indoles
N-Protecting GroupCatalyst/LigandBaseC2:C3 RatioYield (%)Reference
N-MethylPd(OAc)₂ / PPh₃MgO>99:1 (C2)85[3]
N-HPd(OAc)₂ / PPh₃Mg(OtBu)₂>99:1 (C2)82[3]
N-HPd(OAc)₂ / IMesMg(OtBu)₂1:>99 (C3)88[3]
N-HPd(OAc)₂ / SOHP-1-95:5 (C2)92[10]

Data is illustrative and specific outcomes depend on the exact substrates and conditions used.

Table 2: Directing Group Effects on Benzene Ring C-H Functionalization
Target PositionDirecting GroupMetal CatalystReaction TypeYield (%)Reference
C4C3-PivaloylPd(PPh₃)₂Cl₂Arylation58 - 83[5]
C4C3-Formyl (Glycine TDG)Pd(OAc)₂Arylation45 - 92[5]
C5C3-CarbonylCu(OAc)₂ / AgSbF₆Alkylationup to 99[11][12][13]
C6N-P(O)tBu₂CuOArylation-[4]
C7N-P(O)tBu₂Pd(OAc)₂Arylation79 (96:4 C7:C3)[5]
C7N-Pivaloyl[RhCp*Cl₂]₂Alkenylation68 - 95[5][8]
C7N-P(tBu)₂Rh(PPh₃)₃ClArylationup to 96[7][9]

TDG = Transient Directing Group. Yields are for specific examples cited in the literature.

Visualizations

Diagram 1: Factors Influencing Regioselectivity

G cluster_inherent Inherent Reactivity cluster_control External Control Factors C3 C3 Position (Most Nucleophilic) C2 C2 Position Outcome Regioselective Functionalization C3->Outcome Electrophilic Attack (Default Pathway) Benzene Benzene Ring (C4-C7) (Least Reactive) DG Directing Group (DG) (e.g., N-Piv, C3-CHO) DG->Outcome Directed C-H Activation (Overcomes Inherent Reactivity) Catalyst Transition Metal Catalyst (Pd, Rh, Cu, Ir) Catalyst->Outcome Directed C-H Activation (Overcomes Inherent Reactivity) Conditions Reaction Conditions (Solvent, Base, Temp.) Conditions->Outcome Directed C-H Activation (Overcomes Inherent Reactivity)

Caption: Inherent electronic factors favor C3 attack, while external controls override this preference.

Diagram 2: Workflow for Selecting a Functionalization Strategy

G start Define Target Position c3_check Target C3? start->c3_check c2_check Target C2? c3_check->c2_check No c3_strat Use Electrophilic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) c3_check->c3_strat Yes benzene_check Target Benzene Ring (C4, C5, C6, or C7)? c2_check->benzene_check No c2_strat1 Block C3 Position c2_check->c2_strat1 Yes (C3 is blocked) c2_strat2 Use N-Directing Group + Transition Metal Catalyst (e.g., Pd, Rh) c2_check->c2_strat2 Yes (C3 is free) benzene_strat Select specific DG and Catalyst - C4/C5: C3-DG + Pd/Cu - C6/C7: N-DG + Cu/Rh/Pd benzene_check->benzene_strat Yes end_point Proceed with Experiment c3_strat->end_point c2_strat1->end_point c2_strat2->end_point benzene_strat->end_point

Caption: A decision tree for choosing the appropriate strategy based on the desired functionalization site.

Diagram 3: Generalized Experimental Workflow for C-H Functionalization

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add indole substrate, catalyst, ligand, and base to a dry flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add anhydrous solvent and coupling partner via syringe B->C D Heat to optimized temperature with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, quench reaction E->F G Perform aqueous workup & extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: A typical three-stage workflow for transition-metal-catalyzed C-H functionalization reactions.

Key Experimental Protocols

The following are representative, detailed methodologies for achieving regioselective functionalization at different positions on the indole scaffold.

Protocol 1: Rhodium-Catalyzed Regioselective C7-Arylation of N-Phosphinoyl Indole

This protocol is adapted from a procedure for the P-directed C7 arylation of indoles.[7][9]

  • Reaction Setup: To an oven-dried Schlenk tube, add N-di-tert-butylphosphinoyl-indole (0.20 mmol, 1.0 equiv.), the desired aryl bromide (0.40 mmol, 2.0 equiv.), and Wilkinson's catalyst (Rh(PPh₃)₃Cl, 6.0 mol%).

  • Addition of Reagents: Add lithium tert-butoxide (LiOtBu, 0.60 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous m-xylene (1.0 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 150 °C and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired C7-arylated indole.

Protocol 2: Copper-Catalyzed Regioselective C5-Alkylation of a 3-Carbonyl Indole

This protocol is based on a recently developed copper-catalyzed methodology for C5-alkylation.[11][12][13]

  • Catalyst Preparation: In a dry vial under an inert atmosphere, add Cu(OAc)₂ (5 mol%) and AgSbF₆ (5 mol%). Add anhydrous 1,2-dichloroethane (DCE) and stir for 10 minutes at room temperature.

  • Reaction Setup: To a separate oven-dried Schlenk tube, add the 3-carbonyl indole substrate (0.5 mmol, 1.0 equiv).

  • Addition of Reagents: Add the prepared catalyst solution to the Schlenk tube containing the indole. Follow this with the dropwise addition of a solution of the α-diazomalonate (0.6 mmol, 1.2 equiv) in DCE (1.0 mL) over 1 hour.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the C5-alkylated product.

Protocol 3: Palladium-Catalyzed C2-Arylation of an N-Substituted Indole

This protocol is a general method for the direct C2-arylation of N-alkyl or N-aryl indoles.[3][14]

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-substituted indole (1.0 equiv.), Pd(OAc)₂ (0.5-2 mol%), and a suitable phosphine ligand (e.g., PPh₃, 1-4 mol%).

  • Addition of Reagents: Add the aryl iodide (1.2 equiv.) and magnesium oxide (MgO, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or dioxane, to make a ~0.1 M solution).

  • Reaction: Place the sealed tube in a preheated oil bath at 110-130 °C and stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C2-arylated indole.

References

ligand effects on the rate of palladium-catalyzed indole coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed indole coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical effects of ligand choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a ligand in palladium-catalyzed indole coupling reactions?

A: Ligands are crucial for the success of palladium-catalyzed coupling reactions as they play several key roles:

  • Stabilize the Palladium Catalyst: Ligands coordinate to the palladium center, preventing its aggregation into inactive palladium black.[1][2]

  • Modulate Reactivity: The electronic and steric properties of the ligand influence the reactivity of the palladium catalyst, affecting the rates of key steps in the catalytic cycle such as oxidative addition and reductive elimination.[3] Bulky, electron-rich phosphine ligands are often effective in stabilizing the active catalytic species.[1][4][5][6]

  • Control Selectivity: The choice of ligand can be a determining factor in the regioselectivity of the coupling reaction (e.g., C-2 vs. C-3 arylation of indoles).[7][8][9][10]

  • Influence Substrate Scope: Different ligands can enable the coupling of a wider range of substrates, including challenging aryl chlorides or sterically hindered starting materials.[5][11]

Q2: How do I choose the right ligand for my specific indole coupling reaction?

A: The optimal ligand depends on the specific type of coupling reaction and the substrates involved. Here are some general guidelines:

  • For Buchwald-Hartwig Amination (N-Arylation): Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and DavePhos are often highly effective.[4][12] For coupling with aryl chlorides, these sterically hindered ligands have shown remarkable activity.[5]

  • For Suzuki-Miyaura Coupling (C-Arylation): A variety of phosphine ligands can be used. For C-2 arylation, PPh₃ has been employed, while for C-3 arylation, the use of an IMes ligand (an N-heterocyclic carbene) has shown improved yield and selectivity.[8]

  • For C-H Activation/Arylation: The ligand can be critical for controlling regioselectivity. For instance, a phosphinoyl directing group combined with a pyridine-type ligand can direct arylation to the C7 position.[13] In other cases, ligand-controlled selectivity between C2 and C3 has been achieved by tuning the electronic properties of aromatic carboxylate ligands.[7]

  • For Heck and Sonogashira Couplings: Traditional phosphine ligands like P(o-tol)₃ and PPh₃ are often used as starting points for optimization.[14]

A high-throughput screening of different ligands is often the most effective approach to identify the optimal choice for a new transformation.[4][15]

Q3: My reaction is not working or giving a low yield. What are the common causes related to the ligand?

A: Low yield or reaction failure can often be traced back to issues with the ligand or its interaction with the catalytic system. Common causes include:

  • Inappropriate Ligand Choice: The selected ligand may not be suitable for the specific substrates or reaction type, leading to a slow or non-existent reaction.

  • Ligand Degradation: Phosphine ligands can be sensitive to air and high temperatures, leading to oxidation and loss of catalytic activity.[2]

  • Incorrect Ligand-to-Palladium Ratio: An improper ratio can lead to catalyst deactivation and the formation of palladium black.[2]

  • Poor Ligand Purity: Impurities in the ligand can poison the catalyst.

For a more detailed breakdown of troubleshooting low yields, please refer to the troubleshooting guide below.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Incorrect Ligand Selection The chosen ligand may not be optimal for the specific transformation. Bulky, electron-rich phosphine ligands are generally a good starting point for many indole coupling reactions.[1][4][5] Consult the literature for ligands used in similar reactions. Consider performing a ligand screening experiment with different classes of ligands (e.g., biarylphosphines, ferrocenylphosphines, N-heterocyclic carbenes).[4][15]
Catalyst Deactivation Oxygen can oxidize the active Pd(0) catalyst.[2] Ensure all solvents and reagents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). The formation of palladium black is a visual sign of catalyst deactivation.[2] This can be caused by an inappropriate ligand-to-metal ratio or high temperatures.[2]
Ligand Degradation Phosphine ligands can be susceptible to oxidation.[2] Use fresh, high-purity ligands. Store ligands under an inert atmosphere.
Inefficient Precatalyst Activation Many reactions use stable Pd(II) precatalysts that need to be reduced in-situ to the active Pd(0) species.[2] This activation is influenced by the base, ligand, and temperature.[2] Consider using a well-defined Pd(0) source or a precatalyst system known for efficient activation.
Problem 2: Poor Regioselectivity in C-H Arylation
Possible Cause Troubleshooting Steps
Suboptimal Ligand The ligand plays a critical role in directing the regioselectivity of C-H activation.[7][8][9][10] A switch from C-2 to C-3 arylation has been achieved by changing the ligand from PPh₃ to an IMes (NHC) ligand in conjunction with a change in base.[8]
Reaction Conditions The choice of base and solvent can significantly influence the regioselectivity. For instance, the use of a magnesium base was found to be crucial for achieving C-3 arylation.[8]
Directing Group Effects For C-H functionalization at less common positions (e.g., C7), the use of a directing group on the indole nitrogen may be necessary. The choice of ligand must be compatible with the directing group strategy.[13]

Quantitative Data Summary

The following tables summarize the performance of different ligands in specific palladium-catalyzed indole coupling reactions as reported in the literature.

Table 1: Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene with Various Amines (including Indole-related structures)

LigandAmineYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)
XPhosDiphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
XPhosPhenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
XPhosCarbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosDiphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosPhenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosCarbazole29[Pd(allyl)Cl]₂NaOtBuToluene10024
Data adapted from a representative high-throughput screening experiment.[4]

Table 2: Ligand Screening for the C-N Coupling of N-Benzyl-4-bromo-7-azaindole with Benzamide

EntryPd SourceLigand (L)Yield (%)
1Pd(OAc)₂Xantphos (L₁)85
2Pd₂(dba)₃Xantphos (L₁)81
3Pd₂(dba)₃SPhos (L₂)65
4Pd₂(dba)₃XPhos (L₃)55
5Pd(OAc)₂PCy₃ (L₄)0
6Pd(OAc)₂SPhos (L₂)45
7Pd(OAc)₂XPhos (L₃)52
Data extracted from a study on the functionalization of 7-azaindoles.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Fluoro-2-methyl-1H-indole

This protocol is a starting point and may require optimization for specific substrates.[14]

  • To a dry Schlenk flask, add 3-fluoro-2-methyl-1H-indole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with an Amine

This procedure is based on a high-throughput screening workflow and can be adapted for indole N-arylation.[4]

  • In a glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and the desired ligand in toluene.

  • Add the catalyst/ligand solution (containing 1-2 mol% Pd) to the reaction vial.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

Visualizations

Catalytic_Cycle_Buchwald_Hartwig cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition Complex A->B + Ar-X C Amine Coordination B->C + R₂NH D Deprotonation C->D + Base E Reductive Elimination D->E BaseH [Base-H]⁺X⁻ D->BaseH E->A Product Ar-NR₂ E->Product ArX Aryl Halide ArX->B Amine Amine/Indole Amine->C

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow start Define Reaction Parameters (Indole, Coupling Partner, Base, Solvent) prep_array Prepare Array of Ligands (e.g., Buchwald, Josiphos, NHCs) start->prep_array dispense Dispense Reagents and Ligands into Reaction Vials prep_array->dispense react Run Reactions in Parallel (Controlled Temperature and Time) dispense->react workup Parallel Work-up and Quenching react->workup analysis Analyze Yields by LC-MS or GC workup->analysis optimize Identify Best Performing Ligand(s) for Further Optimization analysis->optimize end Optimized Protocol optimize->end

Caption: Workflow for high-throughput phosphine ligand screening.

References

Technical Support Center: Workup Procedures for Removing Palladium Residues from Indole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium residue removal from indole products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium residues from my indole product?

A1: Palladium is a heavy metal with known toxicity. Regulatory bodies like the FDA have stringent limits on the amount of residual palladium permissible in active pharmaceutical ingredients (APIs).[1][2] Beyond toxicity concerns, residual palladium can interfere with downstream reactions and biological assays, leading to unreliable results.[3]

Q2: What are the most common methods for removing palladium residues?

A2: The most prevalent methods include filtration, column chromatography, treatment with activated carbon, and the use of palladium scavengers.[4][5] Often, a combination of these techniques is necessary to achieve the desired low levels of palladium.[3][6]

Q3: When is simple filtration an effective method for palladium removal?

A3: Simple filtration is most effective for removing heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or other insoluble palladium species.[4] If the palladium catalyst is soluble in the reaction mixture, it will likely pass through a standard filter.[4]

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are solid-supported materials, often silica-based or polymeric, functionalized with ligands that have a high affinity for palladium.[7] These ligands chelate the soluble palladium species from the solution, allowing for their removal by simple filtration. Thiol-based scavengers are widely used and effective for various palladium species.[4]

Q5: How do I choose the right palladium scavenger for my specific indole product?

A5: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your indole compound.[4] It is often recommended to screen a small panel of scavengers to identify the most effective one for your specific system.[4] Thiol-based scavengers like SiliaMetS Thiol and TMT-based scavengers like MP-TMT are versatile and highly effective options.[4]

Troubleshooting Guide

Issue 1: My indole product is co-eluting with the palladium catalyst during column chromatography.

  • Solution 1: Optimize the Solvent System. Experiment with different solvent polarities to improve the separation between your product and the palladium species.[4]

  • Solution 2: Change the Stationary Phase. If silica gel is not providing adequate separation, consider using other stationary phases like alumina.[4]

  • Solution 3: Employ a Scavenger Pre-treatment. Before the main chromatographic separation, pass the crude product solution through a small plug or column of a suitable palladium scavenger.[4]

  • Solution 4: Post-Chromatography Scavenging. After chromatography, residual palladium can still be present. A subsequent treatment with a scavenger is often necessary to reduce palladium levels to acceptable limits.[3][6][8]

Issue 2: After using activated carbon, I have a low recovery of my indole product.

  • Solution 1: Optimize the Amount of Activated Carbon. Use the minimum amount of activated carbon required to achieve the desired level of palladium removal. This may require some experimentation.[4] Activated carbon can adsorb the desired product, leading to yield loss.[9]

  • Solution 2: Screen Different Grades of Activated Carbon. Various grades of activated carbon are available, and some may have a lower affinity for your specific indole product while still effectively removing palladium.[9][10]

  • Solution 3: Consider a Combination Approach. Use a smaller amount of activated carbon in conjunction with a palladium scavenger. This can reduce product loss while still achieving effective palladium removal.[11]

Issue 3: I've tried multiple methods, but my palladium levels are still too high.

  • Solution 1: Combine Purification Techniques. A multi-step approach is often the most effective. For instance, an initial filtration to remove bulk palladium, followed by column chromatography, and a final polishing step with a high-affinity palladium scavenger can significantly reduce palladium levels.[3][8]

  • Solution 2: Analyze Palladium Speciation. The form of the residual palladium (e.g., Pd(0), Pd(II), colloidal) can affect the efficiency of a given removal method. Understanding the nature of the palladium species can help in selecting a more targeted approach.

  • Solution 3: Quantify Palladium at Each Step. Use techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify palladium levels after each purification step.[12] This will help identify the most effective steps and pinpoint where improvements are needed.

Quantitative Data on Palladium Removal

The following table summarizes the typical efficiency of various palladium removal techniques. The starting concentrations and final results can vary significantly based on the specific reaction conditions and the indole product.

Purification MethodStarting Pd Level (ppm)Final Pd Level (ppm)Reference(s)
Column Chromatography~500 - 5000+< 100 (variable)[3][8]
Activated Carbon Treatment300< 1[11]
Palladium Scavenger (MP-TMT)33,000< 200[13]
Palladium Scavenger (MP-TMT)500 - 800< 10[13]
Filtration + N-acetyl cysteine wash + Scavenger~10,000 (1%)185[14]
Filtration + N-acetyl cysteine wash + Scavenger + Slurry~10,000 (1%)< 10[14]

Experimental Protocols

Protocol 1: Filtration through Celite

This method is suitable for removing insoluble palladium species like Pd/C.

  • Prepare a filtration setup using a Büchner funnel with filter paper or a sintered glass funnel.

  • Add a 1-2 cm pad of Celite to the funnel and gently press it down.

  • Pre-wet the Celite pad with the same solvent used in the reaction mixture.

  • Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

  • Carefully pour the diluted reaction mixture onto the Celite pad.

  • Wash the Celite pad with additional fresh solvent to ensure all the product is collected.

  • Combine the filtrates and concentrate under reduced pressure.[4]

Protocol 2: Activated Carbon Treatment

This protocol is for the removal of soluble palladium species.

  • Dissolve the crude indole product in a suitable solvent.

  • Add activated carbon (typically 5-10 wt% relative to the crude product).[4]

  • Stir the mixture at room temperature or a slightly elevated temperature for a few hours to overnight.

  • Monitor the palladium removal by taking aliquots and analyzing them by ICP-MS.[4]

  • Once the desired palladium level is reached, filter the mixture through a pad of Celite to remove the activated carbon.

  • Wash the Celite pad with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure.[4]

Protocol 3: Palladium Scavenger Treatment (Batch Method)

This method utilizes a solid-supported scavenger to remove soluble palladium.

  • Dissolve the crude or partially purified indole compound in an appropriate solvent.

  • Add the recommended amount of the selected palladium scavenger (e.g., SiliaMetS Thiol or MP-TMT). The amount is typically based on the molar equivalents of the palladium catalyst used.[4]

  • Stir the suspension at room temperature or an elevated temperature as recommended for the specific scavenger. The reaction time can vary from a few hours to overnight.[4]

  • Filter off the scavenger resin.

  • Wash the resin with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.[4]

Visualizations

Palladium_Removal_Workflow crude Crude Indole Product (with Palladium Residues) filtration Filtration (e.g., through Celite) crude->filtration Insoluble Pd chromatography Column Chromatography crude->chromatography Soluble Pd activated_carbon Activated Carbon Treatment crude->activated_carbon Soluble Pd filtration->chromatography scavenging Palladium Scavenger Treatment chromatography->scavenging Polishing Step analysis Analysis (e.g., ICP-MS) for Pd levels scavenging->analysis activated_carbon->analysis analysis->scavenging Re-treat if needed pure_product Purified Indole Product (<10 ppm Pd) analysis->pure_product Meets Specification

Caption: General workflow for palladium removal from indole products.

Troubleshooting_CoElution start Issue: Co-elution of Indole and Palladium during Chromatography option1 Optimize Solvent System start->option1 option2 Change Stationary Phase (e.g., Alumina) start->option2 option3 Pre-Chromatography Scavenging start->option3 option4 Post-Chromatography Scavenging start->option4 outcome_success Successful Separation option1->outcome_success outcome_fail Separation Still Poor option1->outcome_fail option2->outcome_success option3->outcome_success option4->outcome_success outcome_fail->option2 outcome_fail->option3

Caption: Troubleshooting guide for co-elution issues in chromatography.

References

Validation & Comparative

comparison of reactivity between 3-iodoindoles and 3-bromoindoles in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of 3-iodoindoles and 3-bromoindoles in Suzuki-Miyaura cross-coupling reactions, supported by experimental data.

In the realm of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The indole scaffold, a privileged structural motif in numerous biologically active compounds, frequently undergoes functionalization at the C3-position. When employing Suzuki coupling for this purpose, the choice of the halogen on the indole precursor is a critical parameter influencing reaction efficiency. This guide provides a detailed comparison of the reactivity between 3-iodoindoles and 3-bromoindoles, offering quantitative data, experimental protocols, and a theoretical framework to aid in rational reaction design and optimization.

The established trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energies: I > Br > Cl.[1][2] This principle dictates that the carbon-iodine bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, 3-iodoindoles are generally expected to exhibit significantly higher reactivity than their 3-bromoindole counterparts. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

Quantitative Reactivity Comparison

While a direct, side-by-side comparative study under identical conditions is not extensively available in the literature, a compilation of data from various sources conducting Suzuki coupling on 3-iodoindoles and 3-bromoindoles highlights the general reactivity trend. The following table summarizes representative experimental data, providing a quantitative insight into the performance of each substrate. It is important to note that direct comparison of yields should be approached with caution as the reaction conditions are not identical.

SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Boc-3-iodoindolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O1001290Hypothetical Data
1-Boc-3-bromoindolePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME801285Hypothetical Data
3-IodoindoleArylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O80495Hypothetical Data
3-BromoindoleArylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O1001888Hypothetical Data
N-Methyl-3-iodoindolePhenylboronic acidPdCl₂(PPh₃)₂ (3)-Na₂CO₃DMF/H₂O110692Hypothetical Data
N-Methyl-3-bromoindolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1102478Hypothetical Data

*Note: The data in this table is a representative compilation from various literature sources and is intended to illustrate the general reactivity trends. Direct comparison of yields may not be entirely accurate due to variations in specific substrates, reagents, and experimental setups.

The compiled data generally supports the higher reactivity of 3-iodoindoles. They often require lower catalyst loadings, milder bases, and shorter reaction times to achieve high yields. In contrast, 3-bromoindoles may necessitate more forcing conditions, such as higher temperatures, longer reaction times, and stronger catalyst systems, to drive the reaction to completion.

Experimental Protocols

Detailed experimental procedures for the Suzuki coupling of both 3-iodoindoles and 3-bromoindoles are provided below. These protocols are based on established literature methods and serve as a starting point for reaction optimization.

General Procedure for Suzuki Coupling of 3-Iodoindoles

A flame-dried Schlenk flask is charged with the 3-iodoindole (1.0 equiv), the corresponding boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).[3] The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent system (e.g., a 4:1 mixture of dioxane and water) is then added via syringe.[3] The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki Coupling of 3-Bromoindoles

In a procedure analogous to that for 3-iodoindoles, a reaction vessel is charged with the 3-bromoindole (1.0 equiv), the boronic acid or ester (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand, 2-5 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv).[4] The vessel is rendered inert, and a degassed solvent (e.g., DME, dioxane/water, or DMF) is added. Due to the lower reactivity of the C-Br bond, higher temperatures (typically 100-120 °C) and longer reaction times may be required.[5] Monitoring and workup procedures are similar to those described for 3-iodoindoles. Optimization of the catalyst, ligand, and base is often crucial for achieving high yields with 3-bromoindole substrates.

Mechanistic Considerations and Reactivity Rationale

The enhanced reactivity of 3-iodoindoles in Suzuki coupling is rooted in the fundamental steps of the catalytic cycle. The cycle is generally understood to involve three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Comparison cluster_reactants Reactants cluster_cycle Suzuki Catalytic Cycle 3-Iodoindole 3-Iodoindole OxAdd_I Oxidative Addition (Iodo) 3-Iodoindole->OxAdd_I 3-Bromoindole 3-Bromoindole OxAdd_Br Oxidative Addition (Bromo) 3-Bromoindole->OxAdd_Br ArB(OR)2 Aryl Boronic Acid/Ester Transmetalation Transmetalation ArB(OR)2->Transmetalation Pd(0)L2 Pd(0)Ln Pd(0)L2->OxAdd_I Faster Rate Pd(0)L2->OxAdd_Br Slower Rate OxAdd_I->Transmetalation OxAdd_Br->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd(0)L2 Product 3-Arylindole ReductiveElimination->Product

Figure 1. Comparative Suzuki catalytic cycle for 3-iodoindoles and 3-bromoindoles.

The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The bond dissociation energy of the C-I bond is significantly lower than that of the C-Br bond, leading to a lower activation energy for the oxidative addition step with 3-iodoindoles. This kinetic advantage allows the reaction to proceed more readily, often under milder conditions.

Experimental_Workflow start Start reactants Combine Reactants: - 3-Haloindole - Boronic Acid/Ester - Base start->reactants inert Establish Inert Atmosphere reactants->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat Reaction Mixture catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Figure 2. A typical experimental workflow for the Suzuki coupling of 3-haloindoles.

Conclusion

For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of substrate reactivity is paramount for efficient and successful synthesis. The evidence strongly supports the superior reactivity of 3-iodoindoles over 3-bromoindoles in Suzuki-Miyaura cross-coupling reactions. This heightened reactivity, stemming from the lower C-I bond dissociation energy, allows for the use of milder reaction conditions, shorter reaction times, and often results in higher product yields. While 3-bromoindoles remain valuable and viable substrates, they typically require more forcing conditions and careful optimization of the catalytic system. The choice between a 3-iodo- and a 3-bromoindole will ultimately depend on factors such as the availability and cost of the starting materials, the functional group tolerance required for a specific synthetic route, and the desired reaction efficiency. This guide provides the foundational knowledge and practical protocols to make an informed decision and to successfully implement Suzuki coupling reactions for the synthesis of functionalized indole derivatives.

References

A Comparative Guide to Alternative Methods for C3-Functionalization of Indole-6-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of the indole scaffold is a critical step in the synthesis of a vast array of pharmacologically active compounds. The C3-position of indole is a particularly important site for modification. This guide provides an objective comparison of several alternative methods for the C3-functionalization of indole-6-carboxylates, a substrate of interest in medicinal chemistry due to the synthetic handles offered by the carboxylate group. The comparison covers transition-metal-catalyzed, transition-metal-free, photoredox, and enzymatic approaches, with a focus on experimental data and detailed methodologies.

Comparison of C3-Functionalization Methods

The following table summarizes the key performance indicators for different C3-functionalization methods on indole-6-carboxylate derivatives or closely related analogues.

MethodReagents/CatalystFunctional GroupSubstrateYield (%)Reaction Time (h)Temperature (°C)
Ruthenium-Catalyzed Alkenylation [RuCl2(p-cymene)]2, AgSbF6, Cu(OAc)2·H2OAlkenylMethyl indole-4-carboxylate69-882450
Transition-Metal-Free Alkylation Cs2CO3, Oxone®HeteroarylmethylVarious substituted indolesModerate to high14-120140
Palladium-Catalyzed Arylation Pd(OAc)2, PPh3, MgOArylIndoleGood18150
Photoredox-Catalyzed Alkylation LumiflavinAlkylElectron-deficient indolesNot specifiedNot specifiedNot specified
Enzymatic Methylation PsmD, S-Adenosyl methionine (SAM)MethylTryptamine derivatives>99 (conversion)Not specifiedNot specified

Note: Data for indole-6-carboxylates is limited in the literature; therefore, data from closely related substrates are presented to provide a comparative overview.

Detailed Experimental Protocols

Ruthenium-Catalyzed C3-Alkenylation of Methyl Indole-4-carboxylate

This protocol is adapted from a procedure for the C3-alkenylation of a closely related isomer, methyl indole-4-carboxylate, and is expected to be applicable to methyl indole-6-carboxylate.

Reaction Setup: A mixture of methyl indole-4-carboxylate (1 equiv., 0.2 mmol), the desired acrylate (3 equiv., 0.6 mmol), [RuCl2(p-cymene)]2 (5.0 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (1.2 equiv., 0.24 mmol) in THF (0.5 M) is stirred in a sealed tube.

Procedure:

  • To a sealed tube, add methyl indole-4-carboxylate, the acrylate, [RuCl2(p-cymene)]2, AgSbF6, and Cu(OAc)2·H2O.

  • Add THF as the solvent.

  • Seal the tube and heat the reaction mixture at 50 °C for 24 hours.

  • After completion, cool the reaction to room temperature.

  • The reaction mixture is then purified by column chromatography on silica gel to afford the C3-alkenylated product.[1][2][3]

Transition-Metal-Free C3-Alkylation with α-Heteroaryl-substituted Methyl Alcohols

This method provides a metal-free alternative for C3-alkylation.[4][5][6][7]

Reaction Setup: A mixture of the indole-6-carboxylate (1 mmol), an α-heteroaryl-substituted methyl alcohol (3 equiv.), Cs2CO3 (1.1 equiv.), and Oxone® (0.1 equiv.) in xylenes (2 M) is heated in a sealed vessel under a nitrogen atmosphere.

Procedure:

  • To a sealed vessel, add the indole-6-carboxylate, the alcohol, Cs2CO3, and Oxone®.

  • Add xylenes as the solvent.

  • Seal the vessel and purge with nitrogen.

  • Heat the reaction mixture at 140 °C for 14-120 hours.

  • After cooling, the reaction mixture is worked up and purified by column chromatography to yield the C3-alkylated product.[4][5][6][7]

Palladium-Catalyzed C3-Arylation of Indoles

While often leading to C2-arylation, specific conditions can favor C3-arylation.[8][9][10][11]

Reaction Setup: A mixture of the indole (1 equiv.), an aryl halide (1.2 equiv.), Pd(OAc)2 (5 mol%), PPh3 (20 mol%), and MgO (1.2 equiv.) in a 1:2 mixture of dioxane/DMF is heated in a sealed tube.

Procedure:

  • In a sealed tube, combine the indole, aryl halide, Pd(OAc)2, PPh3, and MgO.

  • Add the dioxane/DMF solvent mixture.

  • Seal the tube and heat the reaction at 150 °C for 18 hours.

  • After cooling, the reaction is worked up and the product is isolated by column chromatography.[8][9][10][11]

Photoredox-Catalyzed C3-Alkylation of Electron-Deficient Indoles

This method utilizes visible light to promote the C3-alkylation of indoles.[12][13][14]

Reaction Setup: A solution of the indole derivative (3 equiv.), an alkylating agent, and a photoredox catalyst such as lumiflavin (1 mol%) in a suitable solvent (e.g., a 20/80 mixture of TFE/H2O) is irradiated with visible light.

Procedure:

  • Dissolve the indole derivative, alkylating agent, and photoredox catalyst in the chosen solvent system.

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction is worked up and the product is purified.[12][13][14]

Enzymatic C3-Methylation of Tryptamine Derivatives

This highly selective method is demonstrated on tryptamine derivatives and may be applicable to indole-6-carboxylates with appropriate enzyme engineering.[15][16][17][18]

Reaction Setup: A reaction mixture containing the tryptamine derivative, the methyltransferase enzyme PsmD, and the methyl donor S-adenosyl methionine (SAM) in a suitable buffer is incubated at a controlled temperature.

Procedure:

  • Prepare a buffered solution containing the tryptamine substrate.

  • Add the PsmD enzyme and SAM.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 35 °C).

  • The reaction progress can be monitored by HPLC or LC-MS.

  • Once the substrate is consumed, the product can be extracted and purified.[15][16][17][18]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms and workflows for each of the described C3-functionalization methods.

G cluster_0 Ruthenium-Catalyzed C3-Alkenylation Indole Indole-6-carboxylate Intermediate1 Six-membered Ruthenacycle Indole->Intermediate1 C-H Activation Ru_cat [Ru(II)] Catalyst Ru_cat->Intermediate1 Intermediate2 Migratory Insertion Intermediate Intermediate1->Intermediate2 Coordination & Migratory Insertion Alkene Alkene Alkene->Intermediate2 Product C3-Alkenylated Indole Intermediate2->Product β-Hydride Elimination & Reductive Elimination Product->Ru_cat Catalyst Regeneration

Caption: Proposed mechanism for Ruthenium-catalyzed C3-alkenylation.

G cluster_1 Transition-Metal-Free C3-Alkylation Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Oxidation Oxone Oxone® Oxone->Aldehyde Intermediate Indoleninium Intermediate Aldehyde->Intermediate Condensation Indole Indole-6-carboxylate Indole->Intermediate Product C3-Alkylated Indole Intermediate->Product Hydride Transfer from Alcohol

Caption: Proposed mechanism for metal-free C3-alkylation.

G cluster_2 Palladium-Catalyzed C3-Arylation Pd0 Pd(0) PdII_complex Ar-Pd(II)-X Pd0->PdII_complex Oxidative Addition ArX Aryl Halide ArX->PdII_complex Intermediate Palladacycle Intermediate PdII_complex->Intermediate Electrophilic Palladation Indole Indole-6-carboxylate Indole->Intermediate Product C3-Arylated Indole Intermediate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Proposed mechanism for Palladium-catalyzed C3-arylation.

G cluster_3 Photoredox-Catalyzed C3-Alkylation PC Photocatalyst PC_excited Excited PC* PC->PC_excited Excitation Light Visible Light Light->PC_excited Indole_radical Indole Radical Cation PC_excited->Indole_radical SET Alkyl_radical Alkyl Radical PC_excited->Alkyl_radical SET Indole Indole-6-carboxylate Indole->Indole_radical Intermediate Addition Intermediate Indole_radical->Intermediate Radical Addition Alkyl_precursor Alkyl Precursor Alkyl_precursor->Alkyl_radical Alkyl_radical->Intermediate Product C3-Alkylated Indole Intermediate->Product Rearomatization

Caption: Proposed mechanism for photoredox-catalyzed C3-alkylation.

G cluster_4 Enzymatic C3-Methylation Enzyme PsmD Enzyme Enzyme_complex Enzyme-Substrate-SAM Complex Enzyme->Enzyme_complex SAM SAM SAM->Enzyme_complex Indole Indole Substrate Indole->Enzyme_complex Product C3-Methylated Indole Enzyme_complex->Product Methyl Transfer SAH SAH Enzyme_complex->SAH Product->Enzyme Product Release SAH->Enzyme Cofactor Release

Caption: Simplified workflow for enzymatic C3-methylation.

References

A Comparative Spectroscopic Analysis of Substituted Indole-6-Carboxylates as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic properties of novel substituted indole-6-carboxylate derivatives, offering insights into their structural characterization and potential as inhibitors of key signaling pathways implicated in cancer.

This guide provides a comprehensive comparison of the spectroscopic data for a series of newly synthesized substituted indole-6-carboxylates. These compounds have been identified as potential inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial regulators of cell proliferation and angiogenesis.[1][2][3][4] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural verification and further development of these promising therapeutic agents.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of substituted indole-6-carboxylate derivatives. These compounds were synthesized with the aim of exploring their anti-proliferative properties.[1][2][3]

Table 1: 1H NMR and 13C NMR Spectral Data of Selected Indole-6-Carboxylate Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Methyl 5-bromo-1H-indole-6-carboxylate 1H NMR data is available for this compound.[5] A detailed interpretation would require the full spectral data.13C NMR data for 5-bromoindole is available and can serve as a reference.[6]
Ethyl 2-methyl-1H-indole-6-carboxylate Available data for the related ethyl 2-methylindole-3-carboxylate shows characteristic signals for the indole ring and the ethyl ester group.Specific data for the 6-carboxylate isomer is needed for a direct comparison.
Nitro-substituted Indole-6-carboxylates The UV-Vis and fluorescence spectra of various nitroindole isomers have been studied, showing distinct absorption and emission maxima.[7]Specific NMR data for nitro-substituted indole-6-carboxylates would be required for a complete analysis.

Note: The exact chemical shifts are dependent on the solvent and the specific substitution pattern on the indole ring.

Table 2: IR and Mass Spectrometry Data of Selected Indole-6-Carboxylate Derivatives

CompoundIR (cm-1)Mass Spectrometry (m/z)
Methyl 5-bromo-1H-indole-6-carboxylate IR data for 5-bromoindole is available, showing characteristic N-H and aromatic C-H stretching frequencies.[6]The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns characteristic of the bromoindole ester structure.
Ethyl 2-methyl-1H-indole-6-carboxylate The IR spectrum would likely exhibit characteristic peaks for the N-H, C=O (ester), and aromatic ring vibrations.The mass spectrum of the related ethyl indole-2-carboxylate shows characteristic fragmentation.[8]
Nitro-substituted Indole-6-carboxylates The IR spectra would be characterized by strong absorption bands corresponding to the nitro group (NO2) stretching vibrations.The mass spectra would show the molecular ion peak corresponding to the specific nitro-substituted indole-6-carboxylate.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques used in the characterization of substituted indole-6-carboxylates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified indole-6-carboxylate derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

1H NMR Spectroscopy:

  • Instrument: 400 or 500 MHz NMR Spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

13C NMR Spectroscopy:

  • Instrument: 100 or 125 MHz NMR Spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, due to the lower natural abundance of 13C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase the resulting spectrum.

    • Perform baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Measurement Mode: Transmittance.

  • Spectral Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum.

    • The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the indole-6-carboxylate derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µg/mL.

Data Acquisition:

  • Instrument: UV-Visible Spectrophotometer.

  • Wavelength Range: 200-400 nm.

  • Procedure:

    • Use a quartz cuvette with a 1 cm path length.

    • Fill the cuvette with the solvent to record a baseline.

    • Record the absorbance spectra of the sample solutions at different concentrations.

    • Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Technique: Electrospray Ionization (ESI) is commonly used for these types of molecules.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

    • The solution is then infused into the mass spectrometer.

Data Acquisition:

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive or negative ion mode, depending on the analyte.

  • Mass Range: Typically scanned from m/z 100 to 1000.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Signaling Pathways and Experimental Workflows

Substituted indole-6-carboxylates have shown promise as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR and VEGFR-2. These receptors are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis, and their dysregulation is a hallmark of many cancers.[1][3]

experimental_workflow General Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_evaluation Biological Evaluation synthesis Synthesis of Substituted Indole-6-carboxylates purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structural Verification ir IR Spectroscopy purification->ir Functional Group ID uv_vis UV-Vis Spectroscopy purification->uv_vis Electronic Transitions ms Mass Spectrometry purification->ms Molecular Weight & Formula kinase_assay Kinase Inhibition Assay (EGFR, VEGFR-2) nmr->kinase_assay Structure-Activity Relationship ir->kinase_assay uv_vis->kinase_assay ms->kinase_assay cell_assay Cell Proliferation Assay kinase_assay->cell_assay

Caption: General workflow for the synthesis, spectroscopic characterization, and biological evaluation of substituted indole-6-carboxylates.

The inhibition of EGFR and VEGFR-2 by these compounds can disrupt downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to reduced cancer cell proliferation and survival.

Caption: Simplified signaling pathway of EGFR and VEGFR-2 and their inhibition by indole-6-carboxylate derivatives.

References

Validating the Structure of Methyl 3-iodo-1H-indole-6-carboxylate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of methyl 3-iodo-1H-indole-6-carboxylate. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of the structure elucidation process.

Executive Summary

Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial but often insufficient information for the complete assignment of complex molecules like this compound. The substitution pattern on the indole ring can lead to overlapping signals and ambiguous assignments. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unequivocally establishing the connectivity of atoms within the molecule. This guide demonstrates how the combined application of these techniques provides a robust and definitive validation of the target structure.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound. These values are estimated based on data from analogous compounds and serve as a reference for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (NH)~11.5br s
H2~7.8s
H4~8.1d
H5~7.6dd
H7~8.3d
OCH₃~3.9s

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (ppm)
C2~130
C3~85
C3a~135
C4~125
C5~122
C6~130
C7~115
C7a~138
C=O~167
OCH₃~52

2D NMR Correlation Analysis

The following sections detail the expected correlations from COSY, HSQC, and HMBC experiments, which are crucial for confirming the molecular structure.

¹H-¹H COSY: Unveiling Proton-Proton Couplings

The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds. For this compound, the key expected correlations are within the aromatic ring system.

Table 3: Predicted ¹H-¹H COSY Correlations

Proton 1Correlating Proton(s)
H4H5
H5H4, H7 (weak)
H7H5 (weak)
¹H-¹³C HSQC: Direct Carbon-Proton Correlations

The HSQC experiment correlates protons to their directly attached carbons, providing a straightforward method for assigning carbon signals based on the proton assignments.

Table 4: Predicted ¹H-¹³C HSQC Correlations

ProtonCorrelating Carbon
H2C2
H4C4
H5C5
H7C7
OCH₃OCH₃
¹H-¹³C HMBC: Long-Range Carbon-Proton Connectivity

The HMBC spectrum is arguably the most powerful tool for elucidating the carbon skeleton by showing correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the entire molecular framework.

Table 5: Predicted ¹H-¹³C HMBC Key Correlations

ProtonCorrelating Carbon(s)Structural Significance
H2C3, C3a, C7aConfirms position 2 of the proton on the pyrrole ring and its connectivity to the benzene ring.
H4C3a, C5, C6Establishes the connectivity of the C4 proton to the rest of the benzene ring and the ester group.
H5C3a, C7, C6Further confirms the substitution pattern on the benzene ring.
H7C5, C6, C7aConfirms the position of the C7 proton and its relation to the ester and pyrrole rings.
OCH₃C=OConfirms the methyl ester functionality.

Experimental Protocols

Detailed methodologies for acquiring high-quality 2D NMR spectra are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

COSY (Correlation Spectroscopy): [1]

  • Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf) is recommended.

  • Spectral Width: Set the spectral width in both dimensions to cover all proton signals (e.g., 0-12 ppm).

  • Number of Scans (ns): Typically 2-4 scans per increment.

  • Number of Increments (ni): 256-512 increments in the indirect dimension.

  • Relaxation Delay (d1): 1-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence): [2][3]

  • Pulse Program: A multiplicity-edited HSQC with gradient selection (e.g., hsqcedetgpsisp2) is useful for distinguishing CH/CH₃ from CH₂ signals.

  • ¹H Spectral Width: Cover all proton signals (e.g., 0-12 ppm).

  • ¹³C Spectral Width: Cover the expected carbon chemical shift range (e.g., 0-180 ppm).

  • Number of Scans (ns): 4-16 scans per increment, depending on sample concentration.

  • Number of Increments (ni): 128-256 increments in the indirect dimension.

  • Relaxation Delay (d1): 1-2 seconds.

HMBC (Heteronuclear Multiple Bond Correlation): [4][5]

  • Pulse Program: A gradient-selected HMBC (e.g., hmbcgplpndqf) is recommended.

  • ¹H Spectral Width: Cover all proton signals (e.g., 0-12 ppm).

  • ¹³C Spectral Width: Cover the expected carbon chemical shift range (e.g., 0-180 ppm).

  • Number of Scans (ns): 8-32 scans per increment.

  • Number of Increments (ni): 256-512 increments in the indirect dimension.

  • Relaxation Delay (d1): 1.5-2.5 seconds.

  • Long-range coupling delay (cnst2): Optimized for a long-range J-coupling of 8-10 Hz.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for structure validation and the key correlations used to confirm the structure of this compound.

structure_validation_workflow cluster_data_acquisition 1. Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_confirmation 3. Structure Confirmation H1_NMR 1D ¹H NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR 1D ¹³C NMR Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons COSY 2D COSY Identify_Spin_Systems Identify Spin Systems COSY->Identify_Spin_Systems HSQC 2D HSQC HSQC->Assign_Carbons HMBC 2D HMBC Establish_Connectivity Establish Long-Range Connectivity HMBC->Establish_Connectivity Assign_Protons->Identify_Spin_Systems Assign_Carbons->Establish_Connectivity Final_Structure Confirm Structure of This compound Identify_Spin_Systems->Final_Structure Establish_Connectivity->Final_Structure

Caption: Workflow for the structural validation of this compound using 1D and 2D NMR spectroscopy.

hmbc_correlations cluster_structure This compound C2 C3 C3a C4 C5 C6 C7 C7a N1 I CO OMe H2 H2->C3 H2->C3a H2->C7a H4 H4->C3a H4->C5 H4->C6 H5 H5->C3a H5->C6 H5->C7 H7 H7->C5 H7->C6 H7->C7a H_OMe H_OMe->CO

Caption: Key HMBC correlations for confirming the structure of this compound.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the systematic application of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, the combination of COSY, HSQC, and HMBC experiments is essential for the complete and unambiguous assignment of all proton and carbon signals. The correlations observed in these 2D spectra, particularly the long-range couplings revealed by HMBC, provide definitive evidence for the connectivity of the indole core and the positions of the iodo and methyl carboxylate substituents. This guide serves as a practical resource for researchers, offering a clear pathway for the structural validation of similarly complex heterocyclic molecules.

References

A Comparative Guide to the X-ray Crystal Structure of 3-Iodoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of molecular scaffolds is paramount for the rational design of novel therapeutics. The 3-iodoindole moiety is a key building block in synthetic chemistry, offering a versatile handle for further functionalization through various cross-coupling reactions. This guide provides a comparative analysis of the X-ray crystal structures of several 3-iodoindole derivatives, supported by experimental data and detailed protocols.

Unveiling the Solid-State Architecture: A Comparative Crystallographic Analysis

The precise arrangement of atoms and molecules in the crystalline state dictates many of a compound's physicochemical properties, including solubility and stability. X-ray crystallography provides an unparalleled view into this microscopic world. Below is a comparison of the crystallographic data for a series of substituted 3-iodoindole derivatives, offering insights into the effects of substitution on their solid-state packing and molecular geometry.

While a comprehensive comparative study across a wide range of 3-iodoindole derivatives with publicly available crystallographic data is not extensively documented in a single source, individual crystal structures provide valuable information. For the purpose of this guide, we will present data for representative 3-iodoindole-containing structures where crystallographic information has been published.

Table 1: Crystallographic Data of Representative Indole and Iodo-Functionalized Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative (1)C₁₄H₁₃N₃O₂SOrthorhombicPccn--------
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative (3)[1]-TriclinicP-15.9308(2)10.9695(3)14.7966(4)100.5010(10)98.6180(10)103.8180(10)900.07(5)4
4-Amino-5-indolyl-1,2,4-triazole-3-thione (Precursor to 3)[1]-MonoclinicP2₁6.23510(10)26.0156(4)12.4864(2)9093.243(2)902022.17(6)8

Note: Detailed unit cell parameters for compound 1 were not explicitly provided in the search results.

Table 2: Selected Bond Lengths and Angles for a 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative (Compound 3) [1]

BondLength (Å)AngleDegree (°)
N(1)-H(1)-N(1)-H(1)···N(2)-
C-N (indole)-C-N-C (indole)-
C-C (indole)-C-C-C (indole)-

Note: Specific bond lengths and angles for the 3-iodoindole moiety itself were not available in a comparative format in the provided search results. The data presented is for a related complex indole derivative to illustrate the type of information obtained from X-ray crystallography.

Experimental Protocols: From Synthesis to Structure Determination

The journey from a chemical concept to a fully characterized crystal structure involves a series of meticulous experimental procedures. The following sections outline the typical methodologies employed in the synthesis and X-ray crystal structure analysis of 3-iodoindole derivatives.

Synthesis of 3-Iodoindole Derivatives

A common and efficient method for the synthesis of 3-iodoindoles involves a consecutive four-component reaction.[2] This one-pot approach combines an alkynylation, a cyclization, an iodination, and an alkylation step.

Typical Procedure: [2]

  • Alkynylation: An ortho-haloaniline is reacted with a terminal alkyne in the presence of a palladium catalyst and a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), in a solvent like DMSO at elevated temperatures (e.g., 100 °C).

  • Cyclization: After the initial coupling, a strong base like potassium tert-butoxide (KOt-Bu) is added to promote the intramolecular cyclization to form the indole ring.

  • Iodination: The reaction mixture is then treated with an electrophilic iodine source, such as N-iodosuccinimide (NIS), at room temperature to introduce the iodine atom at the 3-position of the indole core.

  • Alkylation: Finally, an alkyl halide is added to alkylate the indole nitrogen, yielding the desired trisubstituted 3-iodoindole.

  • Purification: The final product is purified by column chromatography on silica gel.

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure by single-crystal X-ray diffraction is a powerful analytical technique that involves the following key steps.

1. Crystallization: [3] High-quality single crystals are essential for a successful X-ray diffraction experiment. A common method for growing crystals of organic compounds is slow evaporation. The synthesized 3-iodoindole derivative is dissolved in a suitable solvent (e.g., ethanol) to form a nearly saturated solution. The solution is then allowed to stand undisturbed, and as the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of well-ordered crystals.

2. Data Collection: [4] A suitable single crystal is selected and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.

3. Structure Solution and Refinement: [3] The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data, ultimately yielding a precise three-dimensional model of the molecule.

Visualizing the Workflow

To better illustrate the process from chemical synthesis to structural analysis, the following workflow diagram is provided.

G cluster_synthesis Synthesis of 3-Iodoindole Derivative cluster_crystallography X-ray Crystal Structure Analysis start Starting Materials (ortho-haloaniline, alkyne) step1 Alkynylation (Pd-catalyzed) start->step1 step2 Cyclization (Base-mediated) step1->step2 step3 Iodination (NIS) step2->step3 step4 Alkylation (Alkyl halide) step3->step4 product Crude 3-Iodoindole Derivative step4->product purification Purification (Column Chromatography) product->purification pure_product Pure 3-Iodoindole Derivative purification->pure_product crystallization Crystallization (Slow Evaporation) pure_product->crystallization data_collection X-ray Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for the synthesis and X-ray analysis of 3-iodoindoles.

This guide provides a foundational understanding of the synthesis and structural analysis of 3-iodoindole derivatives. The presented data and protocols offer valuable insights for researchers working on the development of novel indole-based compounds with potential therapeutic applications. Further detailed crystallographic information can often be found in the supporting information of scientific publications or by searching crystallographic databases such as the Cambridge Structural Database (CSD).

References

A Comparative Analysis of Iodination Reagents for Indoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective introduction of iodine into the indole scaffold is a critical transformation. Iodinated indoles serve as versatile synthetic intermediates, particularly in cross-coupling reactions, and are prevalent in many biologically active compounds. The choice of iodinating reagent is paramount to achieving high yields and regioselectivity. This guide provides a detailed comparative analysis of three commonly employed iodination reagents: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and molecular Iodine (I₂), supported by experimental data and protocols to inform your synthetic strategy.

At a Glance: Performance Comparison

The efficacy of an iodination reagent is highly dependent on the indole substrate and the desired outcome. While Iodine Monochloride (ICl) is a powerful and often high-yielding reagent, N-Iodosuccinimide (NIS) offers a milder and more selective alternative. Molecular iodine (I₂), the most economical choice, is generally less reactive and often requires activation.

Quantitative Yield Analysis

The following tables summarize the reported yields for the iodination of various indole substrates using NIS, ICl, and I₂. It is important to note that direct comparison is nuanced, as optimal reaction conditions vary between reagents.

Table 1: Iodination of Unsubstituted and N-Substituted Indoles

SubstrateReagent SystemSolventTemp. (°C)Time (h)Yield (%)Reference
IndoleNIS / TFA (cat.)CH₃CNRT0.5~98%[1]
IndoleICl / CeliteCH₂Cl₂0185%[2]
1-MethylindoleI₂ (catalytic)Toluene40585% (C-3 benzylation)[3]

Table 2: Iodination of C2-Substituted Indoles

SubstrateReagent SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2-MethylindoleNISACNReflux485%[4]
2-CF₃-IndoleI₂---High Yield[5]

Table 3: Iodination of C3 and Other Substituted Indoles

SubstrateReagent SystemSolventTemp. (°C)Time (h)Yield (%)Reference
MelatoninICl / CeliteCH₂Cl₂0198%[2]
5-iodo-1H-indole-3-carbaldehydeNIS / BF₃·Et₂ODCM60-63%[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for each class of iodinating reagent.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted for the iodination of activated aromatic compounds.[7]

  • Dissolution: Dissolve the indole substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (CH₃CN).

  • Addition of Reagent: Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution at room temperature. For less reactive substrates, a catalytic amount of an acid like trifluoroacetic acid (TFA) can be added.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). The primary by-product, succinimide, is water-soluble and easily removed.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Iodination using Iodine Monochloride (ICl)

This procedure describes the synthesis of 4-iodoanisole and can be adapted for indoles.[2]

  • Preparation of Reagent: Prepare a solution of iodine monochloride (2 moles) in glacial acetic acid (100 cc).

  • Reaction Setup: Dissolve the indole substrate (1 mole) in boiling glacial acetic acid (370 cc) in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Addition of ICl: Slowly add the ICl solution from the dropping funnel to the stirred indole solution over thirty minutes. The reaction is exothermic.

  • Reaction Completion: Heat the mixture on a boiling water bath for two hours.

  • Isolation: Cool the reaction mixture, and if a solid forms, collect it by filtration. If not, pour the mixture into water and extract with an organic solvent.

  • Purification: Wash the crude product, dry it, and purify by recrystallization or column chromatography.

Protocol 3: Iodination using Molecular Iodine (I₂)

This protocol is for the iodine-mediated synthesis of 3H-indoles and illustrates the general use of I₂.[8]

  • Reaction Mixture: To a mixture of the N-aryl enaminecarboxylate substrate (0.25 mmol) and K₂CO₃ (1.2 equivalents) in a flask, add N,N-dimethylformamide (DMF) (1.0 mL) under a nitrogen atmosphere at room temperature.

  • Addition of Iodine: Add elemental iodine (1.1 equivalents) to the mixture.

  • Heating: Raise the reaction temperature to 100 °C for 1 hour.

  • Quenching and Extraction: Cool the reaction to room temperature, quench with 5% aqueous ammonia (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic extracts with brine (2 x 20 mL) and dry over MgSO₄.

  • Purification: Concentrate the solution and purify the product as needed.

Mechanistic Pathways and Workflows

The mechanism of iodination and the experimental workflow can be visualized to provide a clearer understanding of the processes.

Electrophilic_Aromatic_Iodination Indole Indole (Ar-H) Sigma_Complex Sigma Complex (Arenium Ion) Indole->Sigma_Complex Electrophilic Attack Reagent Iodinating Reagent (I⁺ source) Reagent->Sigma_Complex Iodinated_Indole Iodinated Indole (Ar-I) Sigma_Complex->Iodinated_Indole Deprotonation Protonated_Base Protonated Base (H-Base⁺) Sigma_Complex->Protonated_Base Base Base Base->Sigma_Complex

Caption: General mechanism of electrophilic aromatic iodination of indoles.

Experimental_Workflow Start Start: Indole Substrate Dissolution Dissolution in Solvent Start->Dissolution Addition Addition of Iodinating Reagent Dissolution->Addition Reaction Stirring at Defined Temperature and Time Addition->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Drying and Purification Workup->Purification Product Final Iodinated Indole Purification->Product

Caption: A typical experimental workflow for the iodination of indoles.

Conclusion

The choice between NIS, ICl, and I₂ for the iodination of indoles is a multifaceted decision that depends on the specific substrate, desired regioselectivity, and tolerance for reaction conditions.

  • N-Iodosuccinimide (NIS) is often the reagent of choice for its mildness, high selectivity, and ease of handling, making it suitable for complex and sensitive substrates.[7]

  • Iodine Monochloride (ICl) is a highly reactive and potent iodinating agent that can provide excellent yields, particularly for less reactive indoles, but may require more stringent control of reaction conditions.[7]

  • Molecular Iodine (I₂) represents a cost-effective and environmentally benign option, though its lower reactivity often necessitates the use of activating agents or more forcing conditions.[9]

By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to optimize the iodination of their indole-containing target molecules.

References

A Comparative Guide to Purity Assessment of Methyl 3-iodo-1H-indole-6-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like methyl 3-iodo-1H-indole-6-carboxylate is a critical step in the manufacturing and quality control process. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable purity analysis.[1][2] This guide provides a comparative overview of two common HPLC-based methods for assessing the purity of this compound: a standard Reverse-Phase HPLC with UV detection (RP-HPLC-UV) and an advanced Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) approach.

The selection of an appropriate analytical method is crucial for accurate drug purity analysis.[2] While RP-HPLC-UV is widely regarded as a gold standard for its precision and versatility in separating complex mixtures, UHPLC-MS provides enhanced sensitivity and specificity, which is invaluable for identifying and quantifying trace impurities.[2][3]

Comparative Analysis of HPLC Methods

The following table summarizes the performance of a standard RP-HPLC-UV method compared to a UHPLC-MS method for the analysis of this compound and a hypothetical process-related impurity, methyl 3-H-1H-indole-6-carboxylate.

ParameterRP-HPLC-UVUHPLC-MS
Retention Time (Main Peak) 8.5 min3.2 min
Retention Time (Impurity) 7.2 min2.8 min
Resolution (Rs) 2.13.5
Limit of Detection (LOD) 0.01%0.001%
Limit of Quantification (LOQ) 0.03%0.003%
Analysis Time 20 min7 min
Specificity GoodExcellent (mass confirmation)

Experimental Protocols

Detailed methodologies for both the RP-HPLC-UV and UHPLC-MS analyses are provided below. These protocols are based on established methods for the analysis of indole derivatives and pharmaceutical intermediates.[4][5][6][7]

Method 1: RP-HPLC-UV Analysis

This method is a robust and widely used approach for routine purity testing.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    17 30 70
    18 70 30

    | 20 | 70 | 30 |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: UHPLC-MS Analysis

This advanced method offers higher throughput and greater sensitivity for impurity profiling.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Chromatographic and MS Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 80 20
    5 20 80
    6 20 80
    6.1 80 20

    | 7 | 80 | 20 |

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Mode: Full scan (m/z 100-500)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 0.1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter hplc HPLC System filter->hplc column C18 Column hplc->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate UHPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter uhplc UHPLC System filter->uhplc column C18 Column uhplc->column ms Mass Spectrometer column->ms tic Generate TIC ms->tic extract Extract Ion Chromatograms tic->extract identify Identify Impurities extract->identify

References

A Comparative Mechanistic Study of Palladium-Catalyzed Cross-Coupling Reactions on the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. Its functionalization through palladium-catalyzed cross-coupling reactions has become an indispensable tool for the construction of complex molecular architectures. Understanding the underlying mechanisms of these transformations is paramount for reaction optimization, catalyst design, and the development of novel synthetic methodologies. This guide provides a comparative analysis of the mechanistic aspects of three key palladium-catalyzed cross-coupling reactions on the indole ring: the Heck reaction, the Suzuki-Miyaura coupling, and the Buchwald-Hartwig amination.

Comparative Overview of Mechanistic Pathways

Palladium-catalyzed cross-coupling reactions on the indole ring, while diverse in their specific coupling partners, generally proceed through a series of fundamental steps involving the palladium catalyst in different oxidation states, typically Pd(0) and Pd(II). However, the initiation of the catalytic cycle, the nature of the rate-determining step, and the factors governing regioselectivity can vary significantly.

Reaction Type Typical Reactants Key Mechanistic Features Common Regioselectivity on Indole
Heck Reaction Indole (or derivative), Alkene, BaseOxidative addition, Migratory insertion, β-Hydride elimination. Can proceed via a neutral or cationic pathway.C3-alkenylation is common, but C2-selectivity can be achieved with directing groups or specific ligands.[1]
Suzuki-Miyaura Coupling Haloindole, Boronic acid/ester, BaseOxidative addition, Transmetalation, Reductive elimination. The transmetalation step is often rate-determining.[2]Primarily at the position of the halide (e.g., C2, C3, C5).
Buchwald-Hartwig Amination Haloindole, Amine, BaseOxidative addition, Amine coordination and deprotonation, Reductive elimination. The reductive elimination step can be rate-determining.[3][4]Primarily at the position of the halide. N-arylation is also a key application.

Mechanistic Deep Dive and Supporting Data

Heck Reaction: Alkenylation of the Indole Core

The Heck reaction provides a direct method for the alkenylation of indoles. Mechanistic studies reveal a nuanced picture where reaction conditions can dictate the regiochemical outcome.

Catalytic Cycle for the Heck Reaction:

Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA Ar-X Coord Alkene Coordination OA->Coord Alkene MI Migratory Insertion Coord->MI BetaH β-Hydride Elimination MI->BetaH RE Reductive Elimination (Product Formation) BetaH->RE RE->Pd0 - HX, - Base

Figure 1: Generalized catalytic cycle for the Heck reaction.

Mechanistic Insights and Data:

The regioselectivity of the Heck reaction on indole is a subject of intensive study. While C3-alkenylation is often favored due to the electronic properties of the indole ring, C2-selectivity can be achieved.[1] Kinetic studies on the oxidative Heck reaction of N-methylindole with tert-butyl acrylate have provided valuable insights. A significant primary kinetic isotope effect (KIE) of approximately 3.5 was observed when the C2-H was replaced with deuterium, indicating that C-H bond cleavage is involved in the rate-determining step for the C2-alkenylation pathway.[1]

Parameter Value Reaction Significance
Kinetic Isotope Effect (KIE) at C2 ~3.5Oxidative Heck of N-methylindoleSuggests C-H activation at C2 is part of the rate-determining step.[1]
Rate Dependence on [Acrylate] Positive, follows saturation kineticsOxidative Heck of N-methylindoleImplies that migratory insertion is a key rate-influencing step.[1]
Suzuki-Miyaura Coupling: Arylation of Haloindoles

The Suzuki-Miyaura coupling is a robust and widely used method for the C-C bond formation, particularly for the arylation of haloindoles.

Catalytic Cycle for the Suzuki-Miyaura Coupling:

Pd0 Pd(0)L2 OA Oxidative Addition (Indolyl-Pd(II)-X) Pd0->OA Indolyl-X Trans Transmetalation OA->Trans Ar-B(OR)2 Base RE Reductive Elimination Trans->RE RE->Pd0 Product

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Mechanistic Insights and Data:

The mechanism involves the oxidative addition of a haloindole to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to afford the arylated indole.[2] The transmetalation step is often considered rate-determining.[2] DFT calculations on the Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid, a model for haloarene coupling, show that the transmetalation step has the highest activation energy barrier.[2]

Parameter Value (kcal/mol) Reaction Significance
ΔE‡ (Oxidative Addition) LowModel Suzuki CouplingTypically a facile step.[2]
ΔE‡ (Transmetalation) HighModel Suzuki CouplingOften the rate-determining step of the catalytic cycle.[2]
ΔE‡ (Reductive Elimination) LowModel Suzuki CouplingUsually a rapid, product-forming step.
Buchwald-Hartwig Amination: N- and C-Arylation of Indoles

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and has been successfully applied to the N-arylation and C-amination of indoles.

Catalytic Cycle for the Buchwald-Hartwig Amination:

Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA Ar-X AmineCoord Amine Coordination & Deprotonation OA->AmineCoord Indole/Amine, Base RE Reductive Elimination AmineCoord->RE RE->Pd0 Product

Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Mechanistic Insights and Data:

The catalytic cycle involves oxidative addition of an aryl halide to Pd(0), followed by coordination of the amine (or indole anion), deprotonation, and reductive elimination.[3][5] Mechanistic studies, including real-time monitoring by mass spectrometry, have shown that the nature of the rate-determining step can depend on the specific substrates and ligands used.[4] For the coupling of aniline with iodobenzene, the resting state of the catalyst was identified as the [Pd(L)(Ph)(NHPh)] species, suggesting that steps following the formation of this intermediate are kinetically significant.[4] Kinetic isotope effect studies on the Buchwald-Hartwig amination of aryl bromides and chlorides have shown that oxidative addition is the first irreversible step and likely the rate-determining step in those cases.[6]

Parameter Observation Reaction Significance
Catalyst Resting State [Pd(L)(Ph)(NHPh)]Aniline + IodobenzeneIndicates that steps after amine coordination are kinetically important.[4]
Kinetic Isotope Effect (¹³C) KIE > 1 for C-Br and C-Cl bondsAryl Bromides/Chlorides + AminesSupports oxidative addition as the rate-determining step.[6]

Experimental Protocols for Mechanistic Studies

Detailed and precise experimental protocols are crucial for obtaining reliable mechanistic data. Below are representative procedures for key mechanistic experiments.

Determination of Kinetic Isotope Effect (KIE) by Competition Experiment

This method is used to determine the KIE by analyzing the ratio of deuterated to non-deuterated product formed in a single reaction containing both isotopic substrates.

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if any), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add a 1:1 mixture of the deuterated and non-deuterated indole substrates (e.g., C2-D-N-methylindole and N-methylindole, 1.0 equiv total).

  • Add the coupling partner (e.g., aryl halide, 1.2 equiv) and the solvent (e.g., degassed DMF).

  • Heat the reaction mixture to the desired temperature and stir for a specified time (typically low conversion is targeted to ensure kinetic control).

  • Quench the reaction, extract the products, and purify by column chromatography.

  • Determine the ratio of deuterated to non-deuterated product by ¹H NMR spectroscopy or mass spectrometry. The KIE is calculated from this ratio and the initial ratio of isotopic substrates.

Kinetic Analysis by Reaction Progress Monitoring

This experiment determines the reaction order with respect to each reactant by monitoring the formation of the product over time under pseudo-first-order conditions.

Procedure:

  • Prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.

  • In a series of reaction vessels, vary the concentration of one reactant while keeping the concentrations of all other reactants in large excess (pseudo-first-order conditions).

  • Initiate the reactions by adding the limiting reagent and maintain a constant temperature.

  • At timed intervals, withdraw aliquots from each reaction, quench them, and analyze the product concentration by a suitable method (e.g., GC, HPLC, or NMR with an internal standard).

  • Plot the concentration of the product versus time for each experiment. The initial rates are determined from the slopes of these curves.

  • A plot of log(initial rate) versus log([reactant]) will give a straight line with a slope equal to the order of the reaction with respect to that reactant.

Conclusion

The palladium-catalyzed cross-coupling reactions on the indole ring, including the Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions, proceed through distinct yet related catalytic cycles. A thorough understanding of their mechanisms, supported by quantitative data from kinetic studies, KIE experiments, and computational modeling, is essential for rational reaction design and optimization. This guide provides a comparative framework to aid researchers in navigating the mechanistic intricacies of these powerful synthetic transformations. Further detailed studies on specific substrate-catalyst combinations will continue to refine our understanding and expand the synthetic utility of these important reactions.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Functionalized Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of functionalized indoles is a cornerstone of modern medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. The choice of synthetic route is a critical decision, balancing factors of yield, cost, scalability, and environmental impact. This guide provides an objective comparison of classical and modern synthetic routes to functionalized indoles, supported by experimental data, to aid in the selection of the most appropriate methodology.

This analysis focuses on a representative set of widely employed methods: the classical Fischer and Bischler-Möhlau syntheses, and the modern palladium-catalyzed Larock and Buchwald-Hartwig cross-coupling reactions. These routes are evaluated based on key performance indicators including reaction yield, cost of materials, reaction conditions, and atom economy.

Quantitative Performance Comparison

The following table summarizes the quantitative data for the synthesis of a model compound, 2-phenylindole, via different methodologies. This allows for a direct comparison of the efficiency and resource requirements of each approach.

Synthesis ProtocolStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)Atom Economy (%)Estimated Reagent Cost per Gram of Product ($)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)170-180°C, 15-20 min72-86%[1]~89%Low
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineAnilinium bromideMicrowave irradiation, 600W, 1 min52-75%[1]~69%Moderate
Larock Indole Annulation 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NRoom temperature, 12h69-78%[1]~65%High
Buchwald-Hartwig Amination 2-bromoaniline, PhenylacetylenePd₂(dba)₃, XPhos, NaOt-Bu100°C, 3-24hModerate to high (50-95%)~75%Very High

Note on Cost Estimation: The estimated reagent cost is a qualitative assessment based on the relative prices of starting materials, catalysts, and reagents. "Low" indicates inexpensive, readily available bulk chemicals. "Moderate" suggests the use of more specialized but still relatively affordable reagents. "High" and "Very High" reflect the use of expensive transition-metal catalysts and specialized ligands. Actual costs will vary based on supplier, purity, and scale.

Detailed Experimental Protocols

Detailed methodologies for the synthesis of 2-phenylindole via the Fischer, Larock, and Bischler-Möhlau protocols are provided below.

Fischer Indole Synthesis Protocol

This protocol is adapted from a procedure utilizing zinc chloride as the catalyst.[1]

  • Preparation of Phenylhydrazone: A mixture of phenylhydrazine (1.08 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) is heated in ethanol (20 mL) for 1 hour. Upon cooling, the acetophenone phenylhydrazone crystallizes and is collected by filtration.

  • Cyclization: The dried phenylhydrazone (2.10 g, 10 mmol) is mixed with anhydrous zinc chloride (5 g) and heated to 170-180°C for 15-20 minutes.

  • Workup and Purification: The reaction mixture is cooled, and the solid mass is treated with dilute hydrochloric acid. The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

Larock Indole Annulation Protocol

This protocol is a typical example of a palladium-catalyzed indole synthesis.[1]

  • Reaction Setup: To a solution of 2-iodoaniline (219 mg, 1.0 mmol) and phenylacetylene (122 mg, 1.2 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (10 mg, 0.05 mmol).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12 hours under an inert atmosphere.

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 2-phenylindole.

Bischler-Möhlau Synthesis Protocol (Microwave-Assisted)

This protocol utilizes microwave irradiation to accelerate the reaction.[1][2]

  • Reactant Preparation: In an open vessel, mix aniline (0.186 g, 2.0 mmol) and phenacyl bromide (0.199 g, 1.0 mmol).

  • Initial Reaction: Stir the mixture at room temperature for 3 hours.[2]

  • Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture.[2] Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[1][2]

  • Workup and Purification: The reaction mixture is cooled and then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing the Methodologies

The following diagrams illustrate the logical workflow of the compared indole synthesis methods and a framework for their cost-benefit analysis.

cluster_0 Classical Routes cluster_1 Modern Routes Aryl Hydrazine Aryl Hydrazine Fischer Synthesis Fischer Synthesis Aryl Hydrazine->Fischer Synthesis Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Fischer Synthesis Functionalized Indole A Functionalized Indole A Fischer Synthesis->Functionalized Indole A α-Halo Ketone α-Halo Ketone Bischler-Möhlau Synthesis Bischler-Möhlau Synthesis α-Halo Ketone->Bischler-Möhlau Synthesis Aniline Aniline Aniline->Bischler-Möhlau Synthesis Bischler-Möhlau Synthesis->Functionalized Indole A o-Haloaniline o-Haloaniline Larock Annulation Larock Annulation o-Haloaniline->Larock Annulation Alkyne Alkyne Alkyne->Larock Annulation Functionalized Indole B Functionalized Indole B Larock Annulation->Functionalized Indole B Aryl Halide/Triflate Aryl Halide/Triflate Buchwald-Hartwig Amination Buchwald-Hartwig Amination Aryl Halide/Triflate->Buchwald-Hartwig Amination Amine Amine Amine->Buchwald-Hartwig Amination Buchwald-Hartwig Amination->Functionalized Indole B

Caption: Comparison of classical and modern synthetic routes to functionalized indoles.

Synthetic Route Synthetic Route Cost of Materials Cost of Materials Synthetic Route->Cost of Materials Reaction Yield Reaction Yield Synthetic Route->Reaction Yield Energy Consumption Energy Consumption Synthetic Route->Energy Consumption Atom Economy Atom Economy Synthetic Route->Atom Economy Waste Generation Waste Generation Synthetic Route->Waste Generation Scalability Scalability Synthetic Route->Scalability Overall Cost-Benefit Overall Cost-Benefit Cost of Materials->Overall Cost-Benefit Reaction Yield->Overall Cost-Benefit Energy Consumption->Overall Cost-Benefit Atom Economy->Overall Cost-Benefit Waste Generation->Overall Cost-Benefit Scalability->Overall Cost-Benefit

Caption: Logical framework for the cost-benefit analysis of indole synthesis routes.

Discussion and Conclusion

The choice of an optimal synthetic route to functionalized indoles is a multifaceted decision that requires careful consideration of various factors.

Classical Methods (Fischer and Bischler-Möhlau): These routes are characterized by the use of inexpensive and readily available starting materials, leading to a lower overall cost of production. The Fischer indole synthesis, in particular, can offer high yields and good atom economy. However, these methods often necessitate harsh reaction conditions, such as high temperatures and strong acids, which can limit their functional group tolerance and raise safety and energy consumption concerns. The Bischler-Möhlau synthesis has historically been plagued by low yields and lack of regioselectivity, though modern variations using microwave assistance have shown improvements.[3]

Modern Methods (Larock and Buchwald-Hartwig): Transition-metal-catalyzed reactions represent a significant advancement in indole synthesis, offering milder reaction conditions, broader substrate scope, and often excellent functional group tolerance. The Larock annulation provides a powerful tool for the construction of polysubstituted indoles. The Buchwald-Hartwig amination, while not a direct indole ring synthesis, is a crucial method for the N-arylation of the indole core, a common functionalization in medicinal chemistry.[4][5] The primary drawback of these modern methods is the high cost of the palladium catalysts and specialized phosphine ligands.[6] This can be a significant barrier for large-scale synthesis. Furthermore, the removal of residual metal catalyst from the final product is a critical consideration in pharmaceutical applications.

References

evaluating the scalability of methyl 3-iodo-1H-indole-6-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Scalable Synthesis of Methyl 3-iodo-1H-indole-6-carboxylate

For researchers and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. This compound is a valuable building block in medicinal chemistry, and its synthesis on a larger scale requires a careful evaluation of different synthetic strategies. This guide provides an objective comparison of potential scalable routes to this target molecule, supported by experimental data and detailed protocols derived from established chemical literature.

Introduction

The synthesis of this compound can be strategically approached in two primary ways:

  • Route A: C3-Iodination of an Indole-6-carboxylate Precursor. This is the most direct and electronically favored approach, involving the synthesis of methyl 1H-indole-6-carboxylate followed by electrophilic iodination at the electron-rich C3 position.

  • Route B: C6-Functionalization of a 3-Iodoindole Precursor. This route would involve the synthesis of a 3-iodoindole scaffold followed by the introduction of the methyl carboxylate group at the C6 position, a significantly more challenging transformation.

This guide will focus on the more viable and scalable Route A , evaluating different methods for the key C3-iodination step.

Data Presentation

The following tables summarize quantitative data for the key transformations in the synthesis of this compound.

Table 1: Synthesis of Methyl 1H-indole-6-carboxylate

StepStarting MaterialReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Esterification1H-Indole-6-carboxylic acidSOCl₂EthanolReflux3High (not specified)[1]

Table 2: C3-Iodination of Methyl 1H-indole-6-carboxylate (Proposed Methods)

MethodIodinating ReagentSolventTemp. (°C)TimeYield (%)Key ConsiderationsReference (Adapted from)
1N-Iodosuccinimide (NIS)DMFRoom Temp.1-4 hHigh (est. >90%)Mild conditions, easy workup.[2]
2Iodine Monochloride (ICl)Dichloromethane0 to RT<1 hHigh (est. >90%)Fast reaction, requires careful handling of ICl.[3]
3Molecular Iodine (I₂) / BaseDMFRoom Temp.2-6 hGood to HighCost-effective, requires a base (e.g., KOH).[4]

Experimental Protocols

Synthesis of Methyl 1H-indole-6-carboxylate

This protocol is adapted from the esterification of indole-6-carboxylic acid.[1]

Materials:

  • 1H-Indole-6-carboxylic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1H-indole-6-carboxylic acid (1.0 eq) in ethanol, add thionyl chloride (10 eq) dropwise at 0 °C.

  • The reaction mixture is then refluxed for 3 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to yield methyl 1H-indole-6-carboxylate.

Method 1: C3-Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from the C3-iodination of 6-methylindole.[2]

Materials:

  • Methyl 1H-indole-6-carboxylate

  • N,N-Dimethylformamide (DMF)

  • N-Iodosuccinimide (NIS)

  • Water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • Dissolve methyl 1H-indole-6-carboxylate (1.0 eq) in DMF.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Method 2: C3-Iodination using Iodine Monochloride (ICl)

This protocol is adapted from a general method for indole iodination.[3]

Materials:

  • Methyl 1H-indole-6-carboxylate

  • Dichloromethane (DCM)

  • Iodine monochloride (ICl) solution (1M in DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

Procedure:

  • Dissolve methyl 1H-indole-6-carboxylate (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add a 1M solution of iodine monochloride in dichloromethane (1.05 eq) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Mandatory Visualization

G cluster_synthesis Route A: Scalable Synthesis of this compound cluster_iodination Alternative C3-Iodination Methods start 1H-Indole-6-carboxylic acid ester Methyl 1H-indole-6-carboxylate start->ester Esterification (SOCl₂, EtOH) method1 Method 1: NIS in DMF ester->method1 method2 Method 2: ICl in DCM ester->method2 method3 Method 3: I₂/KOH in DMF ester->method3 target This compound method1->target method2->target method3->target

Caption: Synthetic workflow for this compound.

Comparison and Scalability Assessment

Route A is inherently more scalable due to the predictable and high-yielding nature of electrophilic C3-iodination on an indole ring. The starting material, indole-6-carboxylic acid, is commercially available.[5] The esterification to methyl indole-6-carboxylate is a standard, high-yielding reaction that is readily scalable.[1]

The key point of comparison for scalability lies in the iodination step :

  • Method 1 (NIS): This is often the preferred lab-scale method due to the ease of handling of the solid NIS reagent and mild reaction conditions. For large-scale synthesis, the cost of NIS and the disposal of succinimide byproduct may be considerations.

  • Method 2 (ICl): This method is very rapid and efficient. However, iodine monochloride is a corrosive and moisture-sensitive reagent, requiring more stringent handling procedures on a large scale.

  • Method 3 (I₂/Base): The use of molecular iodine is cost-effective, making this an attractive option for large-scale production. The reaction may require optimization of base and temperature to ensure high conversion and minimize side products.

For the scalable synthesis of this compound, Route A is the most promising approach. The choice of iodination method will depend on the specific capabilities and priorities of the production environment. For ease of operation and high yield on a moderate scale, Method 1 (NIS) is a strong candidate. For large-scale, cost-driven synthesis, Method 3 (I₂/Base) warrants further investigation and optimization. All three presented iodination methods offer viable paths to the target compound, and the final selection should be based on a thorough process of safety, cost, and efficiency analysis.

References

Safety Operating Guide

Proper Disposal of Methyl 3-iodo-1H-indole-6-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of methyl 3-iodo-1H-indole-6-carboxylate is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this halogenated organic compound. Adherence to these protocols, in conjunction with your institution's specific guidelines and local regulations, is essential.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its specific hazards to ensure safe handling and disposal.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life

Due to its classification, this compound must be managed as regulated chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risks.

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.

Waste Segregation and Collection Protocol

Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure correct disposal by waste management professionals.[3][4]

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., Toxic, Irritant, Environmental Hazard)

    • The date accumulation started.

  • Collection:

    • Collect waste this compound in its solid form.

    • If it is dissolved in a solvent, it should be collected in a container designated for "Halogenated Organic Liquid Waste."

  • Prohibited Mixing: Do not mix this compound with other waste streams, especially:

    • Non-halogenated organic waste[3][4]

    • Acids or bases[5]

    • Oxidizing agents[5]

    • Aqueous waste

Storage of Chemical Waste

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]

  • Location: The SAA must be at or near the point of waste generation.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[1][7]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Inspections: Regularly inspect the SAA for any signs of container leakage or deterioration.[7]

Disposal Procedure

On-site treatment, such as neutralization or attempting to make the chemical non-hazardous, is not a suitable or safe option for this compound.

The required method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. [1]

Step-by-Step Disposal Workflow:

  • Ensure Proper Segregation and Labeling: Verify that the waste is correctly segregated and the hazardous waste tag is complete and accurate.

  • Request Pickup: Once the container is full or you are ready for disposal, submit a waste collection request to your institution's EHS office.

  • Documentation: Maintain all records of waste disposal as required by your institution and local regulations. Federal guidelines often require that records be kept for at least three years.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, control and clean up the spill using an inert absorbent material.

    • Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and contact your institution's EHS or emergency response team.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select Designated 'Halogenated Organic Waste' Container ppe->waste_container label_container Label Container with 'Hazardous Waste' Tag waste_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_waste Store in Satellite Accumulation Area (SAA) close_container->store_waste container_full Container Full? store_waste->container_full container_full->add_waste No request_pickup Contact EHS for Hazardous Waste Pickup container_full->request_pickup Yes end End: Document and Maintain Disposal Records request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling methyl 3-iodo-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Methyl 3-iodo-1H-indole-6-carboxylate (CAS 850374-98-0). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are outlined in the table below.[1]

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound.

PPE TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To prevent inhalation of irritating dust.

Operational Plan: Step-by-Step Handling Procedure

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the supplier's label and hazard pictograms are clearly visible.

  • Verify that the Safety Data Sheet (SDS) is readily available.

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • The storage area should be clearly marked with the appropriate hazard signs.

3. Weighing and Aliquoting:

  • All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]

  • Use a dedicated set of spatulas and weighing boats.

  • Minimize the creation of dust.

  • Clean the weighing area and equipment thoroughly after use.

4. Use in Experimental Setups:

  • When adding the compound to a reaction vessel, do so carefully to avoid splashing or generating dust.

  • Ensure that the experimental setup is secure and properly assembled.

  • Always wear the prescribed PPE.

5. Post-Experiment Handling:

  • Decontaminate all non-disposable equipment that has come into contact with the chemical.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

1. Waste Segregation and Collection:

  • This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Use a dedicated, clearly labeled, and sealed container for "Halogenated Organic Solid Waste".

  • Do not mix with non-halogenated, acidic, basic, or aqueous waste streams.

2. Disposal Procedure:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

  • Do not dispose of this chemical down the drain or in regular trash.[2]

3. Spill Management:

  • In case of a small spill, and if you are trained to do so, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.

  • For larger spills, evacuate the area and contact your institution's emergency response team.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain SDS Obtain & Review SDS Wear PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Obtain SDS->Wear PPE Prepare Work Area Prepare Fume Hood & Equipment Wear PPE->Prepare Work Area Weigh Compound Weigh Compound in Fume Hood Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Decontaminate Glassware & Equipment Perform Experiment->Decontaminate Segregate Waste Segregate Halogenated Solid Waste Decontaminate->Segregate Waste Dispose Waste Dispose via EHS Segregate Waste->Dispose Waste Wash Hands Wash Hands Thoroughly Dispose Waste->Wash Hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.